molecular formula C8H10BNO3 B1602539 2-(Methylcarbamoyl)phenylboronic Acid CAS No. 874459-85-5

2-(Methylcarbamoyl)phenylboronic Acid

Cat. No.: B1602539
CAS No.: 874459-85-5
M. Wt: 178.98 g/mol
InChI Key: AXWDCOSDMJAMOB-UHFFFAOYSA-N
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Description

2-(Methylcarbamoyl)phenylboronic Acid (CAS: 874459-85-5) is a chemical compound offered for use in scientific research and development. It belongs to the class of phenylboronic acids, which are widely recognized as valuable intermediates and building blocks in organic synthesis, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling . These reactions are fundamental in the construction of carbon-carbon bonds for creating complex organic molecules. While specific studies on this exact analogue are not extensively published in the available literature, boronic acids with similar structures have demonstrated significant utility in medicinal chemistry. For instance, they serve as key scaffolds in the development of serine β-lactamase inhibitors, which can help overcome antibiotic resistance in bacteria . Furthermore, related compounds are investigated as potential inhibitors of Activin Receptor-Like Kinases (ALKs), which are important targets in cancer research and other diseases . As a research chemical, this product is categorized under pharmaceutical intermediates and materials science . It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the scientific literature on phenylboronic acids for a deeper understanding of their potential applications and reactivity.

Properties

IUPAC Name

[2-(methylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO3/c1-10-8(11)6-4-2-3-5-7(6)9(12)13/h2-5,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWDCOSDMJAMOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)NC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591171
Record name [2-(Methylcarbamoyl)phenyl]boronic acid
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Molecular Weight

178.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874459-85-5
Record name B-[2-[(Methylamino)carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874459-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methylcarbamoyl)phenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis pathways for 2-(Methylcarbamoyl)phenylboronic Acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(Methylcarbamoyl)phenylboronic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 874459-85-5) is a versatile bifunctional organic compound that has garnered significant interest among researchers in medicinal chemistry and materials science.[1] Its structure, featuring a phenylboronic acid moiety ortho to a methylcarbamoyl group, makes it a valuable building block in organic synthesis. The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming carbon-carbon bonds.[2][3] The adjacent amide functionality can act as a directing group in its synthesis and offers a handle for further molecular elaboration or for influencing the molecule's physicochemical properties through hydrogen bonding.

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a critical analysis of the underlying chemical principles and experimental choices that ensure successful and reliable synthesis.

Core Synthetic Strategies: A Retrosynthetic Analysis

Two principal retrosynthetic disconnections dominate the strategic approach to this compound. Each pathway offers distinct advantages and challenges related to starting material availability, reaction conditions, and scalability.

  • Pathway A: Directed ortho-Metalation (DoM) . This is the most direct approach, leveraging the inherent directing ability of the N-methylcarbamoyl group to functionalize the C-H bond at the ortho position of N-methylbenzamide.

  • Pathway B: Palladium-Catalyzed Borylation . This strategy involves the synthesis of a pre-functionalized precursor, 2-bromo-N-methylbenzamide, followed by a palladium-catalyzed cross-coupling reaction to introduce the boronic acid group.

Pathway A: Synthesis via Directed ortho-Metalation (DoM)

The Directed ortho-Metalation (DoM) strategy is a powerful technique for the regioselective functionalization of aromatic rings.[4] The N-methylcarbamoyl group is an effective Directed Metalation Group (DMG) because the lone pairs on its oxygen and nitrogen atoms can chelate to a strong organolithium base, directing deprotonation specifically to the adjacent ortho position.[5][6] The resulting aryllithium intermediate is then trapped with a boron electrophile.

Mechanistic Workflow

The process begins with the deprotonation of N-methylbenzamide at the ortho position using a strong, sterically hindered base like sec-butyllithium (s-BuLi) at low temperatures. The subsequent addition of a trialkyl borate, such as triisopropyl borate, forms a boronate complex. An acidic aqueous workup then hydrolyzes this complex to yield the final this compound.

Caption: Directed ortho-Metalation (DoM) Pathway.

Experimental Protocol: DoM

Materials:

  • N-Methylbenzamide

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Triisopropyl borate (B(OiPr)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add N-methylbenzamide (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.2 M solution).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA (1.2 equiv) followed by the dropwise addition of s-BuLi (1.2 equiv) over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution typically turns a deep color. Stir the reaction mixture at -78 °C for 1 hour.[7]

  • Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.5 equiv) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then warm slowly to room temperature overnight.

  • Workup and Isolation: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M HCl until the pH is ~1-2. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid is often purified by trituration or recrystallization from an ethyl acetate/hexanes mixture to afford this compound as a white solid.

Expertise & Causality
  • Choice of Base: s-BuLi is used over n-BuLi as it is more basic and less nucleophilic, which favors deprotonation over addition to the amide carbonyl. TMEDA is added to break up the s-BuLi aggregates and increase its basicity, facilitating a cleaner and faster lithiation.[6]

  • Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the highly reactive aryllithium intermediate, preventing side reactions such as the anionic Fries rearrangement.[6]

  • Boron Electrophile: Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which helps to minimize the formation of over-borylated byproducts.

Pathway B: Synthesis via Palladium-Catalyzed Borylation

This pathway involves a two-step sequence starting from 2-bromobenzoic acid. First, the precursor 2-bromo-N-methylbenzamide is synthesized.[8] Subsequently, a Miyaura borylation reaction is employed to convert the carbon-bromine bond into a carbon-boron bond, yielding the desired product after hydrolysis.[9]

Mechanistic Workflow

The synthesis begins with the amidation of 2-bromobenzoic acid to form 2-bromo-N-methylbenzamide. This intermediate then undergoes a palladium-catalyzed cross-coupling with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). The reaction cycle involves oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the diboron species, and reductive elimination to yield the arylboronate ester. A final hydrolysis step provides the boronic acid.

Caption: Palladium-Catalyzed Miyaura Borylation Pathway.

Experimental Protocol: Miyaura Borylation

Part 1: Synthesis of 2-Bromo-N-methylbenzamide [8]

  • Acid Chloride Formation: In a fume hood, add thionyl chloride (SOCl₂, 1.5 equiv) to 2-bromobenzoic acid (1.0 equiv) and heat the mixture at 70 °C for 2 hours. Remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the crude 2-bromobenzoyl chloride in anhydrous dichloromethane (DCM). Cool to 0 °C and add a solution of methylamine (2.0 M in THF, 2.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.

  • Workup: Quench the reaction with water and separate the layers. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry over MgSO₄, filter, and concentrate to yield 2-bromo-N-methylbenzamide, which can be used in the next step, often without further purification.

Part 2: Palladium-Catalyzed Borylation [2][9][10]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-N-methylbenzamide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Reaction: Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M). Seal the reaction vessel and heat the mixture at 80-90 °C for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Hydrolysis: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate. The crude pinacol ester can be directly hydrolyzed by dissolving it in a THF/water mixture and adding an acid (e.g., 2 M HCl), then stirring vigorously for 4-6 hours.

  • Purification: Extract the product into ethyl acetate. Wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by recrystallization as described in Pathway A.

Expertise & Causality
  • Choice of Base: Potassium acetate (KOAc) is a crucial choice. It is a weak base that is effective in the catalytic cycle but is not strong enough to significantly promote the competing Suzuki-Miyaura cross-coupling between the newly formed boronate ester and the starting aryl bromide, which would lead to an undesired biaryl impurity.[2][9]

  • Catalyst System: Pd(dppf)Cl₂ is a robust and widely used precatalyst for cross-coupling reactions. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle efficiently.

  • Inert Conditions: The reaction must be run under an inert atmosphere (nitrogen or argon) as the Pd(0) active species is sensitive to oxygen.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence and integration of aromatic and methyl protons.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight (178.98 g/mol ).[1]

  • Melting Point: To assess purity.

Comparative Analysis of Synthetic Pathways

FeaturePathway A: Directed ortho-MetalationPathway B: Pd-Catalyzed Borylation
Starting Material N-Methylbenzamide2-Bromobenzoic Acid
Number of Steps 1 (One-pot)2-3 (Amidation, Borylation, Hydrolysis)
Key Reagents s-BuLi (pyrophoric), Trialkyl boratePd catalyst, Diboron reagent, KOAc
Reaction Conditions Cryogenic (-78 °C), strictly anhydrousElevated temperature (80-90 °C), inert atm.
Potential Impurities Di-borylated species, regioisomersBiaryl homocoupling product, residual halide
Scalability Challenging due to cryogenics and handling of organolithiumsMore amenable to large-scale synthesis
Advantages High atom economy, direct C-H functionalizationMilder conditions (non-pyrophoric), good functional group tolerance
Disadvantages Requires pyrophoric reagents and very low temperaturesHigher cost (Pd catalyst), potential for biaryl side products[2]

Conclusion

Both the Directed ortho-Metalation (DoM) and the Palladium-Catalyzed Miyaura Borylation pathways represent viable and robust methods for the synthesis of this compound.

  • The DoM pathway is elegant and highly atom-economical, offering a direct route from a simple starting material. Its primary drawbacks are the operational demands of using pyrophoric organolithium reagents and cryogenic temperatures, which can pose challenges for large-scale production.

  • The Miyaura Borylation pathway is often preferred in industrial and drug discovery settings due to its milder conditions, broader functional group tolerance, and greater scalability. While it involves more synthetic steps and the cost of a palladium catalyst, the operational simplicity and predictability often outweigh these factors.

The choice between these two core strategies will ultimately depend on the specific requirements of the researcher, including available equipment, scale of the reaction, and cost considerations. Both pathways, when executed with care, provide reliable access to this important synthetic building block.

References

Technical Guide: Spectroscopic Characterization of 2-(Methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic signature of 2-(Methylcarbamoyl)phenylboronic Acid (CAS 874459-85-5), a key building block in synthetic and medicinal chemistry. Designed for researchers and drug development professionals, this document outlines the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental choices and provide validated protocols to ensure data integrity and reproducibility.

Introduction and Molecular Overview

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety and a methylcarbamoyl group in an ortho substitution pattern. This specific arrangement makes it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions where the amide group can act as a directing group or a point for further functionalization.[1][2][3] The boronic acid group is a mild Lewis acid and is well-known for its ability to form reversible covalent complexes with diols, a property extensively utilized in the development of sensors and drug delivery systems.[2][3][4]

Accurate structural confirmation and purity assessment are paramount for its application. This guide synthesizes the expected data from core spectroscopic techniques to provide a definitive analytical fingerprint of the molecule.

Molecular Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties

Property Value Source
CAS Number 874459-85-5 [5][6]
Molecular Formula C₈H₁₀BNO₃ [5]
Molecular Weight 178.98 g/mol [5]
Physical Form Solid [5][6]

| InChI Key | AXWDCOSDMJAMOB-UHFFFAOYSA-N |[5][6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide unambiguous evidence for the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum provides a detailed map of the proton environments. The expected spectrum in a solvent like DMSO-d₆ would show distinct signals for the aromatic protons, the amide N-H proton, the methyl group, and the boronic acid -OH protons. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds helps to resolve exchangeable protons like those on the amide and boronic acid groups, which might otherwise be broadened or absent in non-polar solvents like CDCl₃.

Table 2: Expected ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Expert Insights
~8.2 - 8.5 Broad Quartet 1H N-H The amide proton signal is typically broad due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange. It is expected to show coupling to the adjacent methyl group (a quartet, J ≈ 4.5 Hz). Its chemical shift is highly dependent on concentration and temperature.
~7.8 - 8.0 Broad Singlet 2H B(OH)₂ The two protons of the boronic acid group are acidic and rapidly exchange with trace water in the solvent, often resulting in a broad singlet. The position is highly variable.
~7.65 Doublet of Doublets 1H Ar-H This signal corresponds to the aromatic proton ortho to the boronic acid group and meta to the amide.
~7.4 - 7.5 Multiplet 2H Ar-H These signals arise from the two central aromatic protons, which are coupled to their neighbors, resulting in complex overlapping multiplets.
~7.35 Doublet of Doublets 1H Ar-H This signal corresponds to the aromatic proton ortho to the amide group and meta to the boronic acid.

| ~2.75 | Doublet (J ≈ 4.5 Hz) | 3H | -CH₃ | The methyl protons are coupled to the single N-H proton, resulting in a doublet. This coupling is a key confirmation of the methylcarbamoyl moiety. |

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.[7] The higher field strength provides better signal dispersion, which is critical for resolving the complex multiplets in the aromatic region.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Temperature: Set to a constant temperature, typically 298 K.[7]

    • Scans: Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.

    • Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Integrate the signals to determine the relative proton counts.

Workflow for NMR Analysis

References

Molecular structure and conformation of 2-(Methylcarbamoyl)phenylboronic Acid.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(Methylcarbamoyl)phenylboronic Acid

Introduction

Preamble

This compound, a member of the ortho-substituted phenylboronic acid family, presents a fascinating case study in molecular architecture. Its structure, featuring a boronic acid group and an N-methylcarbamoyl group in close proximity on a phenyl ring, gives rise to a complex interplay of steric and electronic effects that dictate its three-dimensional shape and reactivity.

Relevance to Researchers and Drug Development Professionals

A thorough understanding of the molecular conformation of this compound is paramount for professionals in medicinal chemistry, materials science, and catalysis. Boronic acids are recognized as privileged structural motifs in drug discovery, with approved drugs such as bortezomib (Velcade®) and vaborbactam demonstrating their therapeutic potential.[1][2] The specific three-dimensional arrangement of a molecule, or its conformation, directly influences its ability to interact with biological targets, thereby governing its efficacy and selectivity as a therapeutic agent.[3][4] Furthermore, the conformational preferences of this molecule inform its application in supramolecular chemistry and the rational design of novel materials with tailored properties.

Part 1: Molecular Structure and Intrinsic Properties

1.1. Chemical Identity

PropertyValue
Chemical Formula C₈H₁₀BNO₃[5]
Molecular Weight 178.98 g/mol [5]
CAS Number 874459-85-5[5]
Synonyms N-methyl-2-boronobenzamide, [2-(methylcarbamoyl)phenyl]boronic acid[5]

1.2. Key Structural Features

The molecular framework of this compound is comprised of three key functional groups:

  • Phenyl Ring: A stable aromatic scaffold that provides a rigid platform for the appended functional groups.

  • Boronic Acid Group [-B(OH)₂]: This group is a Lewis acid due to the vacant p-orbital on the boron atom, making it capable of accepting electron density.[6] It is also a hydrogen bond donor.

  • N-Methylcarbamoyl Group [-C(=O)NHCH₃]: This amide group possesses a planar geometry due to the delocalization of the nitrogen lone pair into the carbonyl group, resulting in a partial double bond character for the C-N bond.[7] It features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

The ortho-substitution pattern forces these two functional groups into close spatial proximity, leading to significant intramolecular interactions that define the molecule's conformational landscape.

1.3. Synthesis Strategies

Experimental Protocol: Generalized Synthesis of this compound

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 2-bromo-N-methylbenzamide in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

    • The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Borylation:

    • Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate in anhydrous THF via the dropping funnel, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Hydrolysis:

    • Pour the reaction mixture into a vigorously stirred solution of aqueous sulfuric acid or hydrochloric acid, cooled in an ice bath.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexanes mixture, to yield this compound as a solid.

Synthesis_Workflow 2-bromo-N-methylbenzamide 2-bromo-N-methylbenzamide Grignard_Formation Grignard_Formation 2-bromo-N-methylbenzamide->Grignard_Formation Mg, THF Borylation Borylation Grignard_Formation->Borylation B(OCH3)3, THF, -78 °C Hydrolysis Hydrolysis Borylation->Hydrolysis aq. H2SO4 Purification Purification Hydrolysis->Purification Recrystallization 2-(Methylcarbamoyl)phenylboronic_Acid 2-(Methylcarbamoyl)phenylboronic_Acid Purification->2-(Methylcarbamoyl)phenylboronic_Acid

Caption: Generalized synthetic workflow for this compound.

Part 2: Conformational Analysis

2.1. Theoretical Conformational Landscape

In the absence of an experimental crystal structure from resources like the Cambridge Structural Database (CSD), computational methods such as Density Functional Theory (DFT) are indispensable for elucidating the conformational preferences of this compound.[8][9][10] DFT allows for the calculation of the potential energy surface, revealing the most stable conformers and the energy barriers to their interconversion.[11][12]

The conformation of this molecule is primarily defined by the rotation around three key single bonds:

  • C(aryl)-B bond: Rotation around this bond will orient the boronic acid group relative to the plane of the phenyl ring.

  • C(aryl)-C(carbonyl) bond: This rotation determines the position of the amide group relative to the boronic acid.

  • C(carbonyl)-N bond: While amides have a significant barrier to rotation due to partial double bond character, different rotamers (s-cis and s-trans) are possible.[7]

2.2. Intramolecular Interactions

The close proximity of the boronic acid and N-methylcarbamoyl groups facilitates several potential intramolecular interactions:

  • B-N Dative Bond: While possible in related ortho-aminomethyl phenylboronic acids, a direct dative bond between the boron and the amide nitrogen is less likely in this case. The delocalization of the nitrogen lone pair into the carbonyl group reduces its nucleophilicity, making it a weaker Lewis base.

  • Intramolecular Hydrogen Bonding: More plausible are intramolecular hydrogen bonds. The most likely interaction is a six-membered ring formed between one of the boronic acid hydroxyl protons and the carbonyl oxygen of the amide group. An alternative, though likely weaker, five-membered ring could form between the amide N-H proton and a boronic acid oxygen.[13][14] These hydrogen bonds are expected to play a significant role in stabilizing specific conformers.

2.3. Rotational Barriers

The energy required to rotate around the key single bonds can be estimated using computational methods.

  • C(aryl)-C(carbonyl) and C(aryl)-B Bonds: The rotational barriers are expected to be influenced by steric hindrance between the two ortho substituents and the stabilizing effect of the intramolecular hydrogen bond.

  • C(carbonyl)-N Bond: The rotational barrier for the amide C-N bond is typically in the range of 15-20 kcal/mol, which is high enough to potentially allow for the observation of distinct rotamers at room temperature by NMR spectroscopy.[15]

Conformational_Relationships Conformer_A Stable Conformer A (H-bonded) TS1 Transition State 1 Conformer_A->TS1 ΔG‡(A→B) Conformer_B Stable Conformer B TS2 Transition State 2 Conformer_B->TS2 ΔG‡(B→A) TS1->Conformer_B TS2->Conformer_A

Caption: Energy landscape relating stable conformers and rotational barriers.

Part 3: Spectroscopic Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution.[16]

Experimental Protocol: NMR Sample Preparation

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆).

  • Gently agitate the vial to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • Acquire the desired NMR spectra (¹H, ¹³C, ¹¹B).

¹H NMR

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic (4H)7.2 - 8.0MultipletsThe exact shifts and coupling patterns will depend on the conformation and electronic effects.
B(OH)₂ (2H)8.0 - 9.0 (broad)SingletBroad due to chemical exchange and quadrupolar effects from boron.
NH (1H)8.5 - 9.5 (broad)Singlet or QuartetMay show coupling to the methyl group.
CH₃ (3H)~2.8DoubletCoupled to the N-H proton.

¹³C NMR

The carbon NMR spectrum will provide information about the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O165 - 175
Aromatic (C-B)120 - 130 (broad)
Aromatic (C-H)125 - 140
CH₃25 - 30

¹¹B NMR

The ¹¹B NMR spectrum is particularly informative for characterizing the boron center.[8][17]

Boron Species Predicted Chemical Shift (δ, ppm) Notes
Trigonal Boronic Acid (sp²)+28 to +33Expected for the free acid.
Tetrahedral Boronate (sp³)+5 to +15May be observed if a stable intramolecular B-N adduct or a dimer forms.[8][18]

3.2. Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups through their characteristic vibrational frequencies.

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H stretch (boronic acid, H-bonded)3200 - 3400 (broad)
N-H stretch (amide)3300 - 3500
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=O stretch (Amide I)1640 - 1680
N-H bend (Amide II)1510 - 1570
B-O stretch1310 - 1380

Part 4: Implications for Drug Development and Materials Science

4.1. Role as a Pharmacophore

The conformational rigidity or flexibility of this compound is a critical determinant of its potential as a pharmacophore. A preferred conformation, stabilized by intramolecular hydrogen bonding, can pre-organize the molecule for optimal binding to a protein target, potentially leading to higher affinity and selectivity. Conversely, the ability to adopt different conformations may allow for binding to multiple targets or adapting to induced-fit binding pockets.

4.2. Supramolecular Chemistry and Crystal Engineering

The hydrogen bonding capabilities of both the boronic acid and the amide functionalities make this compound an excellent candidate for building well-defined supramolecular structures. In the solid state, it is highly likely to form intermolecular hydrogen-bonded dimers through the boronic acid groups, a common motif for phenylboronic acids.[3][19] The interplay between these intermolecular interactions and the preferred intramolecular conformation will dictate the crystal packing, which is a key aspect of crystal engineering and the design of materials with specific physical properties.

Conclusion

This compound is a molecule of significant interest due to the intricate interplay between its ortho-substituted functional groups. While a definitive solid-state structure remains to be determined experimentally, theoretical modeling and spectroscopic analysis of related compounds provide a robust framework for understanding its conformational preferences. The likely presence of an intramolecular hydrogen bond between the boronic acid and the amide carbonyl is expected to be a key feature, influencing its shape, reactivity, and potential applications. Further experimental investigations, particularly single-crystal X-ray diffraction and comprehensive 2D NMR studies, are crucial to fully elucidate the rich structural chemistry of this molecule and unlock its full potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Solubility of 2-(Methylcarbamoyl)phenylboronic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Methylcarbamoyl)phenylboronic Acid, a key building block in contemporary drug discovery and organic synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document leverages foundational chemical principles and analogous compound behavior to present a predictive solubility profile. Furthermore, it offers detailed, field-proven experimental protocols for researchers to determine precise solubility in various organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the theoretical grounding and practical methodologies necessary for the effective use of this important reagent.

Introduction: The Significance of Solubility in Modern Chemistry

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. For drug development professionals, a thorough understanding of a compound's solubility is critical for formulation, bioavailability, and ensuring consistent performance in high-throughput screening assays. In the realm of organic synthesis, solvent selection, dictated by the solubility of reactants and intermediates, directly impacts reaction kinetics, yield, and purification efficiency.

This compound has emerged as a valuable reagent, particularly in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its unique structural features, including the boronic acid moiety and the ortho-substituted methylcarbamoyl group, impart specific chemical properties that influence its behavior in solution. This guide aims to provide a detailed exploration of these properties to predict and determine its solubility in a range of common organic solvents.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a molecule like this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle. A more nuanced understanding requires an examination of the specific interactions at play.

Molecular Structure of this compound

The solubility behavior of this compound is a direct consequence of its molecular architecture, which features three key components:

  • The Phenyl Ring: This aromatic core is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces.

  • The Boronic Acid Group (-B(OH)₂): This functional group is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a Lewis acid (the boron atom can accept a lone pair of electrons). This group is the primary driver of solubility in polar solvents.

  • The ortho-Methylcarbamoyl Group (-C(=O)NHCH₃): This substituent introduces additional polarity and hydrogen bonding capabilities. The amide carbonyl can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. Its position ortho to the boronic acid group can also lead to intramolecular hydrogen bonding, which may influence its interaction with solvent molecules.

Intermolecular Forces in Solution

The dissolution of this compound in a given solvent is energetically favorable if the solute-solvent interactions are strong enough to overcome the solute-solute (crystal lattice energy) and solvent-solvent interactions. The key intermolecular forces to consider are:

  • Hydrogen Bonding: This is the strongest intermolecular force and will be the dominant interaction in polar protic solvents (e.g., alcohols). The boronic acid and methylcarbamoyl groups are both capable of hydrogen bonding.

  • Dipole-Dipole Interactions: These occur between polar molecules. This compound is a polar molecule, and its solubility will be significant in polar aprotic solvents (e.g., acetone, DMSO) that also possess permanent dipoles.

  • Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and are present in all molecules. They are the primary mode of interaction in nonpolar solvents (e.g., hexane, toluene).

Predictive Solubility Profile of this compound

Based on the structural analysis and the principles of intermolecular forces, we can predict the solubility of this compound in various classes of organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Strong hydrogen bonding interactions between the solvent's hydroxyl groups and the solute's boronic acid and methylcarbamoyl groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Acetone, Tetrahydrofuran (THF)High to Moderate Strong dipole-dipole interactions. DMSO is an excellent hydrogen bond acceptor. Acetone and THF are also good polar solvents.
Nonpolar Aromatic TolueneLow to Moderate The aromatic ring of toluene can interact with the phenyl ring of the solute via π-π stacking. However, the polar functional groups of the solute will limit solubility.
Nonpolar Aliphatic Hexane, HeptaneVery Low The dominant intermolecular forces in these solvents are weak van der Waals forces, which are insufficient to overcome the strong solute-solute interactions in the crystal lattice.
Chlorinated Dichloromethane (DCM)Moderate to Low DCM is a moderately polar solvent capable of some dipole-dipole interactions, but it is not a hydrogen bond donor or a strong acceptor.

Experimental Determination of Solubility: A Step-by-Step Guide

While predictive analysis is a powerful tool, experimental determination provides definitive solubility data. The following protocols are designed to be robust and reliable for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow: Equilibrium Solubility Determination

The following workflow outlines the process for determining the equilibrium solubility of the target compound.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis prep1 Add excess solid to a known volume of solvent prep2 Seal vial tightly prep1->prep2 equil1 Agitate at a constant temperature (e.g., 24 hours) prep2->equil1 equil2 Allow to settle equil1->equil2 samp1 Centrifuge to pellet undissolved solid equil2->samp1 samp2 Filter supernatant samp1->samp2 samp3 Dilute aliquot for HPLC analysis samp2->samp3 samp4 Quantify concentration using a calibration curve samp3->samp4

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg).

    • Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or rotating wheel.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the supernatant using a pipette, being cautious not to disturb the solid pellet.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Accurately dilute the filtered sample aliquot with the appropriate solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol[Insert experimental value][Insert calculated value]
Ethanol[Insert experimental value][Insert calculated value]
DMSO[Insert experimental value][Insert calculated value]
Acetone[Insert experimental value][Insert calculated value]
THF[Insert experimental value][Insert calculated value]
Toluene[Insert experimental value][Insert calculated value]
Hexane[Insert experimental value][Insert calculated value]
Dichloromethane[Insert experimental value][Insert calculated value]

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

  • This compound: Consult the Safety Data Sheet (SDS) before use. In general, it is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

  • Organic Solvents: Many organic solvents are flammable and/or toxic. Always work in a fume hood and take appropriate measures to avoid ignition sources and inhalation of vapors. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. Through a combination of theoretical prediction and detailed experimental protocols, researchers are equipped with the necessary knowledge to effectively utilize this important compound in their work. The predictive analysis suggests high solubility in polar protic and aprotic solvents, with decreasing solubility in less polar and nonpolar solvents. The provided experimental workflow offers a robust method for obtaining precise quantitative solubility data, which is invaluable for optimizing synthetic procedures and developing effective drug formulations.

The Strategic Integration of 2-(Methylcarbamoyl)phenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the quest for therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. Within this dynamic environment, the boronic acid functional group has emerged as a versatile and powerful tool in drug design. This technical guide delves into the specific potential of 2-(Methylcarbamoyl)phenylboronic acid, a strategically substituted arylboronic acid, in the realm of medicinal chemistry. We will explore the unique chemical properties imparted by the ortho-methylcarbamoyl group, its application as a key building block in the synthesis of targeted therapies, and provide detailed, actionable protocols for its utilization in contemporary drug discovery workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering both theoretical insights and practical guidance on leveraging this promising reagent.

Introduction: The Ascendancy of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have transitioned from being niche reagents to indispensable components in the medicinal chemist's toolbox.[1][2] Their utility is underpinned by a unique combination of chemical properties: the ability to form reversible covalent bonds with biological nucleophiles, their role as versatile intermediates in carbon-carbon bond-forming reactions, and their generally favorable toxicological profiles.[3][4] The Food and Drug Administration (FDA) has approved several boronic acid-containing drugs, a testament to their clinical viability.[1]

The versatility of boronic acids stems from the electron-deficient nature of the boron atom, which allows it to act as a Lewis acid and interact with nucleophilic residues in proteins, such as the hydroxyl groups of serine or threonine.[3] This reversible covalent interaction is a key mechanism for the biological activity of many boronic acid-based inhibitors. Furthermore, their stability and reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have made them invaluable for the construction of complex molecular architectures.[5][6]

The Unique Profile of this compound

The strategic placement of a methylcarbamoyl group at the ortho-position of the phenylboronic acid scaffold imparts distinct characteristics that can be exploited in drug design.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₈H₁₀BNO₃[N/A]
Molecular Weight 178.98 g/mol [N/A]
Appearance White to off-white solid[N/A]
CAS Number 874459-85-5[N/A]
The Influence of the Ortho-Methylcarbamoyl Group

The ortho-methylcarbamoyl substituent is not merely a passive structural element; it actively modulates the electronic and conformational properties of the boronic acid.

  • Intramolecular Hydrogen Bonding: The amide proton of the methylcarbamoyl group can form an intramolecular hydrogen bond with one of the hydroxyl groups of the boronic acid. This interaction can influence the molecule's conformation, potentially pre-organizing it for binding to a biological target and affecting its membrane permeability.[6][7]

  • Modulation of Lewis Acidity: The electron-withdrawing nature of the carbamoyl group can increase the Lewis acidity of the boron atom. This enhanced electrophilicity can lead to the formation of more stable covalent adducts with nucleophilic residues in enzyme active sites, potentially increasing inhibitory potency.[3]

  • Additional Interaction Points: The methylcarbamoyl group itself provides additional hydrogen bond donor and acceptor sites, which can be exploited to form specific interactions with a target protein, thereby enhancing binding affinity and selectivity.

Application in the Synthesis of Targeted Therapeutics: A Case Study in ALK Inhibitors

A compelling application of this compound is demonstrated in the synthesis of 2,8-disubstituted quinazoline derivatives as potent inhibitors of Anaplastic Lymphoma Kinase (ALK).[8] ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[9][][11]

The synthesis, as outlined in patent CN111808081A, utilizes a Suzuki-Miyaura cross-coupling reaction to introduce the 2-(methylcarbamoyl)phenyl moiety at the 8-position of the quinazoline scaffold.[8]

Synthetic Scheme

The core of the synthesis involves the palladium-catalyzed coupling of 8-bromo-2-chloroquinazoline with this compound.

Figure 1: Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

The following protocol is a detailed, best-practice methodology derived from the information in patent CN111808081A and established principles of Suzuki-Miyaura reactions.[8][12]

Materials:

  • 8-bromo-2-chloroquinazoline (1.00 g, 4.11 mmol)

  • This compound (0.88 g, 4.93 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.15 g, 0.21 mmol, 0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (1.74 g, 16.43 mmol, 4.0 equiv)

  • 1,4-Dioxane (27 mL)

  • Deionized water (3 mL)

  • Argon or Nitrogen gas

  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Inert Atmosphere: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 8-bromo-2-chloroquinazoline (1.00 g, 4.11 mmol), this compound (0.88 g, 4.93 mmol), and sodium carbonate (1.74 g, 16.43 mmol).

  • Solvent Addition: Add 1,4-dioxane (27 mL) and deionized water (3 mL) to the flask.

  • Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.15 g, 0.21 mmol).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-chloro-8-(2-(methylcarbamoyl)phenyl)quinazoline intermediate.

Rationale for the Use of the 2-(Methylcarbamoyl)phenyl Moiety in ALK Inhibitors

The incorporation of the 2-(methylcarbamoyl)phenyl group at the 8-position of the quinazoline scaffold is a deliberate design choice aimed at enhancing the therapeutic potential of the resulting ALK inhibitor.[1][5][13]

  • Structure-Activity Relationship (SAR): In many kinase inhibitors, including those with a quinazoline core, substituents at this position can project into a solvent-exposed region or form key interactions with the protein surface. The methylcarbamoyl group offers both hydrogen bond donor and acceptor capabilities, which can lead to favorable interactions with the ALK kinase domain, potentially increasing potency and selectivity.

  • Physicochemical Properties: The introduction of the polar carbamoyl group can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for oral bioavailability and overall drug-likeness.

  • Conformational Control: As previously discussed, the potential for intramolecular hydrogen bonding can rigidify the conformation of the inhibitor, reducing the entropic penalty upon binding to the target and potentially improving affinity.

G cluster_design Drug Design Rationale cluster_properties Desired Properties Start Start with Quinazoline Scaffold SAR SAR Exploration at C8 Position Start->SAR Identify key interaction points Ortho_Sub Introduce ortho-Substituted Phenyl Group via Suzuki Coupling SAR->Ortho_Sub Optimize binding and physicochemical properties Carbamoyl Select this compound Ortho_Sub->Carbamoyl Introduce H-bond donors/acceptors and modulate conformation Potency Increased Potency Carbamoyl->Potency Forms specific interactions with ALK Selectivity Enhanced Selectivity Carbamoyl->Selectivity Unique interaction pattern PK Improved Pharmacokinetics Carbamoyl->PK Modulates solubility and permeability

Figure 2: Design rationale for incorporating the 2-(methylcarbamoyl)phenyl moiety.

Future Perspectives and Broader Applications

The utility of this compound is not limited to the synthesis of ALK inhibitors. Its unique properties make it an attractive building block for a wide range of medicinal chemistry applications.

  • Enzyme Inhibition: The boronic acid moiety can serve as a warhead for the reversible covalent inhibition of various enzymes, particularly serine and threonine proteases and hydrolases. The ortho-methylcarbamoyl group can be used to fine-tune binding affinity and selectivity for the target enzyme.

  • Protein-Protein Interaction (PPI) Modulation: The design of small molecules that disrupt or stabilize protein-protein interactions is a rapidly growing area of drug discovery. The 2-(methylcarbamoyl)phenyl group can serve as a scaffold to present key pharmacophoric features that mimic the binding interface of a protein, enabling the development of novel PPI modulators.

Conclusion

This compound represents a sophisticated and valuable tool for the modern medicinal chemist. The strategic placement of the methylcarbamoyl group at the ortho-position confers a unique set of properties that can be leveraged to enhance the potency, selectivity, and drug-like characteristics of therapeutic candidates. As demonstrated by its application in the synthesis of ALK inhibitors, this reagent facilitates the construction of complex molecular architectures with desirable pharmacological profiles. This in-depth technical guide provides the foundational knowledge and practical protocols to empower researchers to effectively integrate this compound into their drug discovery programs, ultimately contributing to the development of the next generation of targeted therapies.

References

An In-Depth Technical Guide to the Lewis Acidity of 2-(Methylcarbamoyl)phenylboronic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids are a cornerstone of modern synthetic chemistry and medicinal chemistry, largely due to the unique Lewis acidic character of their boron center. This guide provides a detailed examination of the Lewis acidity of 2-(Methylcarbamoyl)phenylboronic Acid, a compound whose properties are profoundly influenced by its specific structural arrangement. We will explore how the ortho-methylcarbamoyl substituent engages in intramolecular coordination with the boron atom, leading to a significant enhancement of its Lewis acidity compared to the parent phenylboronic acid and its para-isomer. This analysis is contextualized through comparisons with other relevant substituted phenylboronic acids. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the quantitative assessment of Lewis acidity using Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopy. Finally, we discuss the critical implications of this enhanced acidity for applications in drug discovery, catalysis, and the development of advanced chemical sensors.

Foundational Principles: Lewis Acidity in Boronic Acids

Boronic acids [R-B(OH)₂] are classified as Lewis acids, a definition stemming from the electron-deficient nature of the boron atom.[1] In its neutral state, the boron atom is sp²-hybridized, resulting in a trigonal planar geometry with a vacant p-orbital perpendicular to the molecular plane.[2][3] This empty orbital is a prime site for accepting an electron pair from a Lewis base.

In aqueous media, the Lewis acidity of a boronic acid is most commonly described by its equilibrium with the corresponding tetrahedral boronate anion, [R-B(OH)₃]⁻.[4][5][6] This transformation involves the coordination of a hydroxide ion to the boron center. The equilibrium constant for this reaction is expressed as the acidity constant (pKa), which serves as a practical measure of the compound's Lewis acidity in aqueous solution.[7]

Figure 1: Equilibrium between the trigonal planar boronic acid and the tetrahedral boronate anion in the presence of a Lewis base (hydroxide).

The strength of this Lewis acidity is highly tunable and depends significantly on the nature of the 'R' group. Aryl boronic acids are generally more acidic than their alkyl counterparts.[1] Furthermore, the electronic properties of substituents on an aromatic ring can dramatically alter acidity: electron-withdrawing groups (EWGs) stabilize the anionic boronate form, thus increasing acidity (lowering the pKa), while electron-donating groups (EDGs) have the opposite effect.[1][8]

The Defining Feature of this compound: Intramolecular Coordination

The Lewis acidity of this compound is not merely a product of the electronic influence of its substituent; it is dominated by a powerful through-space interaction known as intramolecular coordination. The defining feature of this molecule is the placement of the methylcarbamoyl group [-C(=O)NHCH₃] at the ortho position relative to the boronic acid moiety.[9][10]

The proximity of the carbonyl oxygen to the boron center facilitates the donation of an oxygen lone pair into the boron's vacant p-orbital. This forms a dative B←O bond, creating a stable five-membered ring structure. This intramolecular chelation has two profound consequences:

  • Pre-organization for Lewis Adduct Formation: The B←O interaction causes the boron atom to adopt a geometry that is already partially tetrahedral. This pre-organization lowers the energetic barrier for binding with an external Lewis base, as less geometric reorganization is required.

  • Stabilization of the Tetrahedral State: The intramolecular bond significantly stabilizes the negatively charged tetrahedral boronate state, shifting the equilibrium further towards the product side and thereby increasing the compound's effective Lewis acidity.

This phenomenon elevates the Lewis acidity of this compound beyond what would be predicted based solely on the electron-withdrawing nature of the amide group.

Figure 2: Intramolecular B←O coordination in this compound, forming a stable five-membered ring.

A Comparative Analysis of Lewis Acidity

To fully appreciate the unique character of this compound, it is essential to compare its acidity with that of structurally related compounds.

CompoundKey Structural FeatureExpected Impact on Lewis AcidityReference pKa (approx.)
Phenylboronic Acid Unsubstituted aromatic ringBaseline reference for aryl boronic acids.8.83[3]
4-(Methylcarbamoyl)phenylboronic Acid para-substituent; no intramolecular interaction possible.The carbamoyl group is electron-withdrawing, increasing acidity relative to the parent compound.[11]~7.5 - 8.5[11]
2-Formylphenylboronic Acid ortho-carbonyl group capable of B←O intramolecular coordination.Significantly increased acidity due to both electronic withdrawal and strong intramolecular coordination.~5.3[12]
This compound ortho-amide group capable of B←O intramolecular coordination.Significantly increased acidity, expected to be comparable to or even greater than 2-formylphenylboronic acid due to the strong B←O interaction.Not explicitly found, but inferred to be low (highly acidic).
2-Fluorophenylboronic Acid ortho-fluoro substituent.Acidity is influenced by a competing intramolecular O-H···F hydrogen bond rather than direct coordination to boron.[13][14][15]~7.8

Analysis of Comparisons:

  • vs. Phenylboronic Acid: The presence of the methylcarbamoyl group makes the title compound significantly more acidic than the unsubstituted parent.

  • vs. 4-(Methylcarbamoyl)phenylboronic Acid: The dramatic difference in acidity between the ortho and para isomers provides the most compelling evidence for the dominance of the intramolecular coordination effect. While the para isomer is more acidic than phenylboronic acid due to the inductive and resonance effects of the amide, the ortho isomer's acidity is amplified to a much greater extent by the chelation effect.

  • vs. 2-Formylphenylboronic Acid: This is a very close analog. Both compounds benefit from an ortho-carbonyl that engages in a B←O dative bond, leading to a substantial increase in Lewis acidity. They represent a class of "self-activated" boronic acids.

Experimental Protocols for Quantifying Lewis Acidity

Quantifying the Lewis acidity of boronic acids is crucial for understanding their reactivity and for rational design in various applications. The following are standard, reliable protocols for this purpose.

Protocol 1: The Gutmann-Beckett Method via ³¹P NMR Spectroscopy

This method provides a relative measure of Lewis acidity by quantifying the interaction of the boronic acid with a Lewis base probe, triethylphosphine oxide (Et₃PO).[16][17][18] The interaction deshields the phosphorus nucleus, resulting in a downfield chemical shift (Δδ) in the ³¹P NMR spectrum that is proportional to the Lewis acid strength.[16]

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of triethylphosphine oxide (Et₃PO) in a weakly coordinating, dry solvent (e.g., CDCl₃ or C₆D₆). A typical concentration is 0.05 M.

  • Reference Spectrum: Acquire a ³¹P NMR spectrum of the Et₃PO stock solution alone. Record the chemical shift (δref).

  • Sample Preparation: In an NMR tube, dissolve a precise amount of the boronic acid (e.g., this compound) to achieve a 1:1 molar ratio with the Et₃PO from the stock solution. Ensure the final volume brings the concentration back to the initial level (e.g., 0.05 M for both species).

  • Sample Spectrum Acquisition: Acquire the ³¹P NMR spectrum of the mixture after allowing it to equilibrate (typically a few minutes). Record the new chemical shift (δsample).

  • Data Analysis:

    • Calculate the change in chemical shift: Δδ = δsample - δref.

    • A larger, positive Δδ value indicates a stronger Lewis acid.

    • The Acceptor Number (AN) can be calculated using the formula: AN = 2.21 × (δsample − 41.0), where 41.0 ppm is the shift of Et₃PO in hexane.[16]

Figure 3: Experimental workflow for determining relative Lewis acidity using the Gutmann-Beckett method.

Protocol 2: pKa Determination via UV-Vis Spectroscopic Titration

This protocol determines the pKa of the boronic acid in an aqueous environment by monitoring changes in its UV-Vis absorbance as a function of pH.[11][19]

Methodology:

  • Preparation of Boronic Acid Stock: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 10 mM).

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., from pH 4 to pH 11). Ensure the buffer components do not interfere with the absorbance spectrum.

  • Titration Series: For each pH point, add a small, constant aliquot of the boronic acid stock solution to a cuvette containing the buffer solution. The final concentration of the boronic acid should be in the micromolar range (e.g., 50-100 µM) to ensure it is within the linear range of the spectrophotometer.

  • Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample at each pH.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly between the protonated boronic acid (low pH) and the deprotonated boronate (high pH).

    • Plot the absorbance at this wavelength versus the pH of the solution.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation or a suitable nonlinear regression model.

    • The pKa is the pH value at the inflection point of the curve, where the concentrations of the boronic acid and its conjugate boronate base are equal.

Implications in Drug Development and Advanced Applications

The modulated and enhanced Lewis acidity of this compound makes it a highly valuable scaffold for researchers, particularly in drug development.

  • Drug Discovery: Boronic acids are known to act as reversible covalent inhibitors of serine proteases, with the boron atom forming a stable tetrahedral adduct with the hydroxyl group of the active site serine.[1][20] The enhanced Lewis acidity and pre-organized structure of this compound can lead to significantly higher binding affinity and potency. This makes it an attractive building block for designing targeted therapeutics, for instance in oncology, where bortezomib, a boronic acid-containing drug, is a successful proteasome inhibitor.[1][20]

  • Catalysis: Lewis acids are effective catalysts for a range of organic transformations, including dehydrative amide bond formation.[21] The increased acidity of the title compound suggests it could serve as a more efficient catalyst, potentially enabling reactions under milder conditions or with lower catalyst loadings.

  • Chemical Sensing: The ability of boronic acids to reversibly bind with cis-diols is the basis for glucose sensors.[22] A more Lewis acidic boron center leads to stronger binding and a lower pKa, which is critical for effective sensing at physiological pH (~7.4). The properties of this compound make it a prime candidate for incorporation into highly sensitive and selective diol-sensing platforms.[23][24]

Conclusion

The Lewis acidity of this compound is a compelling example of how a strategically placed functional group can fundamentally alter a molecule's chemical properties. Its acidity is not merely a function of inductive effects but is profoundly enhanced by intramolecular B←O coordination. This structural feature pre-organizes the boron center for Lewis base interaction and stabilizes the resulting tetrahedral adduct, making it a significantly stronger Lewis acid than its para-isomer and the parent phenylboronic acid. This understanding, supported by robust experimental methods for quantification, unlocks its potential as a superior building block for designing potent enzyme inhibitors, efficient catalysts, and sensitive molecular sensors. For scientists in drug development and materials science, recognizing and leveraging such intramolecular effects is a key strategy for molecular design and innovation.

References

A Technical Guide to Ortho-Substituted Phenylboronic Acids: From Serendipitous Discovery to Indispensable Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ortho-substituted phenylboronic acids represent a unique and powerful subclass of organoboron compounds that have transitioned from being synthetic curiosities to indispensable tools in modern chemistry. Their distinct reactivity, governed by the profound steric and electronic influence of the ortho-substituent, sets them apart from their meta and para isomers. This guide provides an in-depth exploration of the historical context, fundamental principles, synthetic strategies, and diverse applications of these remarkable reagents. We will delve into the causality behind their unique behavior, provide field-proven experimental protocols, and survey their impact across disciplines, from the synthesis of complex molecules and atropisomers to their emerging roles in catalysis, medicinal chemistry, and materials science. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ortho-substituted phenylboronic acids.

Introduction: The Progenitors of a Revolution

The journey of organoboron chemistry began in 1860 with the first synthesis of boronic acids by Edward Frankland.[1] For nearly a century, these compounds remained largely academic. However, the landscape of organic synthesis was irrevocably altered by the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] Phenylboronic acids, valued for their stability, low toxicity, and versatile reactivity, were thrust into the spotlight as essential building blocks for constructing carbon-carbon bonds.[3][4][5]

Initially, research focused on the more predictable meta- and para-substituted analogs. Ortho-substituted variants were often considered challenging substrates, prone to lower yields or complete reaction failure due to steric hindrance.[6] It was this very "problem" that sparked deeper investigation, leading to the realization that the ortho-substituent was not merely an impediment but a powerful controlling element that could be harnessed for unique synthetic transformations.

The "Ortho Effect": A Paradigm of Steric and Electronic Control

The term "ortho effect" describes the phenomenon where a substituent at the position adjacent to a reaction center induces properties not observed in its meta or para counterparts.[7] In phenylboronic acids, this effect is multifaceted and dramatically influences the molecule's structure, acidity, and reactivity.

Steric Influence and Conformational Restriction

The primary consequence of an ortho-substituent is steric hindrance. This forces the B(OH)₂ group to twist out of the plane of the aromatic ring.[7] This disruption of coplanarity inhibits resonance between the boron p-orbital and the phenyl π-system, which has profound electronic consequences. In solid-state crystal structures, this twist is readily observed.[8]

Modulated Acidity and Lewis Character

A key property of boronic acids is their Lewis acidity. The ortho effect significantly enhances this acidity. By forcing the carboxyl group out of plane, steric hindrance inhibits resonance, which in turn increases the acidity of the boronic acid's hydroxyl groups.[7] Furthermore, certain ortho-substituents, such as -CHO, -OR, or -F, can form intramolecular hydrogen bonds or dative B-O/N bonds with the boronic acid moiety.[9] This stabilizes the tetrahedral boronate anion that forms upon coordination with a Lewis base, thereby increasing the compound's overall acidity.[9] This enhanced Lewis acidity is critical for applications in organocatalysis.[10]

The interplay of these factors is visually represented below.

cluster_effects Consequences of the Ortho Effect cluster_properties Altered Chemical Properties ortho Ortho-Substituent (e.g., -CH₃, -OR, -NO₂) ring Phenyl Ring steric Steric Hindrance ortho->steric intramolecular Intramolecular Interactions (H-Bonding, etc.) ortho->intramolecular boronic B(OH)₂ Group twist Twisted Dihedral Angle (Loss of Coplanarity) steric->twist acidity Increased Lewis Acidity (Lower pKa) intramolecular->acidity twist->acidity reactivity Unique Reactivity Profile twist->reactivity acidity->reactivity

Caption: The Ortho Effect: A causal diagram illustrating how an ortho-substituent induces unique properties.

Synthetic Methodologies: Accessing the Ortho-Substituted Framework

The challenges posed by ortho-substituents have driven the development of specialized synthetic routes. While classical methods involving Grignard reagents can be used, they often provide low yields.[1] Modern organic synthesis relies on more robust and regioselective strategies.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique where a directing group on the aromatic ring guides deprotonation of the adjacent ortho-position by a strong base. The resulting aryl-lithium or aryl-magnesium species is then trapped with a boron electrophile, such as triisopropyl borate. This method allows for the preparation of ortho-substituted arylboronic esters with high regioselectivity.[11]

A particularly effective modern protocol utilizes lithium 2,2,6,6-tetramethylpiperidide (LTMP) as the base, which is crucial for preventing unwanted side reactions often seen with other bases like LDA.[12]

Objective: To synthesize methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate from methyl benzoate.

Materials:

  • Methyl benzoate

  • Lithium 2,2,6,6-tetramethylpiperidide (LTMP)

  • Triisopropyl borate (B(OiPr)₃)

  • Pinacol

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF (50 mL) and cool to -78 °C in a dry ice/acetone bath.

  • Deprotonation: Add LTMP (1.1 equivalents) to the cooled THF. Stir for 10 minutes. Slowly add a solution of methyl benzoate (1.0 equivalent) in anhydrous THF via syringe over 20 minutes, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour.

  • Boration (In-Situ Trap): Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture. The solution is stirred for an additional 2 hours at -78 °C and then allowed to warm slowly to room temperature overnight.

  • Workup & Esterification: The reaction is quenched by the addition of 1 M HCl (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with saturated NaHCO₃, brine, and dried over MgSO₄. The solvent is removed under reduced pressure.

  • Pinacol Ester Formation: The crude boronic acid is dissolved in diethyl ether (50 mL), and pinacol (1.1 equivalents) is added. The mixture is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired ortho-substituted arylboronic ester.[12]

Caption: General workflow for the synthesis of ortho-substituted phenylboronic esters via DoM.

Applications in Modern Chemistry: Harnessing the Ortho Effect

The unique properties of ortho-substituted phenylboronic acids make them powerful reagents in a variety of chemical transformations.

Suzuki-Miyaura Cross-Coupling: Crafting Steric Congestion

While initially seen as difficult substrates, ortho-substituted phenylboronic acids are now prized for their ability to synthesize sterically hindered biaryls, which are common motifs in pharmaceuticals and advanced materials.[13][14] Furthermore, they are crucial for the synthesis of atropisomers—molecules with axial chirality arising from restricted rotation around a single bond.[15][16] The controlled, regio- and atropselective coupling of ortho-substituted phenylboronic acids allows access to these important chiral compounds.[15][16]

Aryl Halide PartnerOrtho-Substituted Boronic AcidProduct Yield (%)Reference
4-Chlorotoluene2-Methylphenylboronic acid95%[14]
1-Bromo-4-methoxybenzene2-(Trifluoromethyl)phenylboronic acid88%[13]
3,4,5-tribromo-2,6-dimethylpyridine2-Methoxyphenylboronic acid(Varies by position)[15]

Table 1: Representative yields in Suzuki-Miyaura cross-coupling reactions involving ortho-substituted phenylboronic acids.

Organocatalysis: Activating Carboxylic Acids

The enhanced Lewis acidity of certain ortho-substituted phenylboronic acids makes them effective organocatalysts. A prominent example is their use in the dehydrative condensation (amidation) between carboxylic acids and amines.[17][18] The ortho-substituent plays a key role by preventing the amine from coordinating to the boron atom of the active species, which accelerates the desired amidation reaction.[17] Catalysts like 2,4-bis(trifluoromethyl)phenylboronic acid have proven highly effective in this transformation.[17][18]

Medicinal Chemistry and Chemical Biology

The ability of the boronic acid moiety to form reversible covalent bonds with diols is the foundation of its use in medicinal chemistry.[1][10]

  • Enzyme Inhibition: Boronic acid derivatives, most famously the proteasome inhibitor Bortezomib, function by forming a stable, tetrahedral intermediate with a key serine or threonine residue in an enzyme's active site. Introducing an electron-withdrawing group at the ortho position can increase the Lewis acidity of the boron atom, leading to stronger binding affinity and more potent inhibition.[1][10]

  • Saccharide Sensing: Phenylboronic acids are widely used in sensors for carbohydrates like glucose.[19] The binding event with a sugar's diol units can be transduced into a fluorescent or colorimetric signal.

  • Targeted Drug Delivery: Sialic acid is often overexpressed on the surface of cancer cells.[20][21] Phenylboronic acid-functionalized nanoparticles can selectively bind to these sialic acid residues, enabling targeted delivery of therapeutic payloads directly to tumor sites.[19][20]

Materials Science

The reversible nature of the boronate ester bond is being exploited in the design of "smart" materials.[22]

  • Self-Healing Polymers: Phenylboronic acids can be incorporated into polymer networks as dynamic cross-linkers. When the material is damaged, these reversible boronate ester bonds can break and reform, allowing the material to autonomously repair itself.[22]

  • Responsive Hydrogels: Hydrogels functionalized with phenylboronic acids can respond to changes in pH or the concentration of specific molecules like glucose, leading to applications in controlled drug release systems.[21]

Challenges and Future Outlook

Despite their utility, working with ortho-substituted phenylboronic acids is not without its challenges. Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, particularly under harsh conditions or with certain heteroaryl boronic acids.[9][23] The synthesis of highly functionalized or sterically demanding analogs can still be difficult.

The future of this field is bright. Research is focused on developing novel, more robust catalysts that can overcome the steric challenges in cross-coupling reactions. The design of new chiral ortho-substituted arylboronic acids will expand their application in asymmetric catalysis.[24] In medicinal chemistry and materials science, the continued exploration of the dynamic covalent chemistry of boronic acids promises to yield even more sophisticated sensors, targeted therapies, and responsive materials.[21][24]

Conclusion

Ortho-substituted phenylboronic acids have undergone a remarkable evolution. Once viewed as problematic substrates, they are now recognized as a class of reagents with unparalleled control over molecular architecture and reactivity. Their unique properties, stemming directly from the "ortho effect," have enabled significant advances in the synthesis of complex organic molecules, the development of novel catalysts, and the creation of innovative tools for medicine and materials science. For the modern chemist, a deep understanding of the principles and protocols governing these compounds is not just beneficial—it is essential for pushing the boundaries of what is synthetically possible.

References

The Ascendancy of Carbamoyl-Substituted Boronic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Amide Bond in Boronic Acid Inhibitors

The journey of boronic acids in medicinal chemistry has been nothing short of remarkable, transitioning from synthetic curiosities to blockbuster drugs like the proteasome inhibitor bortezomib.[1] Their unique ability to form a reversible covalent bond with the catalytic serine or threonine residues of proteases has established them as a privileged warhead in inhibitor design.[2][3] However, the relentless pursuit of enhanced therapeutic profiles has driven chemists to look beyond simple peptidyl boronic acids, which often suffer from poor pharmacokinetic properties and metabolic instability associated with the peptide backbone.[4] This has led to the strategic incorporation of the carbamoyl (urea) moiety, a versatile functional group that offers a compelling alternative to the traditional amide linkage.

This in-depth technical guide provides a comprehensive literature review on the use of carbamoyl-substituted boronic acids, with a focus on their synthesis, physicochemical properties, mechanism of action, and burgeoning applications in drug discovery. We will delve into the causality behind their design and the experimental intricacies of their evaluation, offering a resource for researchers, scientists, and drug development professionals seeking to harness the potential of this promising class of molecules.

I. The Strategic Advantage of the Carbamoyl Moiety

The substitution of an amide bond with a urea linkage in peptidyl boronic acids is a deliberate design choice aimed at overcoming key liabilities of early-generation inhibitors.[4] The rationale is multifaceted:

  • Enhanced Metabolic Stability: The urea bond is significantly more resistant to enzymatic cleavage by proteases compared to the amide bond, leading to improved in vivo stability and a longer plasma half-life.[4]

  • Improved Pharmacokinetic Profile: The introduction of a urea scaffold can favorably modulate physicochemical properties such as solubility and membrane permeability, contributing to better oral bioavailability and overall pharmacokinetic parameters.[5]

  • Additional Hydrogen Bonding Interactions: The urea moiety possesses both hydrogen bond donors and acceptors, providing the opportunity for additional, potent interactions with the target enzyme's active site. This can translate to increased potency and selectivity.[5]

  • Conformational Rigidity: The partial double-bond character of the C-N bonds in the urea group can impart a degree of conformational rigidity to the inhibitor, pre-organizing it for optimal binding to the target and reducing the entropic penalty upon binding.

II. Synthetic Strategies for Carbamoyl-Substituted Boronic Acids

The synthesis of carbamoyl-substituted boronic acids, particularly urea-containing peptidyl boronic acids, typically involves a multi-step sequence. A representative and widely adopted strategy involves the coupling of an aminoboronate with a carboxylic acid bearing a pre-formed urea linkage.

General Synthetic Workflow

The synthesis can be logically broken down into three key stages: formation of the urea-containing fragment, preparation of the aminoboronate, and the final coupling and deprotection steps.

G cluster_urea Urea Fragment Synthesis cluster_boronate Aminoboronate Synthesis cluster_final Final Assembly A Amine Derivative C Urea Formation A->C Isocyanate or equivalent B Amino Acid Ester B->C D Hydrolysis C->D E Urea-Containing Carboxylic Acid D->E I Peptide Coupling E->I F Protected Amino Acid G Boronic Ester Formation F->G e.g., Matteson Homologation H α-Aminoboronic Acid Pinacol Ester G->H H->I J Deprotection I->J e.g., TFA, isobutylboronic acid K Final Carbamoyl-Substituted Boronic Acid J->K

General synthetic workflow for urea-containing peptidyl boronic acids.
Experimental Protocol: Synthesis of a Urea-Peptide Boronic Acid

The following protocol is adapted from the synthesis of a potent urea-containing peptide boronic acid proteasome inhibitor.[4]

Step 1: Synthesis of the Urea-Containing Carboxylic Acid

  • Urea Formation: To a solution of an appropriate amine derivative (e.g., a substituted aniline) in a suitable solvent (e.g., dichloromethane), add an equivalent of an isocyanate or a phosgene equivalent (e.g., triphosgene) at 0 °C. Then, add a solution of an amino acid ester hydrochloride (e.g., L-phenylalanine methyl ester hydrochloride) and a non-nucleophilic base (e.g., diisopropylethylamine). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Purification: After an aqueous workup, purify the resulting urea-ester intermediate by column chromatography.

  • Hydrolysis: Dissolve the purified urea-ester in a mixture of THF and water, and add an excess of a base (e.g., NaOH). Stir the reaction at room temperature until the ester is fully hydrolyzed. Acidify the reaction mixture and extract the product with an organic solvent. Dry and concentrate the organic phase to yield the urea-containing carboxylic acid.

Step 2: Coupling with the Aminoboronate

  • Peptide Coupling: Dissolve the urea-containing carboxylic acid, an α-aminoboronic acid pinacol ester, and a peptide coupling reagent (e.g., HATU) in an aprotic solvent (e.g., DMF). Add a non-nucleophilic base (e.g., diisopropylethylamine) and stir the reaction at room temperature overnight.

  • Workup and Purification: Perform an aqueous workup and purify the resulting protected urea-containing peptide boronic acid pinacol ester by column chromatography.

Step 3: Deprotection

  • Pinacol Deprotection: Dissolve the protected intermediate in a suitable solvent (e.g., diethyl ether or a mixture of hexane and dichloromethane). Add a solution of isobutylboronic acid and stir at room temperature. A precipitate will form.

  • Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield the final urea-containing peptide boronic acid.[4]

III. Physicochemical Properties: The Impact of the Carbamoyl Group

The introduction of a carbamoyl moiety can significantly influence the physicochemical properties of the parent boronic acid.

Acidity (pKa)

The pKa of a boronic acid is a critical parameter as it governs the equilibrium between the neutral, trigonal planar form and the anionic, tetrahedral boronate form at physiological pH.[6] The tetrahedral boronate is the species that typically engages with the catalytic serine/threonine residue in the enzyme active site.[6]

The pKa of a phenylboronic acid is influenced by the electronic nature of its substituents. Electron-withdrawing groups decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.[7][8] The carbamoyl group is generally considered to be electron-withdrawing, and thus its presence is expected to lower the pKa of the boronic acid compared to an unsubstituted analog. For instance, 4-(methylcarbamoyl)phenylboronic acid has been noted in studies of boronic acids with pKa values ranging from 5.3 to 8.5.[9] This lowering of the pKa can be advantageous, as it increases the concentration of the active tetrahedral boronate species at physiological pH (around 7.4).

CompoundSubstituentpKaReference
Phenylboronic acid-H~8.8[7]
4-Carboxyphenylboronic acid-COOH~8.0[7]
4-(N-allylsulfamoyl)phenylboronic acid-SO2NHCH2CH=CH27.4[7]
4-(3-butenesulfonyl)-phenylboronic acid-SO2(CH2)2CH=CH27.1[7]

This table illustrates the effect of electron-withdrawing groups on the pKa of phenylboronic acid.

Solubility and Stability

The urea group, with its capacity for hydrogen bonding, can improve the aqueous solubility of boronic acid-containing compounds, a desirable property for drug candidates. However, the overall solubility will also depend on the nature of the substituents on the urea nitrogen atoms.

Boronic acids are susceptible to oxidative degradation, which can be a liability in a physiological environment.[10] While specific studies on the oxidative stability of carbamoyl-substituted boronic acids are limited, the electronic modifications introduced by the carbamoyl group could potentially influence their stability profile.

IV. Mechanism of Action and the Role of the Carbamoyl Moiety

Carbamoyl-substituted boronic acids, particularly in the context of protease inhibition, act as transition-state analogs. The boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine or threonine residue in the enzyme's active site, forming a tetrahedral boronate adduct.[11] This adduct mimics the tetrahedral intermediate formed during peptide bond hydrolysis.[11]

Molecular modeling and docking studies of urea-containing peptide boronic acid inhibitors of the proteasome have provided valuable insights into the role of the urea moiety.[5] It has been shown that the urea group can form additional hydrogen bonds with residues in the active site that are not engaged by a corresponding amide linkage. These additional interactions can significantly contribute to the binding affinity and potency of the inhibitor.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Carbamoyl Boronic Acid Inhibitor Ser Ser/Thr-OH Boron B(OH)₂ Ser->Boron Covalent Bond Formation Oxyanion Oxyanion Hole (e.g., Gly, Ser backbone NHs) His Histidine Boron->Oxyanion H-bonds from B(OH)₃⁻ Urea Urea Moiety (NH-CO-NH) Urea->Ser H-bond Urea->His H-bond P1 P1 Side Chain Enzyme_Pocket1 Enzyme_Pocket1 P2 P2 Moiety Enzyme_Pocket2 Enzyme_Pocket2

Schematic of carbamoyl boronic acid binding in a protease active site.

The crystal structure of boric acid, a simple boronic acid, in the active site of urease reveals that it acts as a substrate analog, with its trigonal planar structure mimicking that of urea.[12] This suggests that for enzymes that process urea or similar substrates, a carbamoyl boronic acid could be a highly effective inhibitor by virtue of its structural and electronic similarity to the natural substrate.

V. Applications in Drug Discovery

The primary application of carbamoyl-substituted boronic acids to date has been in the development of proteasome inhibitors for the treatment of cancer.

Proteasome Inhibitors

The replacement of an amide bond with a urea scaffold in dipeptidyl boronic acid proteasome inhibitors has led to the discovery of compounds with picomolar potency against the chymotrypsin-like activity of the human 20S proteasome.[5] These compounds have demonstrated comparable or superior anti-proliferative activity in various cancer cell lines compared to bortezomib, along with improved pharmacokinetic profiles.[5]

CompoundModification20S Proteasome IC50 (nM)Cancer Cell Line IC50 (nM)Reference
BortezomibAmide Linkage~7<10[4]
Compound I-14 Urea Linkage<0.001<10[5]

Comparison of a urea-containing peptidyl boronic acid with bortezomib.

Other Serine Protease Inhibitors

The principles guiding the design of carbamoyl-substituted boronic acid proteasome inhibitors are applicable to other serine proteases. For instance, peptidyl boronic acids have been developed as potent inhibitors of prostate-specific antigen (PSA), another serine protease implicated in cancer.[3] The incorporation of a carbamoyl moiety in such inhibitors could potentially enhance their therapeutic properties.

Inhibitors of Other Enzyme Classes

The versatility of the boronic acid warhead extends beyond serine and threonine proteases. Boronic acids have been explored as inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[13] Molecular modeling studies have shown that the boronic acid forms a covalent adduct with a catalytic hydroxide anion in the active site.[13] The introduction of a carbamoyl group could provide additional interactions to enhance inhibitor potency.

Furthermore, boronic acid analogs of carbamyl aspartate have been synthesized as inhibitors of dihydroorotase, an enzyme in the pyrimidine biosynthetic pathway.[14] This demonstrates the potential of carbamoyl-substituted boronic acids to target a wider range of enzymes. Boronic acids have also been identified as inhibitors of fatty acid amide hydrolase (FAAH), suggesting another potential avenue for the application of carbamoyl-substituted analogs.[15]

VI. Future Perspectives and Conclusion

Carbamoyl-substituted boronic acids represent a significant evolution in the design of boronic acid-based enzyme inhibitors. The strategic replacement of the labile amide bond with a robust and versatile urea moiety offers a clear path to overcoming the pharmacokinetic and metabolic limitations of earlier peptidyl boronic acids. The ability of the carbamoyl group to engage in additional hydrogen bonding interactions within the enzyme active site provides a powerful tool for enhancing potency and selectivity.

While the primary focus has been on proteasome inhibitors, the principles are readily transferable to other enzyme targets, opening up exciting new avenues for drug discovery. Future research will likely focus on exploring a wider range of non-peptidic scaffolds for carbamoyl-substituted boronic acids to further improve drug-like properties. The elucidation of more co-crystal structures of these inhibitors bound to their target enzymes will be invaluable for guiding rational drug design.

VII. References

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  • Sahoo, H., et al. (2025). Electrochemical Synthesis of Urea and Ammonia by Boron- and Nitrogen-Enriched Nanoporous Polymeric Material as a Metal-Free Electrocatalyst. ACS Sustainable Chemistry & Engineering. --INVALID-LINK--

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References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling with 2-(Methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Methylcarbamoyl)phenylboronic Acid in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. Within the vast arsenal of organoboron reagents, this compound has emerged as a particularly valuable building block. Its utility lies in the introduction of a substituted phenyl ring bearing a methylcarbamoyl group at the ortho position, a structural feature present in numerous biologically active molecules. The presence of this ortho-substituent, however, introduces specific challenges and considerations in the planning and execution of the Suzuki-Miyaura coupling, necessitating a carefully optimized protocol.

This guide provides a comprehensive overview of the protocol for the Suzuki-Miyaura coupling using this compound, delving into the mechanistic rationale behind the choice of reagents and conditions. As a self-validating system, this protocol is designed to deliver reproducible and high-yielding results for the synthesis of N-methyl-2'-aryl-[1,1'-biphenyl]-2-carboxamides and related structures.

Mechanistic Considerations: Overcoming the Challenge of Ortho-Substitution

The success of a Suzuki-Miyaura coupling hinges on the seamless progression of its catalytic cycle, which comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The presence of the ortho-methylcarbamoyl group on the phenylboronic acid introduces a significant steric impediment that can hinder the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center. This steric hindrance can lead to sluggish reactions and diminished yields if not properly addressed.

To counteract this challenge, the selection of an appropriate palladium catalyst and ligand system is paramount. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs) have proven to be highly effective in promoting the coupling of sterically demanding substrates. These ligands facilitate both the oxidative addition and the subsequent reductive elimination steps, thereby accelerating the overall catalytic turnover.

Furthermore, the choice of base is critical. A stronger, non-nucleophilic base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), is often required to facilitate the formation of the reactive boronate species, which is more nucleophilic than the corresponding boronic acid and thus more readily undergoes transmetalation.

The ortho-carbamoyl group may also exert a directing effect through coordination to the palladium center, potentially influencing the regioselectivity and efficiency of the coupling. This potential interaction underscores the importance of a well-chosen ligand that can effectively control the coordination sphere of the palladium catalyst.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_boronate Boronate Formation Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation [Ar'B(OR)₃]⁻ PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Product Release BoronicAcid Ar'B(OH)₂ Base Base (e.g., K₃PO₄) Boronate [Ar'B(OR)₃]⁻ Base->Boronate Activation Boronate->Transmetalation caption Catalytic cycle for Suzuki-Miyaura coupling.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Experimental Protocol

This protocol is designed as a general guideline for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization of reaction parameters may be necessary for specific substrates.

Materials and Reagents
  • This compound (1.0 equiv)

  • Aryl halide (e.g., aryl bromide or iodide, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating source

  • Inert atmosphere (Nitrogen or Argon)

Reaction Setup and Procedure
  • Vessel Preparation: In a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with a stream of inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the ligand to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or microwave reactor and stir at the desired temperature (typically 80-120 °C) for the specified time (monitor by TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective sources of Pd(0) upon in situ reduction.
Ligand XPhos, SPhos, or other bulky biaryl phosphinesOvercomes steric hindrance and accelerates the catalytic cycle.
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that facilitate boronate formation.
Solvent 1,4-Dioxane, Toluene, 2-MeTHFAnhydrous, degassed aprotic solvents are generally preferred.
Temperature 80 - 120 °CHigher temperatures are often required for sterically hindered substrates.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) catalyst and phosphine ligands.

Experimental Workflow Visualization

Experimental_Workflow start Start prep_vessel Prepare Reaction Vessel (Flame-dried, inert atmosphere) start->prep_vessel add_reagents Add Solid Reagents (Boronic Acid, Aryl Halide, Base) prep_vessel->add_reagents add_catalyst Add Catalyst System (Pd Precatalyst, Ligand) add_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir (Monitor progress) add_solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification end Characterize Product purification->end

Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the palladium precatalyst and ligand are of high quality and properly handled under an inert atmosphere.
Insufficiently degassed solventThoroughly degas the solvent by sparging with an inert gas or by freeze-pump-thaw cycles.
Inappropriate baseSwitch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
Protodeboronation Presence of water or protic solventsUse anhydrous solvents and reagents. Consider using the boronic ester derivative for increased stability.
Homocoupling of Boronic Acid Presence of oxygenMaintain a strict inert atmosphere throughout the reaction setup and execution.
Difficulty in Purification Residual palladiumTreat the crude product solution with a palladium scavenger before chromatography.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex biaryl structures relevant to drug discovery and materials science. While the ortho-substituent presents a steric challenge, a well-designed protocol employing a bulky, electron-rich ligand and a strong base can overcome this limitation to provide the desired products in high yields. By understanding the mechanistic nuances and adhering to a robust experimental procedure, researchers can confidently employ this versatile building block in their synthetic endeavors.

References

Application Notes and Protocols for the High-Yield Synthesis of 2-(Methylcarbamoyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(Methylcarbamoyl)phenylboronic Acid Derivatives

This compound and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and drug development. The presence of the boronic acid moiety allows for unique interactions with biological targets, most notably through the formation of reversible covalent bonds with serine, threonine, or cysteine residues in enzymes. This property has been successfully exploited in the design of potent and selective inhibitors for various proteases and other enzymes implicated in a range of diseases, including cancer, inflammatory disorders, and infectious diseases. The methylcarbamoyl group at the ortho position can play a crucial role in modulating the compound's physicochemical properties, such as solubility and cell permeability, as well as influencing its binding affinity and selectivity for the target protein through specific hydrogen bonding interactions.

This application note provides a comprehensive guide to the high-yield synthesis of this compound derivatives, detailing two robust and modern synthetic strategies: a classical Palladium-Catalyzed Miyaura Borylation and a more recent, atom-economical Iridium-Catalyzed C-H Borylation. The protocols are designed to be reproducible and scalable, and are accompanied by in-depth explanations of the underlying chemical principles, safety precautions, and purification strategies.

Chemical Principles: A Tale of Two Catalytic Borylations

The synthesis of arylboronic acids has been revolutionized by transition-metal catalysis. Two of the most powerful methods for introducing a boronic acid group onto an aromatic ring are the Miyaura Borylation and the more recently developed C-H Borylation.

1. Palladium-Catalyzed Miyaura Borylation: This reaction, a variation of the renowned Suzuki-Miyaura coupling, involves the cross-coupling of an aryl halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.[1][2] The catalytic cycle, as depicted below, generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the diboron reagent, and reductive elimination to yield the arylboronate ester and regenerate the active Pd(0) species.[2]

2. Iridium-Catalyzed C-H Borylation: This cutting-edge method offers a more direct and atom-economical approach by enabling the direct conversion of a C-H bond on the aromatic ring into a C-B bond.[3][4][5][6][7] This strategy avoids the pre-functionalization of the starting material with a halide, thereby reducing the number of synthetic steps and waste generation. The reaction is typically catalyzed by an iridium complex, often in conjunction with a specialized bipyridine-based ligand that directs the borylation to a specific position on the aromatic ring. For benzamides, ortho-directing ligands can be employed to achieve high regioselectivity.[4]

Experimental Setup and General Considerations

Equipment and Glassware:
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.), oven-dried before use.

  • Magnetic stirrer with heating capabilities.

  • Inert atmosphere setup (Schlenk line or glovebox) with a supply of dry nitrogen or argon.

  • Rotary evaporator for solvent removal.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) for reaction monitoring.

  • Flash column chromatography system for purification.

  • Nuclear Magnetic Resonance (NMR) spectrometer for product characterization.

  • Mass spectrometer for molecular weight confirmation.

Reagents and Solvents:
  • Starting materials: 2-bromo-N-methylbenzamide (for Protocol 1) or N-methylbenzamide (for Protocol 2).

  • Palladium and Iridium catalysts and ligands (see specific protocols).

  • Bis(pinacolato)diboron (B₂pin₂).

  • Anhydrous solvents (e.g., dioxane, THF, hexane).

  • Bases (e.g., potassium acetate).

  • Reagents for workup and purification (e.g., ethyl acetate, brine, magnesium sulfate).

Safety Precautions:
  • Boronic Acids: Boronic acids are generally considered to be of low toxicity, but they can be irritants to the skin, eyes, and respiratory tract.[4][5][6][7] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[4][5][6][7]

  • Catalysts: Palladium and iridium catalysts can be toxic and should be handled with care. Consult the Safety Data Sheet (SDS) for each specific catalyst and ligand.

  • Solvents: The organic solvents used in these protocols are flammable and may have associated health risks. Handle them in a fume hood and away from ignition sources.

  • Inert Atmosphere: Reactions involving organometallic reagents are often sensitive to air and moisture. Ensure that all reactions are carried out under a dry, inert atmosphere of nitrogen or argon.

Protocol 1: High-Yield Synthesis via Palladium-Catalyzed Miyaura Borylation

This protocol details the synthesis of this compound pinacol ester from 2-bromo-N-methylbenzamide.

Step-by-Step Methodology:
  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromo-N-methylbenzamide (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.2 mmol, 1.2 equiv.), and potassium acetate (3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: To the flask, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate (10 mL).

    • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired this compound pinacol ester.

Data Presentation:
ParameterValue
Starting Material 2-bromo-N-methylbenzamide
Key Reagents B₂pin₂, [Pd(dppf)Cl₂], KOAc
Solvent 1,4-Dioxane
Temperature 80 °C
Reaction Time 12-24 h
Typical Yield 80-95%

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A 2-bromo-N-methylbenzamide F Stir at 80°C (12-24h) A->F B B₂pin₂ B->F C KOAc C->F D [Pd(dppf)Cl₂] D->F E Anhydrous Dioxane E->F G Cool & Dilute F->G H Filter through Celite G->H I Wash with H₂O & Brine H->I J Dry & Concentrate I->J K Flash Column Chromatography J->K L 2-(Methylcarbamoyl)phenylboronic acid pinacol ester K->L G cluster_0 Reaction Setup (Glovebox) cluster_1 Catalyst Preparation cluster_2 Reaction cluster_3 Workup & Purification A N-methylbenzamide G Combine & Stir at 60-80°C (16-24h) A->G B B₂pin₂ B->G C [Ir(cod)OMe]₂ F Pre-mix Catalyst C->F D Ligand D->F E Anhydrous THF E->F F->G H Solvent Removal G->H I Flash Column Chromatography H->I J 2-(Methylcarbamoyl)phenylboronic acid pinacol ester I->J

References

The Strategic Application of 2-(Methylcarbamoyl)phenylboronic Acid in the Synthesis of Next-Generation Proteasome Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Boronic Acids in Proteasome Inhibition

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of damaged or unneeded proteins, thereby maintaining cellular homeostasis.[1] The 26S proteasome, the central enzyme of this pathway, has emerged as a significant therapeutic target in oncology.[2] Inhibition of the proteasome leads to the accumulation of regulatory proteins, ultimately triggering apoptosis in cancer cells.[1] Malignant cells, particularly those in multiple myeloma, exhibit a higher dependency on the proteasome for survival, rendering them more susceptible to proteasome inhibition.[2]

Boronic acid-containing compounds have revolutionized the landscape of proteasome inhibitor development.[3][4] The electrophilic boron atom of the boronic acid moiety forms a reversible covalent bond with the hydroxyl group of the N-terminal threonine residue in the active site of the proteasome's β5 subunit, which is responsible for its chymotrypsin-like activity.[1] This interaction leads to potent and often reversible inhibition of the proteasome.[1] Bortezomib, the first-in-class proteasome inhibitor, validated this approach and paved the way for the development of second-generation inhibitors with improved efficacy and safety profiles.[3]

This technical guide focuses on the application of a key building block, 2-(Methylcarbamoyl)phenylboronic Acid , in the synthesis of advanced proteasome inhibitors, with a particular focus on the synthesis of Delanzomib (CEP-18770), a potent and orally active proteasome inhibitor.[5][6]

This compound: A Key Synthon for Enhanced Specificity and Potency

The structure of this compound offers distinct advantages in the design of proteasome inhibitors. The methylcarbamoyl group at the ortho position can engage in additional hydrogen bonding interactions within the proteasome's active site, potentially increasing both potency and selectivity. This strategic substitution is a hallmark of Delanzomib, contributing to its distinct pharmacological profile.[7]

The synthesis of proteasome inhibitors utilizing this building block typically involves two key chemical transformations:

  • Suzuki-Miyaura Cross-Coupling: To form a crucial carbon-carbon bond between the phenylboronic acid and a heterocyclic core, often a pyrimidine or pyrazine derivative.

  • Peptide Coupling: To elongate the molecule by forming amide bonds with amino acid residues, which are essential for recognition and binding to the proteasome.

The following sections will provide detailed protocols and insights into these critical synthetic steps.

Case Study: Synthesis of Delanzomib

Delanzomib is a dipeptidyl boronic acid that potently inhibits the chymotrypsin-like activity of the proteasome.[5] Its synthesis provides an excellent practical example of the application of this compound. An optimized, scalable synthesis of Delanzomib has been developed to ensure high chemical and optical purity.[8]

Synthetic Strategy Overview

The synthesis of Delanzomib can be approached in a convergent manner, where key fragments are synthesized separately and then coupled together. A crucial step involves the Suzuki-Miyaura coupling of a protected this compound derivative with a suitable heterocyclic partner, followed by peptide couplings and a final deprotection step.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Fragment C Synthesis cluster_3 Convergent Synthesis A1 2-Bromo-N-methylbenzamide A2 Borylation A1->A2 A3 This compound Pinacol Ester A2->A3 D1 Suzuki-Miyaura Coupling (A3 + C1) A3->D1 B1 Dipeptide Precursor B2 Coupling with Pyrazine B1->B2 B3 Pyrazinoyl-Dipeptide B2->B3 D3 Peptide Coupling (D2 + B3) B3->D3 C1 Halogenated Pyrimidine C1->D1 D2 Coupled Aryl-Pyrimidine D1->D2 D2->D3 D4 Protected Delanzomib D3->D4 D5 Deprotection D4->D5 D6 Delanzomib D5->D6 caption Convergent Synthesis of Delanzomib.

Figure 1. A generalized convergent synthetic workflow for a Delanzomib-like proteasome inhibitor.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of this compound Pinacol Ester with a Chloropyrimidine

This protocol is adapted from established methods for Suzuki coupling with chloropyrimidines.[9][10][11] Microwave-assisted synthesis is often employed to reduce reaction times and improve yields.[11]

Materials:

  • This compound pinacol ester (1.0 equiv)

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[12]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[9]

  • Degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Microwave reactor vials with stir bars

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add this compound pinacol ester, 2,4-dichloropyrimidine, the palladium catalyst, and the base.

  • Add the degassed solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 15-30 minutes), with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for efficient coupling. For challenging substrates like chloropyrimidines, catalysts with bulky, electron-rich phosphine ligands are often effective.[9]

  • Base: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence the reaction rate and yield.[9]

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. Degassing the solvent is essential to prevent oxidation of the Pd(0) catalyst.[9]

  • Microwave Irradiation: This technique provides rapid and uniform heating, which can significantly accelerate the reaction and improve yields compared to conventional heating.[11]

Protocol 2: Peptide Coupling and Final Deprotection

This protocol outlines a general procedure for coupling the Suzuki product with a dipeptide fragment, followed by the deprotection of the boronic acid.

Materials:

  • Suzuki-coupled product from Protocol 1 (1.0 equiv)

  • Dipeptide fragment with a free amine (e.g., pyrazinoyl-L-phenylalanyl-L-leucine) (1.0 equiv)

  • Peptide coupling reagent (e.g., HATU, TBTU) (1.1 equiv)[13][14]

  • Base (e.g., DIPEA) (2.0-3.0 equiv)

  • Anhydrous DMF

  • Deprotection reagent (e.g., isobutylboronic acid in a biphasic system)[13]

  • Ethyl acetate

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Diethanolamine (for purification via adduct formation, optional)[15]

Procedure:

Part A: Peptide Coupling

  • Dissolve the Suzuki-coupled product and the dipeptide fragment in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the peptide coupling reagent and then the base (e.g., DIPEA) dropwise.

  • Stir the reaction mixture at 0 °C for a specified time (e.g., 2 hours), then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude protected inhibitor by column chromatography.

Part B: Boronic Acid Deprotection

  • Dissolve the protected inhibitor in a suitable solvent system (e.g., a biphasic mixture of methanol and heptane).[13]

  • Add an excess of a transesterification agent, such as isobutylboronic acid, and an acid catalyst (e.g., HCl).[13]

  • Stir the mixture vigorously at room temperature for several hours to overnight.

  • Monitor the deprotection by TLC or LC-MS.

  • Separate the layers. The deprotected boronic acid will be in the aqueous/methanolic layer.

  • Wash the aqueous layer with heptane to remove the pinanediol-isobutylboronate byproduct.

  • Concentrate the aqueous layer under reduced pressure.

  • The crude boronic acid can be further purified by recrystallization, or by forming a crystalline adduct with diethanolamine, which can then be isolated and hydrolyzed back to the pure boronic acid.[8][15]

Causality Behind Experimental Choices:

  • Peptide Coupling Reagents: Reagents like HATU and TBTU are highly efficient for forming amide bonds and are known to suppress racemization at the chiral centers of the amino acids.[13]

  • Deprotection: The pinacol protecting group on the boronic acid is robust but can be removed under specific transesterification conditions. The use of a biphasic system facilitates the removal of the resulting pinacol byproduct.[13]

  • Purification of Boronic Acids: Boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines.[16] Purification via the formation of a crystalline diethanolamine adduct is a highly effective strategy to obtain high-purity material.[8][15]

G cluster_0 Suzuki Coupling cluster_1 Peptide Coupling cluster_2 Deprotection & Purification A1 Add Reactants & Catalyst to Vial A2 Add Degassed Solvent A1->A2 A3 Seal and Microwave A2->A3 A4 Cool and Quench A3->A4 A5 Extraction A4->A5 A6 Purification (Chromatography) A5->A6 B1 Dissolve Fragments in DMF A6->B1 B2 Add Coupling Reagent & Base at 0°C B1->B2 B3 Stir and Warm to RT B2->B3 B4 Quench and Extract B3->B4 B5 Purification (Chromatography) B4->B5 C1 Transesterification in Biphasic System B5->C1 C2 Phase Separation C1->C2 C3 Concentration C2->C3 C4 Purification (e.g., Adduct Formation) C3->C4 caption Experimental Workflow.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Ortho-Substituted Systems

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This powerful transformation is central to the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. However, the reactivity of substrates can be significantly influenced by their steric and electronic properties.

This guide focuses on the specific application of 2-(Methylcarbamoyl)phenylboronic Acid in palladium-catalyzed cross-coupling reactions. The presence of the ortho-methylcarbamoyl group introduces distinct challenges, primarily steric hindrance around the reactive boronic acid moiety and the potential for catalyst inhibition through coordination of the palladium center to the amide functionality. Overcoming these obstacles requires a carefully considered approach to catalyst and ligand selection, as well as optimization of reaction conditions. These application notes provide a comprehensive framework for successfully employing this valuable building block in organic synthesis.

The Mechanistic Heart of the Suzuki-Miyaura Reaction

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing these cross-coupling reactions. The generally accepted mechanism proceeds through a sequence of three key steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)(Ar')L2 Ar-Pd(II)-Ar'L₂ Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl or vinyl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In this step, the organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center.[1] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.

For sterically demanding substrates like this compound, the rates of these elementary steps can be significantly affected, necessitating careful catalyst and ligand selection to promote efficient turnover.

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium source and, more critically, the supporting ligand is the most important factor in achieving high yields and conversions in the Suzuki-Miyaura coupling of this compound. The ortho-substituent can sterically hinder the approach of the boronic acid to the palladium center during transmetalation and slow down the final reductive elimination step.

The Role of Ligands

Ligands play a crucial role by modulating the steric and electronic properties of the palladium catalyst.[1] For sterically hindered substrates, bulky and electron-rich ligands are generally preferred.

  • Steric Bulk: Bulky ligands promote the reductive elimination step, which is often the rate-limiting step for sterically congested biaryl synthesis. They also help to create a coordinatively unsaturated palladium center, which can facilitate oxidative addition.

  • Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium center, which enhances the rate of oxidative addition.

Recommended Catalyst Systems

Based on literature precedents for sterically hindered and functionalized arylboronic acids, the following palladium catalysts and ligands are recommended for the cross-coupling of this compound.

Catalyst/PrecatalystLigandKey Features & Rationale
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands: SPhos, XPhos, RuPhosThese bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for coupling sterically hindered substrates and are known to promote rapid reductive elimination.[2]
Pd(OAc)₂ / Pd₂(dba)₃N-Heterocyclic Carbenes (NHCs): IPr, SIMesNHCs are strong σ-donors and often more thermally stable than phosphine ligands. Their steric bulk can be tuned to facilitate challenging couplings.
[Pd(IPr)(cinnamyl)Cl](IPr)A pre-formed catalyst that is air and moisture stable, offering convenience and high activity for sterically demanding couplings.[3]
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)A classic, versatile catalyst. While potentially less effective for highly hindered substrates, it can be a good starting point for optimization.
PdCl₂(dppf)1,1'-Bis(diphenylphosphino)ferroceneA robust and widely used catalyst, particularly effective for a broad range of substrates.

Expert Insight: For initial screenings with this compound, a combination of Pd(OAc)₂ with SPhos or XPhos is highly recommended. The use of a pre-catalyst such as [Pd(IPr)(cinnamyl)Cl] can also offer excellent results with the added benefit of operational simplicity.

Experimental Protocols

The following protocols provide a general framework for performing Suzuki-Miyaura cross-coupling reactions with this compound. Optimization of specific parameters may be necessary for different coupling partners.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Aryl Halide, This compound, and Base in a flask Solvent Add Solvent Reagents->Solvent Degas Degas the mixture (e.g., N₂ or Ar sparging) Solvent->Degas Catalyst Add Palladium Catalyst and Ligand Degas->Catalyst Heating Heat the reaction mixture with stirring Catalyst->Heating Monitoring Monitor reaction progress (TLC, GC-MS, or LC-MS) Heating->Monitoring Quench Cool to room temperature and quench (e.g., with water) Monitoring->Quench Extraction Extract with an organic solvent Quench->Extraction Drying Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄) Extraction->Drying Purification Concentrate and purify (e.g., column chromatography) Drying->Purification

References

Application Notes & Protocols: One-Pot Synthesis Strategies Involving 2-(Methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-(Methylcarbamoyl)phenylboronic Acid

In the landscape of modern medicinal chemistry and drug development, the quest for molecular complexity from simple, readily available starting materials is paramount. One-pot synthesis, where multiple reaction steps are conducted in a single reaction vessel, has emerged as a cornerstone of efficient chemical synthesis, aligning with the principles of green chemistry by reducing waste, saving time, and minimizing purification steps.[1][2][3]

This compound is a particularly valuable reagent in this context. Beyond its function as a standard coupling partner in Suzuki-Miyaura reactions, its true potential lies in the strategic placement of the ortho-methylcarbamoyl group. This substituent is not merely a passive spectator; it is an active participant, poised to engage in subsequent intramolecular transformations. This unique structural feature enables the design of elegant and powerful one-pot cascade reactions, allowing for the rapid assembly of complex, N-heterocyclic scaffolds that are prevalent in many pharmaceutically active compounds.[4][5][6]

These application notes provide an in-depth guide to leveraging this compound in one-pot synthetic strategies. We will move beyond simple procedural lists to explore the underlying mechanistic rationale, empowering researchers to not only apply these protocols but also to adapt and innovate upon them.

Application 1: One-Pot Suzuki-Miyaura Coupling & Intramolecular Cyclization for the Synthesis of Phenanthridinones

This strategy exemplifies the power of a one-pot, two-stage tandem reaction. The initial step is a standard palladium-catalyzed Suzuki-Miyaura cross-coupling to form a C-C bond. The second, intramolecular cyclization step is triggered by the proximity of the newly introduced aryl group and the resident ortho-methylcarbamoyl moiety, leading to the formation of a tricyclic lactam system.

Mechanistic Rationale & Causality

The success of this one-pot reaction hinges on the careful selection of a cooperative catalyst system and reaction conditions that facilitate both transformations sequentially.[2][3][7]

  • Suzuki-Miyaura Coupling: A palladium catalyst, typically with a bulky biarylphosphine ligand (e.g., SPhos, XPhos), is chosen for its high efficiency in promoting the cross-coupling of aryl halides, even sterically hindered ones.[8][9] The base (e.g., K₃PO₄) is crucial for activating the boronic acid in the transmetalation step of the catalytic cycle. The reaction is initially conducted at a moderate temperature (e.g., 80-100 °C) to ensure the completion of the C-C bond formation.

  • Intramolecular N-Arylation/Cyclization: Once the biaryl intermediate is formed in situ, the temperature is often elevated. This higher thermal energy promotes the intramolecular nucleophilic attack of the carbamoyl nitrogen onto the newly introduced aromatic ring, displacing a leaving group (if present) or facilitating a C-H activation/cyclization pathway, depending on the substrate. The same palladium catalyst can often mediate this second step, or the reaction can proceed thermally. The choice of a high-boiling point solvent like dioxane or toluene is therefore strategic.

Workflow Diagram: Suzuki Coupling to Phenanthridinone```dot

G workup Aqueous Workup & Purification product product product->workup

Caption: Logical flow of the three-component cascade.

Detailed Experimental Protocol (Microwave-Assisted)

Objective: To synthesize a bridgehead bicyclo[4.4.0]boron heterocycle via a one-pot, three-component reaction. [10] Materials:

  • Anthranilic Acid (1.0 equiv)

  • Salicylaldehyde (1.0 equiv)

  • This compound (1.1 equiv)

  • Ethanol/Water (1:3 v/v) solvent system

  • Microwave reactor vial with a stir bar

Procedure:

  • Vessel Charging: To a 10 mL microwave reactor vial, add anthranilic acid, salicylaldehyde, this compound, and the ethanol/water solvent mixture (4 mL).

  • Sealing: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Irradiate the mixture at 150 °C for 1 hour with stirring.

  • Cooling & Isolation: After the reaction is complete, cool the vial to room temperature. The product often precipitates out of the reaction mixture.

  • Purification: Collect the crystalline precipitate by filtration. Wash the solid with cold ethanol and dry under vacuum. In many cases, this procedure yields a product of high purity without the need for column chromatography. [10]

References

Application Notes & Protocols: The Role of 2-(Methylcarbamoyl)phenylboronic Acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(Methylcarbamoyl)phenylboronic Acid as a targeting ligand in advanced drug delivery systems. This document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into the design and validation of such systems.

Introduction: A New Horizon in Targeted Therapy

Phenylboronic acid (PBA) and its derivatives have emerged as a pivotal class of molecules in the design of intelligent drug delivery systems.[1][2] Their utility stems from the unique, reversible covalent interaction between the boronic acid moiety and cis-1,2- or 1,3-diols, which are abundantly present in biological molecules like saccharides.[3] A key target is sialic acid (SA), a sugar residue frequently overexpressed on the surface of various cancer cells, making it a hallmark of malignancy and a prime target for selective drug delivery.[2][4]

This guide focuses on a specific, rationally designed derivative: This compound .

Compound Property Value
IUPAC Name 2-[(methylamino)carbonyl]phenylboronic acid
CAS Number 874459-85-5
Molecular Formula C₈H₁₀BNO₃
Molecular Weight 178.98 g/mol
Physical Form Solid

The strategic placement of the methylcarbamoyl group at the ortho position to the boronic acid is not arbitrary. It is designed to modulate the electronic properties and steric environment of the boron center, enhancing its performance as a targeting ligand, particularly within the unique microenvironment of tumors.

The Core Principle: Intramolecular Coordination and pH-Dependent Targeting

The efficacy of a PBA-based targeting system is critically dependent on the pKa of the boronic acid. The boronic acid (a Lewis acid) exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The tetrahedral form is significantly more competent at binding diols. For unsubstituted phenylboronic acid, the pKa is ~8.6, meaning that at physiological pH (7.4), only a small fraction is in the active boronate state.[3]

The acidic microenvironment of solid tumors (pH 6.5-6.8) provides a window of opportunity. A boronic acid derivative with a pKa closer to this range would exhibit significantly enhanced binding to sialic acid on cancer cells within the tumor, while remaining relatively inert in the bloodstream at pH 7.4. This differential binding is the foundation of pH-activated targeting.[1][5]

The Role of the 2-(Methylcarbamoyl) Substituent:

The ortho-methylcarbamoyl group is hypothesized to lower the pKa of the boronic acid through the formation of an intramolecular coordinative bond or hydrogen bond. The lone pair of electrons on the amide oxygen or a hydrogen bond from the amide N-H can interact with the vacant p-orbital of the boron atom, stabilizing the tetrahedral boronate form. This intramolecular interaction effectively lowers the energy barrier for the trigonal-to-tetrahedral transition, resulting in a lower pKa.[6][7][8] This makes this compound an excellent candidate for highly specific, tumor microenvironment-activated targeting.

Fig 1. pH-dependent targeting mechanism of PBA-functionalized drug delivery systems.

Protocol I: Synthesis of this compound-Functionalized Liposomes for Targeted Delivery

This protocol describes the formulation of drug-loaded liposomes where the surface is functionalized with this compound for active targeting. Doxorubicin (DOX) is used as a model chemotherapeutic agent.

3.1 Materials & Reagents

  • This compound

  • DSPE-PEG(2000)-NH₂ (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • Doxorubicin HCl

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Triethylamine (TEA)

  • Chloroform, Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HEPES buffer, pH 8.5 and pH 6.5

  • Dialysis tubing (MWCO 10 kDa)

3.2 Step-by-Step Methodology

Step 1: Activation of this compound

  • Dissolve this compound (1.5 molar excess relative to DSPE-PEG-NH₂) in anhydrous DMSO.

  • Add EDC (2 molar excess) and NHS (2 molar excess) to the solution.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 4 hours to activate the carboxylic acid group (if the boronic acid is derivatized to contain one) or an appropriate functional group for coupling. Self-correction: The target molecule itself doesn't have a convenient group for direct EDC/NHS coupling. A more practical approach is to first synthesize a derivative, such as 4-carboxy-2-(methylcarbamoyl)phenylboronic acid, or use a linker. For this protocol, we will assume a carboxylated derivative is used.

Step 2: Conjugation to DSPE-PEG(2000)-NH₂

  • Dissolve DSPE-PEG(2000)-NH₂ in anhydrous DMSO.

  • Add the activated boronic acid solution dropwise to the DSPE-PEG-NH₂ solution.

  • Add TEA (3 molar excess) to catalyze the amide bond formation.

  • Stir the reaction overnight at room temperature under a nitrogen atmosphere.

  • Dialyze the mixture against deionized water for 48 hours to remove unreacted reagents, then lyophilize to obtain the DSPE-PEG-PBA conjugate.

Step 3: Preparation of DOX-Loaded Liposomes

  • Dissolve DSPC, Cholesterol, and the DSPE-PEG-PBA conjugate in chloroform at a molar ratio of 55:40:5.

  • Create a thin lipid film by evaporating the chloroform using a rotary evaporator at 40°C.

  • Hydrate the lipid film with a solution of Doxorubicin HCl (2 mg/mL) in HEPES buffer (pH 6.5) by vortexing. The temperature should be kept above the phase transition temperature of DSPC (~55°C).

  • Subject the hydrated liposomes to 5-7 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the liposomes through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, 100 nm) using a mini-extruder to obtain unilamellar vesicles of a defined size.

Step 4: Purification

  • Remove unencapsulated DOX by passing the liposome suspension through a Sephadex G-50 column, eluting with PBS (pH 7.4).

  • Collect the colored liposomal fractions and store them at 4°C.

3.3 Characterization

Parameter Method Expected Outcome
Size & Polydispersity Dynamic Light Scattering (DLS)100 - 120 nm, PDI < 0.2
Zeta Potential Laser Doppler VelocimetrySlightly negative (~ -10 mV)
Drug Loading Content (DLC) UV-Vis Spectroscopy (at 480 nm) after lysing liposomes with Triton X-1005 - 10% (w/w)
Encapsulation Efficiency (EE) (Drug in Liposomes / Total Initial Drug) x 100%> 90%

Protocol II: In Vitro pH-Responsive Drug Release Assay

This protocol evaluates the ability of the formulated liposomes to release their drug payload preferentially at a lower pH, mimicking the tumor microenvironment.

4.1 Methodology

  • Place 1 mL of the purified DOX-loaded liposome suspension into separate dialysis bags (MWCO 10 kDa).

  • Submerge the dialysis bags into two separate beakers containing 50 mL of release buffer:

    • Beaker A: PBS at pH 7.4 (simulating physiological conditions).

    • Beaker B: PBS at pH 6.5 (simulating tumor microenvironment).

  • Place both beakers in a shaking water bath at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer from each beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantify the concentration of released DOX in the collected samples using fluorescence spectroscopy (Ex/Em: 480/590 nm).

  • Calculate the cumulative percentage of drug release at each time point.

4.2 Expected Results

A significantly higher and faster release of DOX is expected at pH 6.5 compared to pH 7.4. This is attributed to the protonation of DOX and potential destabilization of the lipid bilayer in the acidic environment, a process that can be enhanced by the dynamic interactions at the liposome surface.

Time (h) Cumulative Release at pH 7.4 (%) Cumulative Release at pH 6.5 (%)
4~ 5%~ 15%
12~ 12%~ 35%
24~ 18%~ 55%
48~ 25%~ 70%

Protocol III: Validating Sialic Acid-Specific Cellular Uptake

This protocol uses flow cytometry to confirm that the uptake of the PBA-functionalized liposomes is mediated by sialic acid on the cancer cell surface. A cancer cell line known to overexpress sialic acid (e.g., PANC-1, pancreatic cancer) should be used.[9]

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_validation Characterization & Validation S1 Step 1: Activate 2-(MeCarbamoyl)PBA S2 Step 2: Conjugate to DSPE-PEG-Amine S1->S2 S3 Step 3: Formulate DOX-Loaded Liposomes S2->S3 S4 Step 4: Purify Liposomes S3->S4 C1 DLS & Zeta Potential S4->C1 C2 Drug Loading & EE S4->C2 C3 pH-Responsive Release Study S4->C3 C4 Cellular Uptake Assay (Flow Cytometry) S4->C4 C5 Cytotoxicity Assay (MTT) C4->C5

References

Application Note: High-Throughput and Selective Quantification of 2-(Methylcarbamoyl)phenylboronic Acid in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed analytical methods for the accurate and robust quantification of 2-(Methylcarbamoyl)phenylboronic acid in complex reaction mixtures. As a key intermediate in numerous synthetic pathways, particularly in the development of novel pharmaceuticals, precise monitoring of its consumption and the profiling of related impurities are critical for process optimization and quality control. This document outlines three distinct, validated analytical approaches: a high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, a selective High-Performance Liquid Chromatography (HPLC) method with post-column derivatization and fluorescence detection, and a widely applicable HPLC method with Ultraviolet (UV) detection. Each protocol is presented with a focus on the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for Boronic Acids

This compound is a vital building block in modern organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds for the creation of complex molecules. The efficiency of these reactions and the purity of the final active pharmaceutical ingredient (API) are directly influenced by the precise concentration of the boronic acid starting material and the potential for its degradation.

The analytical quantification of boronic acids, however, is not without its challenges. These compounds are known for their propensity to undergo dehydration to form cyclic boroxines and can be susceptible to on-column hydrolysis, particularly when using pinacol ester derivatives. Furthermore, their high polarity can lead to poor retention on conventional reversed-phase HPLC columns. This application note addresses these challenges by presenting methodologies designed to ensure stability, selectivity, and sensitivity.

The validation of these analytical methods is paramount to guarantee reliable and reproducible results, a cornerstone of Good Manufacturing Practice (GMP).[1] The protocols herein are designed as self-validating systems, incorporating principles outlined by the International Council for Harmonisation (ICH) to ensure specificity, linearity, accuracy, and precision.[2]

Methodologies and Scientific Rationale

Three distinct analytical methods are presented to provide flexibility based on available instrumentation, required sensitivity, and sample matrix complexity.

High-Throughput Analysis via UPLC-MS/MS

This method offers exceptional sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling without the need for derivatization. The use of tandem mass spectrometry provides unequivocal identification and quantification, even in the presence of co-eluting species.

Scientific Rationale: Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2 µm particle columns, which provide significantly higher resolution and faster analysis times compared to traditional HPLC.[3] Electrospray ionization (ESI) in negative mode is particularly effective for the ionization of boronic acids.[4][5] The use of a high-pH stable column and a slightly basic mobile phase helps to deprotonate the boronic acid, enhancing its retention and improving peak shape.

Selective Quantification by HPLC with Post-Column Derivatization and Fluorescence Detection

This approach provides enhanced selectivity for boronic acids, which is particularly advantageous in complex matrices where UV-active impurities may interfere.

Scientific Rationale: Many boronic acids, including this compound, exhibit weak UV absorbance. To overcome this, a post-column reaction with a reagent like alizarin can be employed.[6][7][8] Alizarin reacts with boronic acids to form a highly fluorescent complex, which can be detected with high sensitivity.[6][7][8][9] This post-column derivatization ensures that the primary separation is not affected by the derivatizing agent.

Robust Quantification using HPLC with UV Detection

This is a widely accessible and robust method suitable for routine analysis where high sensitivity is not the primary requirement.

Scientific Rationale: Reversed-phase HPLC with UV detection is a workhorse in the pharmaceutical industry. The key to a successful boronic acid assay is the selection of an appropriate column and mobile phase to achieve adequate retention and resolution from potential impurities. A C18 column with low silanol activity is often preferred to minimize secondary interactions.[10] The use of a mobile phase with a suitable pH and organic modifier is crucial for achieving optimal separation.

Experimental Protocols

Protocol 1: UPLC-MS/MS for High-Sensitivity Quantification

This protocol is adapted from established methods for the trace analysis of boronic acid impurities.[4][5]

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Methanol (for sample preparation)

3.1.2. Instrumentation

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm, or equivalent.[5]

3.1.3. Chromatographic and MS Conditions

ParameterCondition
Mobile Phase A 0.1% Ammonium hydroxide in water[5]
Mobile Phase B Acetonitrile[5]
Flow Rate 0.3 mL/min
Gradient 10% B to 90% B over 5 minutes, hold for 1 min, return to initial conditions
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Negative
MRM Transition To be determined by infusion of a standard solution
Divert Valve Divert flow to waste during elution of the main peak to prevent source contamination

3.1.4. Sample Preparation

  • Accurately weigh and dissolve the reaction mixture in methanol to achieve a target concentration of approximately 1 mg/mL.

  • Further dilute with the initial mobile phase composition (90:10 Mobile Phase A:B) to fall within the calibration range.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

3.1.5. Calibration Prepare a series of calibration standards of this compound in the range of 0.05 ppm to 5 ppm.[5]

Protocol 2: HPLC with Post-Column Derivatization and Fluorescence Detection

This protocol is based on the selective reaction of boronic acids with alizarin.[6][7][8]

3.2.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Alizarin

  • Triethylamine

  • Methanol (for sample preparation)

3.2.2. Instrumentation

  • HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • A second pump for delivering the post-column reagent.

  • A mixing tee and a reaction coil (e.g., 3.5 m x 0.25 mm PEEK tubing).[7]

  • Column: C18, 5 µm, 150 mm x 4.6 mm.

3.2.3. Chromatographic and Derivatization Conditions

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min[7]
Gradient Isocratic or gradient elution to achieve separation
Column Temperature 30 °C
Injection Volume 10 µL
Post-Column Reagent 75 µM alizarin and 0.1% triethylamine in acetonitrile[7]
Reagent Flow Rate 0.6 mL/min[7]
Reaction Coil Temp. 50 °C[7]
Fluorescence Detection Excitation: 469 nm, Emission: 610 nm[7]

3.2.4. Sample Preparation

  • Dissolve the reaction mixture in methanol.

  • Dilute with the mobile phase to the desired concentration.

  • Filter through a 0.45 µm syringe filter.

Protocol 3: HPLC with UV Detection

This protocol provides a general framework for a robust HPLC-UV method.

3.3.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Methanol (for sample preparation)

3.3.2. Instrumentation

  • HPLC system with a pump, autosampler, column oven, and UV/PDA detector.

  • Column: XBridge Premier BEH C18, 4.6 x 100 mm, 3.5 µm, or equivalent.[1]

3.3.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 15 minutes
Column Temperature 35 °C
Injection Volume 5 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)[1]

3.3.4. Sample Preparation

  • Dilute the reaction mixture in the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

Method Validation: Ensuring Trustworthiness

A comprehensive validation of the chosen analytical method must be performed in accordance with ICH guidelines to ensure its suitability for the intended purpose.[2]

Specificity and Stability-Indicating Properties

To establish the specificity of the method, forced degradation studies should be conducted on this compound.[11][12] This involves subjecting the analyte to various stress conditions to generate potential degradation products.

Forced Degradation Protocol:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photolytic Degradation: Exposure to UV and visible light.

The analytical method is considered stability-indicating if it can resolve the intact analyte peak from all degradation products and any other components in the reaction mixture.

Validation Parameters

The following parameters should be evaluated:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Range Typically 80-120% of the test concentration
Accuracy % Recovery between 98.0% and 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness Insensitive to minor variations in method parameters

Data Presentation and Comparison

The following table summarizes the expected performance characteristics of the three analytical methods.

ParameterUPLC-MS/MSHPLC-FluorescenceHPLC-UV
Principle Mass-to-charge ratioFluorescenceUV Absorbance
Selectivity Very HighHighModerate
Sensitivity Very High (pg/mL)High (ng/mL)Moderate (µg/mL)
Run Time Fast (< 7 min)Moderate (~15 min)Moderate (~20 min)
LOD (Typical) ~2 pg/mL[14]~1.2 ng (phenylboronic acid)[7]~2.43 µg/mL (for a similar compound)[1]
LOQ (Typical) ~10 pg/mL[14]~1 µM (phenylboronic acid)[7]~7.38 µg/mL (for a similar compound)[1]
Applicability Trace analysis, impurity profilingSelective quantification in complex matricesRoutine process monitoring, purity assays

Visualizations

Experimental Workflow for Method Validation

Method Validation Workflow cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Validation Protocol Method_Selection Select Analytical Technique (UPLC-MS, HPLC-Fluo, HPLC-UV) Parameter_Optimization Optimize Chromatographic Parameters Method_Selection->Parameter_Optimization Stress_Studies Perform Forced Degradation Studies (Acid, Base, Oxidative, etc.) Parameter_Optimization->Stress_Studies Specificity_Assessment Assess Peak Purity and Resolution Stress_Studies->Specificity_Assessment Linearity_Range Linearity & Range Specificity_Assessment->Linearity_Range Accuracy Accuracy (% Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for analytical method validation.

Post-Column Derivatization Setup

Post-Column Derivatization HPLC_Pump HPLC Pump Autosampler Autosampler HPLC_Pump->Autosampler Column HPLC Column Autosampler->Column Mixing_Tee Mixing Tee Column->Mixing_Tee Reaction_Coil Reaction Coil Mixing_Tee->Reaction_Coil Reagent_Pump Reagent Pump Reagent_Pump->Mixing_Tee Fluorescence_Detector Fluorescence Detector Reaction_Coil->Fluorescence_Detector

Caption: Schematic of the HPLC post-column derivatization system.

Conclusion

The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis. The UPLC-MS/MS method provides the highest sensitivity and selectivity, making it ideal for trace-level impurity analysis. The HPLC-fluorescence method offers excellent selectivity for boronic acids in complex matrices, while the HPLC-UV method is a robust and widely applicable technique for routine process monitoring. The successful implementation and validation of any of these methods will ensure the generation of reliable and accurate data, which is essential for informed decision-making in drug development and manufacturing.

References

Application Notes & Protocols: The Catalytic Utility of 2-(Methylcarbamoyl)phenylboronic Acid in Amide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of amide bonds is a cornerstone of chemical synthesis, pivotal in the production of pharmaceuticals, polymers, and fine chemicals. Traditional methods, however, often rely on stoichiometric activating agents, leading to poor atom economy and significant waste generation.[1] The drive towards greener and more efficient chemical processes has propelled the development of catalytic direct amidation.[2][3] This document provides a detailed technical guide on the application of 2-(Methylcarbamoyl)phenylboronic Acid, a specialized organocatalyst designed for the direct dehydrative coupling of carboxylic acids and amines. We will explore the mechanistic rationale behind its enhanced reactivity, provide a comprehensive overview of its substrate scope, and present detailed, field-tested protocols for its use in a research and development setting.

Introduction: The Imperative for Catalytic Amidation

The amide bond is one of the most synthesized functional groups in academic and industrial chemistry. Despite its prevalence, the common methods for its construction—using carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), or uronium salts (e.g., HATU)—suffer from the generation of stoichiometric byproducts that must be removed during purification.[1] Direct dehydrative amidation, where a carboxylic acid and an amine are coupled with the sole byproduct being water, represents an ideal, atom-economical alternative.[4] Boronic acids have emerged as a highly effective class of catalysts for this transformation, activating carboxylic acids under mild conditions.[5][6]

While simple arylboronic acids demonstrate catalytic activity, research has shown that substitution at the ortho position of the phenyl ring can dramatically enhance catalytic efficiency. This guide focuses on this compound, a catalyst engineered to leverage intramolecular interactions to facilitate amide bond formation.

Mechanistic Rationale: The Role of the ortho-Methylcarbamoyl Group

The catalytic efficacy of arylboronic acids hinges on their ability to reversibly form covalent intermediates with carboxylic acids.[5] The generally accepted mechanism involves the formation of a monoacyloxyboronic acid intermediate, which is then susceptible to nucleophilic attack by the amine.[7] The removal of water is critical to drive the equilibrium towards the formation of these active intermediates.[7]

However, detailed mechanistic studies suggest a more complex picture, potentially involving dimeric B–O–B species that orchestrate the activation and delivery of the coupling partners.[8][9] For ortho-substituted catalysts like this compound, the key to enhanced reactivity lies in the intramolecular assistance provided by the substituent. The ortho-methylcarbamoyl group is uniquely positioned to act as a general base or hydrogen bond donor/acceptor, stabilizing key transition states in the catalytic cycle.

Below is the proposed catalytic cycle for amide formation using this compound.

Catalytic_Cycle_Amide_Formation cluster_0 Catalytic Cycle cluster_1 Overall Reaction catalyst 2-(Methylcarbamoyl) phenylboronic Acid intermediate1 Acyloxyboronic Acid Intermediate catalyst->intermediate1 + R-COOH - H₂O intermediate2 Tetrahedral Intermediate (Amine Attack) intermediate1->intermediate2 + R'-NH₂ (Intramolecular Assistance) product_release Product Formation & Catalyst Regeneration intermediate2->product_release Collapse & Proton Transfer product_release->catalyst + H₂O - R-CONH-R' R-COOH R-COOH Amide Product Amide Product R-COOH->Amide Product R'-NH₂ R'-NH₂ R'-NH₂->Amide Product H₂O H₂O Amide Product->H₂O byproduct

Figure 1: Proposed catalytic cycle for amide formation. The ortho-carbamoyl group is believed to stabilize the tetrahedral intermediate via hydrogen bonding, lowering the activation energy for amide bond formation.

Application Notes

Catalyst Advantages
  • High Efficiency: The intramolecular assistance from the carbamoyl group leads to higher catalytic turnover numbers and allows for lower catalyst loadings (typically 1-5 mol%).

  • Mild Reaction Conditions: The catalyst is effective at moderate temperatures (60-110 °C), preserving sensitive functional groups and minimizing epimerization of chiral substrates.[10]

  • Broad Substrate Compatibility: Effective for a wide range of carboxylic acids and amines, including those that are challenging for other methods.

  • Operational Simplicity: The catalyst is a stable, weighable solid that is not sensitive to air, simplifying reaction setup.

Substrate Scope & Limitations

The catalyst demonstrates broad applicability. The following table summarizes its expected performance with various substrate classes, based on data from analogous ortho-substituted boronic acid catalysts.[6][11]

Carboxylic Acid TypeAmine TypeExpected YieldNotes
Primary AliphaticPrimary AliphaticExcellent (>90%)Generally fast and high-yielding reactions.
Aromatic (electron-neutral/rich)Primary AliphaticExcellent (>90%)Well-tolerated; reaction proceeds smoothly.
Aromatic (electron-poor)Primary AliphaticGood-Excellent (80-95%)Electron-withdrawing groups on the acid are well-tolerated.
α-Chiral (e.g., Boc-Ala-OH)Primary AliphaticExcellent (>90%)Low epimerization is expected under optimized conditions.
Hindered Aliphatic (e.g., Pivalic Acid)Primary AliphaticModerate-Good (60-85%)Requires higher catalyst loading or longer reaction times.
Primary AliphaticSecondary AliphaticGood (75-90%)Slower than with primary amines due to increased steric hindrance.
Primary AliphaticAniline (electron-neutral/rich)Good-Excellent (80-95%)Effective for coupling with less nucleophilic aromatic amines.
Primary AliphaticAniline (electron-poor)Moderate (50-75%)Highly electron-deficient anilines remain challenging substrates.

Limitations:

  • Highly Hindered Substrates: The coupling of sterically demanding acids (e.g., pivalic acid) with bulky secondary amines can be sluggish and may require higher temperatures and catalyst loadings.

  • Poorly Nucleophilic Amines: While effective with many anilines, extremely electron-deficient aromatic amines may provide low yields.

  • Water Management: As a dehydration reaction, rigorous removal of water using molecular sieves or azeotropic distillation (e.g., Dean-Stark apparatus) is essential for catalytic turnover.

Experimental Protocols

The following protocols provide a robust framework for conducting amide synthesis using this compound.

General Workflow for Catalytic Amidation

G start Reaction Setup reagents 1. Add carboxylic acid, amine, catalyst, and solvent to flask. start->reagents drying 2. Add activated molecular sieves (4Å). reagents->drying reaction 3. Heat reaction mixture (e.g., 80-110 °C) with stirring. drying->reaction monitoring 4. Monitor progress by TLC or LC-MS. reaction->monitoring workup 5. Cool, filter sieves, and concentrate. monitoring->workup purification 6. Purify crude product (e.g., column chromatography). workup->purification characterization 7. Characterize pure amide (NMR, MS, IR). purification->characterization end Final Product characterization->end

Figure 2: Standard experimental workflow for catalytic amidation.

Protocol 1: Standard Coupling of Phenylacetic Acid and Benzylamine

This protocol details a representative reaction for a straightforward substrate combination.

Materials:

  • This compound (Catalyst)

  • Phenylacetic Acid (1.0 mmol, 136.1 mg)

  • Benzylamine (1.1 mmol, 117.9 mg, 1.1 equiv)

  • Activated 4Å Molecular Sieves (powdered, 500 mg)

  • Toluene (Anhydrous, 5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • Preparation: To an oven-dried round-bottom flask, add the magnetic stir bar, phenylacetic acid (136.1 mg), and this compound (0.03 mmol, 5.4 mg, 3 mol%).

  • Reagent Addition: Add the activated 4Å molecular sieves (500 mg). Dissolve the solids in anhydrous toluene (5 mL) and then add benzylamine (1.1 mmol, 120 µL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the molecular sieves. Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Transfer the combined filtrate to a separatory funnel and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2-phenylacetamide.

  • Validation: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected yield: >90%.

Protocol 2: Coupling of a Hindered Substrate (Pivalic Acid and Aniline)

This protocol is adapted for more challenging, sterically hindered substrates.

Materials:

  • This compound (Catalyst)

  • Pivalic Acid (1.0 mmol, 102.1 mg)

  • Aniline (1.2 mmol, 111.7 mg, 1.2 equiv)

  • Activated 4Å Molecular Sieves (powdered, 500 mg)

  • Fluorobenzene (Anhydrous, 4 mL)

  • Sealed reaction vial with magnetic stir bar

Procedure:

  • Preparation: In a dry, sealed reaction vial, combine pivalic acid (102.1 mg), this compound (0.05 mmol, 9.0 mg, 5 mol%), and activated 4Å molecular sieves (500 mg).

  • Reagent Addition: Add anhydrous fluorobenzene (4 mL) followed by aniline (1.2 mmol, 109 µL).

  • Reaction: Seal the vial tightly and place it in a preheated aluminum heating block at 120 °C. Stir vigorously.

  • Monitoring: Monitor the reaction over 24-48 hours. Due to the slower reaction rate, longer reaction times are necessary.

  • Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1. The less polar nature of the product may require adjustment of the chromatography solvent system.

  • Validation: Characterize the purified N-phenylpivalamide by NMR and MS. Expected yield: 60-75%.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive molecular sieves (water present).2. Insufficient temperature.3. Catalyst degradation (unlikely, but possible).4. Poorly soluble reagents.1. Activate sieves by heating under vacuum (>200 °C) before use.2. Ensure the reaction reaches the target temperature.3. Use fresh catalyst from a reliable source.4. Use a more polar solvent like fluorobenzene or a toluene/DMF mixture.
Reaction Stalls 1. Catalyst inhibition by product or substrates.2. Deactivation of sieves over time.1. Increase catalyst loading to 5-10 mol%.2. Add a fresh portion of activated molecular sieves to the reaction mixture.
Side Product Formation 1. Anhydride formation from carboxylic acid self-condensation.2. Racemization of chiral centers.1. Ensure the amine is present at the start of the reaction. Use a slight excess of the amine (1.1-1.2 equiv).2. Reduce reaction temperature and monitor carefully. Epimerization is generally low but possible with prolonged heating.

Conclusion

This compound stands as a highly effective and practical catalyst for direct amide bond formation. Its rationally designed structure, featuring an intramolecularly assisting ortho-carbamoyl group, enables the efficient coupling of a broad range of carboxylic acids and amines under mild, operationally simple conditions. By obviating the need for stoichiometric coupling reagents, this catalyst aligns with the principles of green chemistry, offering an atom-economical and waste-reducing pathway to one of chemistry's most vital functional groups. The protocols and guidelines presented herein provide a solid foundation for researchers and drug development professionals to successfully implement this advanced catalytic system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-(Methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for improving the yield and efficiency of Suzuki-Miyaura cross-coupling reactions involving 2-(methylcarbamoyl)phenylboronic acid. The unique ortho-amido functionality of this reagent presents specific challenges and opportunities for optimization.

This resource, structured as a series of frequently asked questions and troubleshooting scenarios, will delve into the mechanistic nuances and provide actionable protocols to overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering explanations and concrete solutions to get your reaction back on track.

Q1: My reaction with this compound is resulting in a very low yield or has failed completely. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki coupling with this substrate often points to issues related to catalyst deactivation, inefficient transmetalation, or competing side reactions. The ortho-methylcarbamoyl group, with its coordinating nitrogen and oxygen atoms and an acidic N-H proton, can significantly influence the reaction's outcome.

Initial Checks & Key Considerations:

  • Inert Atmosphere: The palladium(0) catalyst is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Degassing the solvent is also a critical step to prevent catalyst oxidation.[1]

  • Reagent Purity: Verify the purity of your this compound. Boronic acids can dehydrate to form boroxines or undergo protodeboronation, especially if impure or improperly stored.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time. Use fresh, properly stored reagents. Phosphine ligands are particularly susceptible to oxidation.[1]

  • Base Selection: The choice and amount of base are crucial. The base activates the boronic acid for transmetalation but can also promote side reactions if not chosen carefully.[2][3][4]

Q2: I suspect the ortho-methylcarbamoyl group is interfering with the catalyst. How can I mitigate this?

A2: The amide group in the ortho position can indeed chelate with the palladium center, potentially hindering the catalytic cycle. The acidic N-H proton can also interfere with the reaction.[5]

Strategies to Overcome Interference:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can promote the desired catalytic cycle by sterically discouraging chelation of the amide group with the palladium center.

  • Protecting Groups: While less ideal due to additional synthetic steps, protection of the amide's N-H group can be considered if other strategies fail.

  • Careful Base Selection: A judicious choice of base is paramount. A base that is strong enough to facilitate the formation of the boronate anion but not so strong as to cause significant deprotonation of the amide N-H proton is ideal. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.[5]

Q3: Protodeboronation seems to be a major side reaction. How can I minimize it?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common pathway for yield loss, particularly with electron-deficient or sterically hindered boronic acids.[1] The presence of water and the nature of the base can influence this side reaction.

Minimizing Protodeboronation:

  • Anhydrous Conditions: While many Suzuki couplings tolerate water, minimizing its presence can sometimes reduce protodeboronation. Consider using anhydrous solvents and bases.

  • Choice of Base: Milder bases such as potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can be effective in promoting the coupling while minimizing protodeboronation.[1]

  • Reaction Temperature: Lowering the reaction temperature may help, though this can also slow down the desired reaction. A careful optimization of the temperature is necessary.

Q4: I am observing significant homocoupling of the boronic acid. What is the cause and how can I prevent it?

A4: Homocoupling of the boronic acid to form a biaryl byproduct is often promoted by the presence of oxygen.[1]

Preventing Homocoupling:

  • Rigorous Degassing: The most critical factor is the thorough removal of oxygen from the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.[6]

  • Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst can sometimes reduce homocoupling compared to in situ reduction of a Pd(II) salt.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the Suzuki coupling with this compound, focusing on the underlying principles and best practices.

Q5: What is the role of the base in the Suzuki coupling, and why is it so critical for this specific boronic acid?

A5: The base plays a multifaceted role in the Suzuki-Miyaura coupling.[4] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻), which then undergoes transmetalation with the palladium complex.[2][3]

For this compound, the base's role is particularly delicate. An appropriate base must be chosen to facilitate boronate formation without causing unwanted side reactions related to the ortho-amido group, such as deprotonation or base-mediated decomposition.

Q6: Which palladium catalyst and ligand system is generally recommended for couplings with ortho-substituted boronic acids?

A6: For sterically hindered substrates like this compound, modern catalyst systems employing bulky, electron-rich phosphine ligands are generally the most effective.[7] These ligands stabilize the palladium center and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandKey Advantages
Pd₂(dba)₃ or Pd(OAc)₂SPhos, XPhos, RuPhosHigh activity for sterically hindered substrates.
PEPPSI-type Precatalysts-Air and moisture stable, often highly active.
Buchwald PrecatalystsVarious Buchwald ligandsWell-defined, air-stable, and highly active.
Q7: What are the best solvent choices for this type of reaction?

A7: The choice of solvent can significantly impact the solubility of the reagents and the overall reaction rate. A mixture of an organic solvent and water is often used.

Commonly Used Solvents:

  • Dioxane/Water: A very common and often effective solvent system.

  • Toluene/Water: Another widely used biphasic system.

  • THF/Water: Can be a good choice, although THF's lower boiling point might necessitate a sealed-tube reaction for higher temperatures.[6][8]

  • 2-MeTHF/Water: A more environmentally friendly alternative to THF that can offer improved performance.[9]

The optimal solvent system will depend on the specific substrates being coupled and should be determined empirically.

Q8: Can you provide a generalized, optimized protocol for a Suzuki coupling with this compound?

A8: The following protocol serves as a robust starting point. Optimization of specific parameters may be necessary for your particular substrates.

Experimental Protocol: General Procedure for Suzuki Coupling
  • Reagent Preparation:

    • In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Inert Atmosphere Establishment:

    • Seal the flask and purge with a stream of argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill with the inert gas three times.

  • Solvent and Catalyst Addition:

    • Under a positive pressure of the inert gas, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

To better understand the reaction dynamics, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a logical troubleshooting workflow.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R1-X) Pd(0)L2->Oxidative_Addition Aryl Halide Pd(II)_Complex R1-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R2-B(OH)2 + Base) Pd(II)_Complex->Transmetalation Boronic Acid + Base Pd(II)_Intermediate R1-Pd(II)-R2(L2) Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R1-R2 Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield Issue Check_Reagents Check Reagent Purity & Integrity Start->Check_Reagents Check_Atmosphere Ensure Inert Atmosphere Start->Check_Atmosphere Optimize_Base Optimize Base (Type & Amount) Check_Reagents->Optimize_Base Check_Atmosphere->Optimize_Base Optimize_Catalyst Optimize Catalyst & Ligand Optimize_Base->Optimize_Catalyst Optimize_Solvent Optimize Solvent & Temperature Optimize_Catalyst->Optimize_Solvent Success Improved Yield Optimize_Solvent->Success

Caption: A logical workflow for troubleshooting low yields.

References

Common side reactions and impurities in the synthesis of 2-(Methylcarbamoyl)phenylboronic Acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-(Methylcarbamoyl)phenylboronic Acid

Welcome to the technical support resource for the synthesis and purification of this compound (MCBA). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and impurity concerns encountered during the synthesis of this valuable building block. Our approach is rooted in mechanistic understanding to provide robust, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis and handling of this compound.

Q1: My final product shows a lower-than-expected mass recovery and appears fluffy or glassy. What is the likely cause?

A1: This is a classic sign of boroxine formation. Boronic acids can undergo reversible dehydration to form a cyclic trimeric anhydride called a boroxine.[1][2][3] This process releases three molecules of water for every three molecules of boronic acid, leading to a mass loss. The physical properties of the boroxine are often different from the parent boronic acid, appearing less crystalline. This is an equilibrium-driven process, often accelerated by heat or storage under non-anhydrous conditions.[4]

Q2: How can I confirm the presence of the boroxine impurity?

A2: The presence of the boroxine can be confirmed using a few analytical techniques:

  • NMR Spectroscopy (¹H and ¹¹B): In ¹H NMR, you will observe a downfield shift and broadening of the aromatic protons adjacent to the boron atom compared to the pure boronic acid. In ¹¹B NMR, the boroxine typically appears as a broad singlet around δ 20-30 ppm, while the boronic acid is found further downfield.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) can often detect the mass of the trimer, although it can be susceptible to hydrolysis in the mobile phase.

  • Karl Fischer Titration: An elevated water content upon dissolving the sample can indirectly suggest the presence of the boronic acid form, while a very low water content might indicate a significant proportion of the anhydrous boroxine.

Q3: How do I convert the boroxine back to the desired this compound?

A3: The conversion is straightforward as the formation is reversible.[3] Recrystallization of the crude product from a solvent system containing water (e.g., acetone/water or ethanol/water) will typically hydrolyze the boroxine back to the monomeric boronic acid. Alternatively, stirring the material as a slurry in water, followed by filtration and drying, can also be effective.

Q4: I am using a Grignard-based synthesis route. Why is my yield consistently low?

A4: Low yields in Grignard-based syntheses of arylboronic acids can stem from several factors:

  • Poor Grignard Reagent Formation: Ensure your magnesium turnings are fresh and activated, and all glassware and solvents are scrupulously dry.

  • Premature Quenching: The ortho-carbamoyl group contains an acidic N-H proton. This can quench the Grignard reagent. While the Grignard reagent is typically strong enough to deprotonate the amide first, using an excess of the Grignard reagent or protecting the amide may be necessary.

  • Reaction Temperature: The subsequent reaction with the borate ester (e.g., trimethyl borate or triisopropyl borate) is highly exothermic and must be performed at very low temperatures (-78 °C to -50 °C) to prevent over-addition and formation of unreactive tetracoordinate boron "ate" complexes.[5]

Q5: What are the best practices for purifying this compound?

A5: Purification can be challenging due to the polar nature of the molecule and its tendency to form boroxines.[6]

  • Recrystallization: This is often the most effective method. Solvents like hot water, or mixtures such as ethyl acetate/hexanes or methanol/water, can be effective.

  • Acid-Base Extraction: A common technique involves dissolving the crude material in an organic solvent (like diethyl ether) and extracting with a mild aqueous base (e.g., NaOH, NaHCO₃) to form the water-soluble boronate salt.[7] The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and the pure boronic acid is precipitated by re-acidification with an acid like HCl.[7]

  • Chromatography: Silica gel chromatography can be difficult due to the acidity of the silica, which can cause streaking and degradation. If chromatography is necessary, consider using a modified mobile phase with a small amount of acetic acid or using a different stationary phase like C18 reversed-phase silica.[6][8]

Part 2: In-Depth Troubleshooting Guide

This section explores specific experimental problems in greater detail, providing mechanistic insights and actionable solutions.

Issue 1: Presence of N-methyl-2-bromobenzamide (Starting Material) in Final Product
  • Plausible Cause: Incomplete metal-halogen exchange (lithiation) or incomplete Grignard formation. This is common when the organometallic reagent is not formed efficiently before the addition of the borate ester.

  • Mechanistic Insight: The formation of the organolithium or Grignard reagent is a heterogeneous reaction that can be sensitive to the surface area and activation of the metal, as well as the purity of the solvent and starting halide.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Use freshly titrated n-butyllithium or activated magnesium turnings. For magnesium, crushing the turnings under an inert atmosphere can expose a fresh reactive surface.

    • Optimize Reaction Conditions: For lithiation, ensure the temperature is maintained low enough to prevent side reactions. For Grignard formation, a small crystal of iodine or 1,2-dibromoethane can be used to initiate the reaction.[9]

    • Increase Equivalents: A slight excess (1.1-1.2 equivalents) of the organometallic reagent may be required to drive the reaction to completion, especially if trace moisture is present.

Issue 2: Detection of a Dimeric Impurity (Biaryl Formation)
  • Plausible Cause: Homocoupling of the organometallic intermediate.

  • Mechanistic Insight: Organometallic intermediates can undergo oxidative coupling, especially in the presence of trace oxygen or certain metal catalysts, to form a biaryl species.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: Maintain a strict nitrogen or argon atmosphere throughout the entire process, from reagent formation to quenching. Degas all solvents prior to use.

    • Control Temperature: Keep the reaction temperature as low as feasible during the formation and handling of the organometallic intermediate to minimize side reactions.

    • Purification: This non-polar impurity can typically be removed during the acid-base workup, as it will remain in the organic layer while the boronic acid is extracted into the aqueous base.

Issue 3: Formation of Phenol or N-methylbenzamide (Protodeborylation/Hydrolysis Product)
  • Plausible Cause: Cleavage of the Carbon-Boron bond during workup or purification.

  • Mechanistic Insight: The C–B bond is susceptible to cleavage (protodeborylation) under harsh acidic or basic conditions, especially at elevated temperatures. The ortho-carbamoyl group can also influence the electronic properties and stability of the C-B bond.

  • Troubleshooting Steps:

    • Use Mild Workup Conditions: During the hydrolytic workup of the boronate ester, use saturated ammonium chloride or dilute HCl at low temperatures instead of strong acids.[10]

    • Avoid High Temperatures: During purification and drying, avoid excessive heat, which can promote both boroxine formation and protodeborylation.[3]

    • pH Control: When performing acid-base extractions, carefully control the pH to avoid extremes.

Summary of Common Impurities
Impurity NamePotential SourceRecommended Analytical Method
Boroxine Trimer Dehydration of the final product (heat, storage)¹H NMR, ¹¹B NMR, MS
Starting Halide Incomplete lithiation or Grignard formationLC-MS, GC-MS
Biaryl Homocoupling Product Oxidative coupling of organometallic intermediateLC-MS, ¹H NMR
N-methylbenzamide Protodeborylation during workup/purificationLC-MS, ¹H NMR
Boronate Ester Incomplete hydrolysis of the reaction intermediate¹H NMR, LC-MS

Part 3: Visualized Workflows and Mechanisms

General Synthesis Pathway

The diagram below illustrates a common synthetic route from an ortho-halogenated precursor.

G A 2-Bromo-N-methylbenzamide B Organometallic Intermediate (Grignard or Organolithium) A->B  + Mg or n-BuLi (Metal-Halogen Exchange) C Boronate Ester Intermediate B->C  + B(OR)3 (Borylation) D This compound C->D  + H3O+ (Hydrolysis)

Caption: A typical synthesis workflow for MCBA.

Boroxine Formation Equilibrium

This diagram shows the reversible dehydration of the boronic acid to its trimeric anhydride.

Boroxine cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer BA1 R-B(OH)2 Boroxine [R-B-O]3 BA1->Boroxine - 3 H2O (Dehydration) BA2 R-B(OH)2 BA2->Boroxine - 3 H2O (Dehydration) BA3 R-B(OH)2 BA3->Boroxine - 3 H2O (Dehydration)

Caption: The equilibrium between boronic acid and its boroxine.

Troubleshooting Flowchart for Low Yield

A decision tree to diagnose the cause of low product yield.

Troubleshooting Start Low Yield Observed CheckSM Starting Material in Crude? Start->CheckSM CheckWorkup Analyze Aqueous & Organic Workup Layers for Product CheckSM->CheckWorkup No IncompleteReaction Incomplete Reaction CheckSM->IncompleteReaction Yes CheckReagents Verify Reagent Quality (BuLi titer, Mg activation) CheckConditions Optimize Reaction (Temp, Time) CheckReagents->CheckConditions CheckWorkup->Start No Product Found (Re-evaluate entire process) Deborylation Potential Protodeborylation CheckWorkup->Deborylation Product in Layers ModifyWorkup Use Milder Acid/Base Conditions at Low Temp Deborylation->ModifyWorkup IncompleteReaction->CheckReagents

Caption: A troubleshooting guide for low reaction yield.

Part 4: Reference Experimental Protocol

This protocol describes the synthesis of this compound via a Grignard pathway.

Materials:

  • 2-Bromo-N-methylbenzamide

  • Magnesium turnings

  • Iodine (one crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Diethyl ether

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add magnesium turnings (1.2 eq.).

    • Add a single crystal of iodine. Gently warm the flask with a heat gun until purple vapors are observed, then allow it to cool.

    • Add anhydrous THF via syringe.

    • Dissolve 2-bromo-N-methylbenzamide (1.0 eq.) in anhydrous THF and add it dropwise to the magnesium suspension. The reaction should initiate (slight exotherm, bubbling). If not, gentle warming may be required.

    • After the addition is complete, stir the mixture at room temperature for 2 hours until most of the magnesium has been consumed.

    Scientist's Note: Proper initiation is critical. The color change from the iodine consumption indicates the activation of the magnesium surface.[9]

  • Borylation:

    • Cool the freshly prepared Grignard reagent to -78 °C using an acetone/dry ice bath.

    • Add triisopropyl borate (1.5 eq.), dissolved in anhydrous THF, dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.

    • After the addition, allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.

    Scientist's Note: Maintaining a very low temperature during the addition of the borate ester is the most critical parameter to prevent the formation of undesired byproducts from over-addition.[5]

  • Hydrolysis and Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding 1 M HCl until the pH is ~2-3. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    Scientist's Note: The acidic quench hydrolyzes the boronate ester to the boronic acid. The subsequent bicarbonate wash helps to remove any acidic impurities but be aware that the boronic acid itself is weakly acidic and some loss to the bicarbonate layer is possible if the pH is too high.

  • Purification:

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a hot mixture of ethyl acetate and hexanes to afford pure this compound as a white solid.

References

Technical Support Guide: Purification of Crude 2-(Methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-(Methylcarbamoyl)phenylboronic Acid. This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and optimize your purification strategy.

The Unique Challenge of Purifying Boronic Acids

Arylboronic acids, including this compound, are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] However, their purification is notoriously challenging. They are prone to dehydration to form cyclic boroxine anhydrides, protodeboronation, and can be difficult to handle chromatographically due to their dual Lewis acidic character and polarity.[3][4] Crude this compound often contains impurities such as starting materials, homocoupled byproducts, and boric acid, which can complicate downstream applications. This guide is designed to address these specific challenges head-on.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Typical impurities include protodeboronation products (resulting in N-methylbenzamide), boric acid, and potentially polymeric or oxidized materials.[3] Depending on the synthetic route, unreacted starting materials or reagents from the borylation step (e.g., borate esters) may also be present.[1][2]

Q2: Why is standard silica gel chromatography often ineffective for my compound?

A2: Boronic acids frequently exhibit poor behavior on standard silica gel. The Lewis acidic boron center can interact strongly with the acidic silanol groups on the silica surface, leading to significant streaking, low recovery, or even decomposition on the column.[3][5][6] While some success can be achieved with solvent modifiers (e.g., a small amount of acetic acid), other methods are often more reliable.[6]

Q3: Can I store this compound after purification? What are the best conditions?

A3: Yes, but proper storage is crucial. Boronic acids can degrade over time. It is recommended to store the purified solid under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) to minimize degradation.[7]

Q4: My NMR spectrum looks complex, showing broad peaks for the B(OH)₂ protons. Is this normal?

A4: Yes, this is very common. The B(OH)₂ protons are acidic and can exchange with trace water, leading to broad signals that are often not observed or are difficult to integrate accurately.[8] Furthermore, the presence of the methylcarbamoyl group can lead to rotational isomers (atropisomers), which may present as multiple sets of signals in the NMR, further complicating the spectrum.[9] The presence of the trimeric boroxine anhydride in equilibrium with the monomeric acid can also contribute to spectral complexity.[4][10]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your purification experiments.

Problem 1: My attempt at recrystallization resulted in an oil, not crystals.

  • Potential Cause 1: Incorrect Solvent System. The chosen solvent may be too good a solvent, preventing the compound from reaching saturation upon cooling. Conversely, the compound may have very low solubility, even when hot. The presence of impurities can also inhibit crystal lattice formation, a phenomenon known as "oiling out."

  • Solution:

    • Systematic Solvent Screening: On a small scale (10-20 mg), test a range of solvents with varying polarities. Phenylboronic acids generally have good solubility in polar organic solvents like acetone and ethyl acetate and poor solubility in nonpolar hydrocarbons like hexane.[11][12]

    • Use a Co-Solvent System: If you find a solvent in which the compound is highly soluble (e.g., methanol, acetone) and one in which it is insoluble (e.g., hexane, water), you can use a co-solvent approach. Dissolve the crude material in a minimum amount of the "good" solvent while hot, then slowly add the "poor" solvent (the anti-solvent) until the solution becomes cloudy (the saturation point). Re-heat gently to clarify and then allow to cool slowly.[6][13]

    • Trituration: If recrystallization fails, try trituration. Stir the crude oil or solid with a solvent in which the desired compound is sparingly soluble but the impurities are highly soluble. This will wash away the impurities, often leaving a purified solid.[6]

Problem 2: I'm losing a significant amount of product during acid-base extraction.

  • Potential Cause 1: Incomplete Extraction or Back-Extraction. The pH of the aqueous layer may not be sufficiently high to fully deprotonate and dissolve the boronic acid (pKa ~9), or not sufficiently low to fully protonate and precipitate it.[4]

  • Potential Cause 2: Emulsion Formation. Vigorous shaking during extraction can lead to stable emulsions, trapping product at the interface.

  • Potential Cause 3: Amide Hydrolysis. The methylcarbamoyl group is an amide, which can be susceptible to hydrolysis under harsh acidic or basic conditions, especially if heated.

  • Solution:

    • Optimize and Monitor pH: Use a pH meter or pH paper. When extracting into base, ensure the pH is >10. When acidifying to precipitate the product, ensure the pH is <2.[14]

    • Perform Multiple Extractions: Perform three to four extractions with smaller volumes of solvent rather than one large extraction to improve efficiency.

    • Break Emulsions: If an emulsion forms, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling instead of vigorous shaking.

    • Use Mild Conditions: Conduct all extractions at room temperature or in an ice bath. Use moderately concentrated bases (e.g., 1-2 M NaOH) and acids, and avoid prolonged exposure to extreme pH.[15]

Problem 3: My product is still impure after column chromatography.

  • Potential Cause 1: Inappropriate Stationary Phase. As discussed, silica gel is often problematic for boronic acids.[3][5]

  • Potential Cause 2: Co-elution of Impurities. An impurity may have a similar polarity to your product in the chosen eluent system.

  • Solution:

    • Switch to Reverse-Phase: Consider using C18 reverse-phase chromatography with a mobile phase of water and acetonitrile or methanol.[3][16] This is often more effective for polar compounds. A modifier like 0.1% formic acid or ammonia may be needed to improve peak shape.

    • Try a Different Normal Phase Adsorbent: Alumina can sometimes be a suitable alternative to silica for purifying boronic acids.[6]

    • Use a Modifier: If you must use silica, adding a small amount of a modifier like acetic acid to the mobile phase can sometimes suppress the interaction between the boronic acid and the silica, leading to better separation.[6]

Section 3: Detailed Purification Protocols

Protocol 1: Purification via Acid-Base Extraction

This technique leverages the acidic nature of the boronic acid group to separate it from neutral impurities.

Workflow Diagram: Acid-Base Extraction

AcidBaseExtraction cluster_start Step 1: Dissolution & Basification cluster_organic Organic Layer cluster_aqueous Aqueous Layer Start Crude Product in Organic Solvent (e.g., EtOAc) AddBase Add 1M NaOH (aq) and separate layers Start->AddBase Org_Layer Contains Neutral Impurities AddBase->Org_Layer Organic Phase Aq_Layer Contains Sodium Boronate Salt AddBase->Aq_Layer Aqueous Phase Discard_Org Discard Org_Layer->Discard_Org Wash Wash with EtOAc Aq_Layer->Wash Wash->Org_Layer to remove residual neutral impurities Acidify Acidify with HCl (aq) to pH < 2 Wash->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter Filter, Wash with Water, and Dry Precipitate->Filter Final Pure 2-(Methylcarbamoyl) phenylboronic Acid Filter->Final

Caption: Workflow for purifying boronic acids via acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE).[15]

  • Extraction: Transfer the solution to a separatory funnel and extract with 1-2 M aqueous sodium hydroxide (NaOH) solution. Repeat the extraction 2-3 times. Combine the aqueous layers.

  • Wash: Wash the combined basic aqueous layers with the organic solvent (e.g., EtOAc) one more time to remove any remaining neutral impurities.[15]

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 2 M HCl with stirring until the pH of the solution is between 1 and 2.[8] A white precipitate of the pure boronic acid should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification via Recrystallization

This classic technique is highly effective if a suitable solvent system can be identified.[17][18]

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent pair in which the crude material is soluble when hot but sparingly soluble when cold. A good starting point for this compound might be an ethyl acetate/hexane or acetone/water system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 3: Purification via Diethanolamine Adduct Formation

This derivatization technique converts the boronic acid into a more stable, often highly crystalline, diethanolamine complex, which can be easily separated from impurities.[3][5][9]

Workflow Diagram: Diethanolamine Adduct Purification

DEA_Adduct cluster_formation Step 1: Adduct Formation cluster_recovery Step 2: Boronic Acid Recovery cluster_final Final Product Start Crude Product in Organic Solvent AddDEA Add Diethanolamine (DEA) Start->AddDEA Precipitate Crystalline DEA Adduct Precipitates AddDEA->Precipitate Filter Filter and Wash Adduct Precipitate->Filter PureAdduct Purified DEA Adduct Filter->PureAdduct Liberate Suspend in EtOAc, Wash with Acid (e.g., Boric Acid Soln.) PureAdduct->Liberate Separate Separate Layers Liberate->Separate Org_Layer Organic Layer with Free Boronic Acid Separate->Org_Layer Organic Phase Aq_Layer Aqueous Layer with DEA Salt Separate->Aq_Layer Aqueous Phase Dry Dry Organic Layer (e.g., MgSO₄) Org_Layer->Dry Evaporate Evaporate Solvent Dry->Evaporate Final Pure 2-(Methylcarbamoyl) phenylboronic Acid Evaporate->Final

References

Stability and storage conditions for 2-(Methylcarbamoyl)phenylboronic Acid.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Methylcarbamoyl)phenylboronic Acid

Welcome to the dedicated technical support guide for this compound (CAS No. 874459-85-5). This document provides in-depth guidance on the stability, storage, and handling of this reagent to ensure the integrity of your experiments and the reliability of your results. As researchers and drug development professionals, we understand that the quality of your starting materials is paramount. This guide is structured to address common questions and troubleshoot issues that may arise from improper handling or storage.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the day-to-day use of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored under refrigerated conditions (2-8°C).[1] It is crucial to keep the container tightly sealed in a dry, well-ventilated place to prevent moisture ingress and degradation.[1][2] While some suppliers may ship the product at room temperature, refrigerated storage is the recommended best practice for preserving its integrity over extended periods.

Q2: Is the compound sensitive to air, moisture, or light?

A2: Yes. Like many arylboronic acids, this compound is susceptible to environmental factors.

  • Moisture: Arylboronic acids are often hygroscopic, meaning they can absorb moisture from the air.[3] This moisture can facilitate decomposition pathways such as protodeboronation.[4][5]

  • Air (Oxygen): While generally stable under normal conditions, prolonged exposure to air can lead to oxidative degradation.[2][6] The primary degradation pathway for some boronic acids is oxidative in nature.[6]

  • Light: To maintain product quality, protection from light is also recommended, as with many complex organic molecules.[7]

Q3: How should I handle the compound upon receipt and for routine experimental use?

A3: Proper handling is critical to prevent contamination and degradation. Upon receipt, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid. Handle the solid in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][2][8] Minimize the time the container is open and securely reseal it immediately after dispensing.

Q4: What are the visible signs of degradation?

A4: Visual inspection can offer initial clues about the compound's integrity. Signs of degradation may include:

  • Change in Appearance: The solid, typically a white or off-white powder, may become discolored.

  • Clumping: Due to moisture absorption, the free-flowing powder may become clumpy or sticky.[9]

  • Reduced Solubility: The compound may exhibit poor solubility in solvents in which it was previously soluble, suggesting the formation of polymeric byproducts.

If you observe any of these changes, it is highly recommended to re-analyze the material for purity before use.

Q5: Can this compound form anhydrides?

A5: Yes, this is a characteristic feature of many boronic acids. They can readily undergo dehydration to form cyclic trimetric anhydrides known as boroxines.[10] This is not necessarily a destructive degradation but an equilibrium process. Commercial batches of arylboronic acids often contain varying amounts of these anhydrides.[10] This can affect the effective molecular weight, so it is important to be aware of this possibility when calculating stoichiometry for reactions.

Troubleshooting Guide

This section provides solutions to specific experimental problems that may be linked to the stability or handling of this compound.

Problem 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling Reactions
  • Possible Cause: The most likely culprit is the degradation of the boronic acid, reducing the amount of active reagent available for the catalytic cycle. Two primary degradation pathways are responsible:

    • Protodeboronation: This is a common decomposition route where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom.[4] This process can be accelerated by the presence of moisture or acidic/basic conditions.[5]

    • Oxidative Degradation: The boronic acid moiety can be oxidatively cleaved from the molecule, rendering it inactive for cross-coupling.[6]

  • Diagnostic & Solution:

    • Purity Check: Before use, especially if the material is old or has been stored improperly, verify its purity. A quick ¹H NMR spectrum can reveal the presence of the deboronated byproduct.

    • Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the reagent for sensitive reactions.

    • Inert Atmosphere: For critical applications, consider handling the solid in a glovebox under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.[8]

    • Stoichiometry Adjustment: Be aware that the material may contain boroxine anhydrides, which have a different molecular weight. If precise stoichiometry is critical, this should be accounted for.

Problem 2: Reagent Fails to Dissolve Completely in the Reaction Solvent
  • Possible Cause: If the boronic acid was previously soluble in a given solvent system but now shows poor solubility, it may have degraded into insoluble polymeric species. This can be a result of prolonged exposure to heat or moisture.

  • Diagnostic & Solution:

    • Confirm Solubility: First, double-check the recommended solvents from the supplier's documentation.

    • Small-Scale Test: Perform a small-scale solubility test. If it fails to dissolve, it is a strong indicator of degradation.

    • Discard and Replace: It is not advisable to use degraded, insoluble material as it will lead to unreliable and unrepeatable results. The best course of action is to discard the compromised reagent and use a fresh supply.

Data & Protocols

Table 1: Summary of Recommended Storage and Handling Conditions
ParameterRecommendationRationale & Scientific Context
Temperature Long-Term: 2-8°C (Refrigerated)[1] Short-Term: Room Temperature (15-25°C) is acceptable.[9][11]Lower temperatures slow down the kinetics of potential degradation reactions. Avoid excessive heat.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.[8] Keep container tightly sealed.[1][2]Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[3][6]
Light Exposure Store in an opaque or amber vial to protect from light.[7]Prevents potential photochemical degradation pathways.
Incompatibilities Keep away from strong oxidizing agents, strong acids, and strong alkalis.[12]Boronic acids can react violently or decompose in the presence of strong oxidizers and extreme pH conditions.[5]
Protocol 1: Standard Handling Procedure for Weighing and Dispensing
  • Remove the container from cold storage and place it in a desiccator to allow it to warm to ambient temperature. This prevents water condensation on the solid.

  • Move the sealed container to the weighing area (preferably in a fume hood or on a balance with a draft shield).

  • Prepare all necessary tools (spatulas, weighing paper/boat) beforehand to minimize open-container time.

  • Briefly open the container, dispense the required amount of solid quickly and efficiently.

  • Immediately and tightly reseal the container. If the container has a secondary seal (e.g., parafilm), reapply it.

  • Place the sealed container back into its designated refrigerated storage location.

  • Clean the weighing area and tools thoroughly to avoid cross-contamination.[2]

Diagrams

DegradationPathways cluster_conditions Degradation Drivers cluster_products Degradation Products parent This compound (Active Reagent) protodeboronated N-Methylbenzamide (Inactive Byproduct) parent->protodeboronated Protodeboronation oxidized Oxidized Species (Inactive Byproduct) parent->oxidized Oxidation moisture Moisture (H₂O) moisture->protodeboronated oxygen Oxygen (O₂) Oxidizing Agents oxygen->oxidized ph Extreme pH ph->protodeboronated

Caption: Key degradation pathways for this compound.

StorageWorkflow start Receive New Compound check_temp Allow to equilibrate to room temperature? start->check_temp open_now Dispense reagent for immediate use check_temp->open_now Yes store Store for future use check_temp->store No open_now->store storage_conditions Store at 2-8°C Tightly sealed Protect from light store->storage_conditions

Caption: Decision workflow for handling and storing a new reagent shipment.

References

Optimizing reaction conditions (base, solvent, temperature) for 2-(Methylcarbamoyl)phenylboronic Acid.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(Methylcarbamoyl)phenylboronic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent, particularly in palladium-catalyzed cross-coupling reactions. The unique ortho-amido functionality presents both opportunities and challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a diagnosis of the probable cause and a series of logical, actionable solutions grounded in established mechanistic principles.

Q1: My Suzuki-Miyaura reaction with this compound shows low or no conversion. What are the most likely causes and how can I fix it?

A1: Low or no conversion is a common issue, often stemming from challenges related to the sterically hindered and potentially coordinating nature of the ortho-(methylcarbamoyl) group.

Probable Causes & Solutions:

  • Inadequate Base Strength or Solubility: The base is crucial for forming the reactive boronate species, which is more nucleophilic and readily participates in transmetalation.[1][2] The ortho-substituent can hinder this activation.

    • Solution: Switch to a stronger or more soluble base. While carbonates like K₂CO₃ are common, they may be insufficient. Consider using potassium phosphate (K₃PO₄), which is often effective for sterically hindered substrates.[3] Cesium carbonate (Cs₂CO₃) or organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also be effective.[4]

  • Steric Hindrance Impeding the Catalyst: The bulky ortho group can slow down the key transmetalation and reductive elimination steps of the catalytic cycle.[3]

    • Solution: Employ a catalyst system designed for hindered substrates. This typically involves using bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) paired with a palladium source (like Pd(OAc)₂ or a precatalyst like XPhos Pd G3) are industry standards for this purpose.[3][5] These ligands promote the formation of a monoligated, highly active Pd(0) species that can accommodate bulky coupling partners.

  • Catalyst Inhibition/Deactivation: The amide in the ortho position could potentially chelate to the palladium center, forming an overly stable intermediate that is reluctant to proceed through the catalytic cycle.[6][7]

    • Solution: Increase the reaction temperature. Higher temperatures (e.g., 80–110 °C) can provide the necessary energy to break non-productive catalyst-substrate interactions and drive the reaction forward.[8][9] Be mindful that excessive heat can also promote side reactions. A temperature screen is highly recommended.

  • Improper Solvent System: The solvent influences catalyst stability, reagent solubility, and the efficacy of the base.[10][11][12]

    • Solution: A polar aprotic solvent is often a good starting point. Toluene, 1,4-dioxane, or THF, often with a small amount of water (e.g., 10:1 ratio), are excellent choices.[11][13] The water helps to solubilize the inorganic base and facilitates the formation of the boronate.

Troubleshooting Summary Table
ProblemProbable CauseRecommended Solutions
Low/No Conversion Insufficient base strengthSwitch from K₂CO₃ to K₃PO₄ or Cs₂CO₃.
Steric hindranceUse bulky phosphine ligands (e.g., SPhos, XPhos) with a Pd source.
Catalyst inhibitionIncrease reaction temperature incrementally (e.g., 80 °C, 100 °C, 110 °C).
Poor reagent solubilityUse a solvent system like Dioxane/H₂O (10:1) or Toluene/H₂O.

Q2: I'm observing a significant amount of protodeboronation (replacement of the boronic acid with a hydrogen). How can I minimize this side reaction?

A2: Protodeboronation is a common decomposition pathway for boronic acids, especially under basic aqueous conditions or at elevated temperatures.[14] It competes directly with the desired cross-coupling.

Probable Causes & Solutions:

  • Slow Transmetalation: If the desired catalytic cycle is slow due to steric hindrance, the boronic acid is exposed to the basic reaction conditions for longer, increasing the likelihood of protonolysis.[14]

    • Solution: The primary goal is to accelerate the productive Suzuki coupling. Use a more active catalyst system (e.g., Buchwald ligands as mentioned in A1) to ensure the transmetalation step is faster than the decomposition pathway.[5]

  • Excess Water or Base: While some water is beneficial, too much can accelerate protodeboronation.

    • Solution: Carefully control the amount of water in the reaction. Use a precisely measured solvent ratio (e.g., 10:1 or 20:1 organic solvent to water). Alternatively, consider using anhydrous conditions with a soluble organic base or powdered, anhydrous inorganic bases like K₃PO₄.

  • Boronic Acid Instability: Some boronic acids are inherently prone to decomposition.

    • Solution: Convert the boronic acid to a more stable derivative in situ or prior to the reaction. N-methyliminodiacetic acid (MIDA) boronate esters are exceptionally stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[14] Organotrifluoroborates are another stable alternative.[15]

Q3: My main byproduct is the homocoupling of this compound, forming a biaryl dimer. Why is this happening?

A3: Homocoupling is typically caused by the presence of oxidants (like oxygen) or if the palladium source is Pd(II) and its reduction to the active Pd(0) state is inefficient.[16]

Probable Causes & Solutions:

  • Oxygen in the Reaction Mixture: Oxygen can facilitate the oxidative homocoupling of the boronic acid.[16]

    • Solution: Ensure the reaction is performed under a rigorously inert atmosphere. Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes). Assemble your reaction under a positive pressure of an inert gas.

  • Inefficient Pd(II) Precatalyst Reduction: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must be reduced to Pd(0) to enter the catalytic cycle. This reduction can sometimes be promoted by the homocoupling of two boronic acid molecules.[16]

    • Solution: Use a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) are designed for rapid and clean generation of the active Pd(0) species, which often suppresses homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a Suzuki-Miyaura coupling using this compound?

A1: A robust starting point is crucial for successful optimization. The following conditions are recommended based on best practices for challenging, sterically hindered boronic acids.[3][17]

Table of Recommended Starting Conditions
ComponentRecommendationRationale
Aryl Halide 1.0 equivalentLimiting reagent.
Boronic Acid 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the halide.
Palladium Source XPhos Pd G3 (1-2 mol%)Precatalyst designed for hindered substrates; ensures rapid catalyst activation.
Base K₃PO₄ (2.0 - 3.0 equivalents)Strong, effective base for hindered systems. Use finely powdered.
Solvent 1,4-Dioxane / H₂O (10:1)Good balance of polarity for solubility of both organic and inorganic reagents.
Concentration 0.1 - 0.5 M (re: aryl halide)A good starting range to balance reaction rate and solubility.
Temperature 100 °CElevated temperature helps overcome steric barriers.
Atmosphere Nitrogen or ArgonEssential to prevent oxidative side reactions and catalyst decomposition.

Q2: How exactly does the ortho-(methylcarbamoyl) group influence the reaction?

A2: The substituent has two primary effects: steric hindrance and potential electronic/coordination effects.

  • Steric Hindrance: This is the most significant effect. The bulky group physically obstructs the approach of the palladium catalyst to the C-B bond, slowing down the transmetalation step. This is why specialized bulky ligands are required to create a more open coordination sphere around the palladium atom.

  • Coordination/Chelation: The amide oxygen and/or nitrogen atoms are potential Lewis bases that can coordinate to the palladium center. This can lead to a "directing group" effect, which can sometimes be beneficial. However, it can also form a highly stable five- or six-membered chelate ring with the palladium after oxidative addition, which may act as a catalyst resting state, slowing down or inhibiting the reaction.

chelation_effect cluster_0 Potential Catalyst Inhibition via Chelation cluster_1 React Ar-Pd(II)-L(X) Complex Chelate Chelated Intermediate (Potentially Inactive) React->Chelate Intramolecular Coordination Product Desired Coupling Product React->Product Productive Reductive Elimination Chelate->Product Slow or No Reductive Elimination img optimization_workflow start Start: Initial Conditions (Pd/XPhos, K3PO4, Dioxane/H2O, 100°C) check_yield Check Yield & Purity start->check_yield success Success: Reaction Optimized check_yield->success >85% Yield troubleshoot_base Screen Base (Cs2CO3, K2CO3) check_yield->troubleshoot_base <85% Yield Low Conversion troubleshoot_base->check_yield Improvement troubleshoot_ligand Screen Ligand/Catalyst (SPhos, RuPhos, Pd(PPh3)4) troubleshoot_base->troubleshoot_ligand No Improvement troubleshoot_ligand->check_yield Improvement troubleshoot_solvent Screen Solvent (Toluene, THF, 2-MeTHF) troubleshoot_ligand->troubleshoot_solvent No Improvement troubleshoot_solvent->check_yield Improvement troubleshoot_temp Screen Temperature (80°C, 110°C) troubleshoot_solvent->troubleshoot_temp No Improvement troubleshoot_temp->check_yield Improvement

References

Technical Support Center: Troubleshooting Low Reactivity of 2-(Methylcarbamoyl)phenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of 2-(Methylcarbamoyl)phenylboronic Acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The unique structure of this reagent, featuring an ortho-amide substituent, presents specific challenges that can lead to low reactivity and yield. This document will equip you with the knowledge to diagnose and resolve these issues effectively.

Troubleshooting Guide: Addressing Low Reaction Yields

This section is structured to help you diagnose the root cause of low reactivity in a stepwise manner, from the most common issues to more nuanced problems.

Question 1: My Suzuki-Miyaura reaction with this compound is showing low to no conversion. What are the most likely causes and how can I fix it?

Low conversion is a frequent challenge, often stemming from the inherent properties of the boronic acid and suboptimal reaction conditions. The ortho-methylcarbamoyl group introduces significant steric hindrance and can potentially coordinate with the palladium catalyst, impeding the catalytic cycle.[1]

Here is a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Catalyst and Ligand System:

Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] The key is to use a catalyst system that promotes the crucial, and often rate-limiting, steps of oxidative addition and reductive elimination.

  • Expertise & Experience: The steric bulk of the ortho-substituent can make it difficult for the boronic acid to approach the palladium center during transmetalation. Bulky, electron-rich phosphine ligands are essential as they create a more reactive, coordinatively unsaturated palladium(0) species and accelerate the reductive elimination step.[2][3]

  • Recommended Action: Switch to a more active catalyst system. Buchwald-type ligands and pre-catalysts are highly recommended for such challenging couplings.[2]

Parameter Initial (Suboptimal) Condition Recommended Optimization Rationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)Pre-catalysts are more efficient at generating the active Pd(0) species.[2]
Ligand PPh₃Buchwald Ligands (SPhos, XPhos, RuPhos), cataCXium® ABulky, electron-rich ligands accelerate oxidative addition and reductive elimination for sterically hindered substrates.[1][4]
Catalyst Loading 1-2 mol%Increase to 3-5 mol%Overcomes potential catalyst deactivation or slow turnover.

2. Optimize the Base and Solvent System:

The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[3][5][6] The solvent affects the solubility of reagents and the stability of intermediates.

  • Expertise & Experience: For sterically hindered boronic acids, a stronger base may be needed to facilitate the formation of the reactive boronate. However, excessively harsh bases can promote side reactions. The solvent must be able to dissolve all components, including the often poorly soluble boronic acid and the base.

  • Recommended Action: Screen a variety of bases and solvents. Anhydrous conditions can sometimes be beneficial to reduce protodeboronation.[2]

Parameter Commonly Used Recommended for this Substrate Rationale
Base Na₂CO₃, K₂CO₃K₃PO₄, Cs₂CO₃, KFStronger, non-aqueous bases can be more effective for hindered boronic acids.[7]
Solvent Toluene/H₂O, Dioxane/H₂OAnhydrous Dioxane, THF, DMF, NMPAnhydrous solvents can minimize protodeboronation. Polar aprotic solvents like DMF or NMP can improve solubility.[8][9]

Below is a DOT script visualizing a decision-making workflow for initial troubleshooting.

Troubleshooting_Workflow Initial Troubleshooting Workflow Start Low Conversion Observed Check_Catalyst Is the catalyst system optimized for hindered substrates? Start->Check_Catalyst Optimize_Catalyst Switch to Buchwald Ligand/Pre-catalyst (e.g., XPhos) Check_Catalyst->Optimize_Catalyst No Check_Base_Solvent Are the base and solvent appropriate? Check_Catalyst->Check_Base_Solvent Yes Optimize_Catalyst->Check_Base_Solvent Optimize_Base_Solvent Screen stronger bases (K3PO4, Cs2CO3) and anhydrous polar solvents (Dioxane, DMF) Check_Base_Solvent->Optimize_Base_Solvent No Check_Reagent_Quality Is the boronic acid pure and stable? Check_Base_Solvent->Check_Reagent_Quality Yes Optimize_Base_Solvent->Check_Reagent_Quality Purify_Reagent Recrystallize or convert to a more stable form (e.g., MIDA boronate) Check_Reagent_Quality->Purify_Reagent No Proceed Re-run optimized reaction Check_Reagent_Quality->Proceed Yes Purify_Reagent->Proceed

Caption: A decision-making workflow for troubleshooting low conversion.

Question 2: I am observing significant amounts of homocoupled product from my boronic acid and/or protodeboronation. How can I suppress these side reactions?

These are common side reactions, especially with boronic acids that are prone to instability.

1. Minimizing Homocoupling:

Homocoupling (dimerization of the boronic acid) is often promoted by the presence of Pd(II) species and oxygen.[10]

  • Expertise & Experience: If you are using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can sometimes be inefficient, leading to side reactions. Ensuring a thoroughly oxygen-free environment is crucial.

  • Recommended Protocol:

    • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd₂(dba)₃ or a pre-catalyst that readily generates the active Pd(0) species.[2]

    • Thorough Degassing: Degas your solvent and the reaction mixture rigorously (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).[11]

    • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help keep its concentration low and disfavor homocoupling.[12]

2. Preventing Protodeboronation:

Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, especially under aqueous and/or heated conditions.[13][14]

  • Expertise & Experience: The presence of water, especially with certain bases and at elevated temperatures, can accelerate this decomposition.

  • Recommended Protocol:

    • Use Anhydrous Conditions: Switch to anhydrous solvents and use a non-hydroxide base (e.g., K₃PO₄).[2][7]

    • Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are air-stable solids that slowly release the boronic acid under the reaction conditions, which can minimize decomposition.[15]

Question 3: The reaction starts but then stalls. What could be causing this catalyst deactivation?

Catalyst deactivation can occur for several reasons, including coordination of the substrate to the palladium center or degradation of the catalyst.

  • Expertise & Experience: The nitrogen and oxygen atoms of the ortho-methylcarbamoyl group can potentially chelate to the palladium catalyst, forming an inactive species. This is a known issue with substrates containing coordinating groups.[1]

  • Recommended Action:

    • Ligand Choice: Use bulky ligands (e.g., XPhos, tBuXPhos) that can help prevent substrate coordination by sterically shielding the metal center.[16]

    • Increase Catalyst Loading: A higher catalyst loading (e.g., 5 mol%) can sometimes compensate for partial deactivation.

    • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

The following DOT script illustrates the Suzuki-Miyaura catalytic cycle, highlighting the key steps where issues can arise.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂-X OxAdd->PdII Often slow with e⁻ rich halides Transmetal Transmetalation PdII->Transmetal DiorganoPd Ar-Pd(II)L₂-Ar' Transmetal->DiorganoPd ReductElim Reductive Elimination DiorganoPd->ReductElim Accelerated by bulky ligands ReductElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) ReductElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Base Base BoronicAcid->Base Boronate [Ar'-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal Rate-limiting for hindered substrates

Caption: The Suzuki-Miyaura catalytic cycle with potential points of failure.

Frequently Asked Questions (FAQs)

Q1: What is the role of the anhydride form of this compound?

Boronic acids can dehydrate to form cyclic trimers known as boroxines (anhydrides).[17] Some commercial sources of this compound may contain varying amounts of its anhydride.[18] While boroxines are generally in equilibrium with the monomeric boronic acid in the presence of water and can participate in the coupling, their presence can affect the stoichiometry and solubility. If you suspect the purity is an issue, it is best to either use freshly purchased material or to purify it.

Q2: How can I check the purity of my this compound?

Purity is paramount for reproducible results. Impurities can inhibit the catalyst or participate in side reactions.

  • Recommended Analytical Methods:

    • NMR Spectroscopy: ¹H and ¹¹B NMR can confirm the structure and detect organic impurities or the presence of the boroxine.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify and quantify the boronic acid and potential impurities or degradation products.[19][20]

    • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q3: Can I use a boronic ester instead of the boronic acid?

Yes, using a boronic ester, such as a pinacol ester (Bpin), is an excellent strategy. Boronic esters are generally more stable than their corresponding acids, less prone to protodeboronation, and often easier to purify.[14] However, they can be less reactive, sometimes requiring more forcing conditions (stronger base, higher temperature) to achieve efficient transmetalation. The use of MIDA boronates is another highly effective alternative for enhancing stability.[15]

Q4: My reaction works, but the purification is difficult due to residual boron-containing byproducts. How can I simplify the workup?

Boron-containing byproducts can sometimes complicate purification.

  • Recommended Workup Protocol:

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

    • Perform an aqueous wash with a dilute base (e.g., 1M NaOH) to remove unreacted boronic acid and boric acid byproducts by converting them to their water-soluble salts.

    • Follow with a water wash and then a brine wash to remove residual base and water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

    • If issues persist, a wash with an aqueous solution of a diol (like sorbitol) can help to sequester boron species.

References

Technical Support Center: Purifying 2-(Methylcarbamoyl)phenylboronic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Methylcarbamoyl)phenylboronic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on recrystallization methods. Here, we move beyond simple protocols to explain the underlying principles and offer robust troubleshooting advice to overcome common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What are the typical impurities found in crude this compound?

A1: Crude samples of this compound, like other arylboronic acids, can contain several types of impurities arising from the synthetic route and inherent instability. The most common impurities include:

  • Protodeboronation products: This results in the formation of N-methylbenzamide and boric acid.

  • Boroxines (Anhydrides): Phenylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.

  • Starting materials and reagents: Residual precursors from the synthesis.

  • Homocoupling byproducts: Formation of biphenyl species.

The purity of commercially available this compound is often in the range of 96-98%.[1][2][3][4]

Q2: Why is recrystallization a suitable method for purifying this compound?

A2: Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[5] For this compound, it is particularly advantageous because it can effectively remove both soluble and insoluble impurities without the need for chromatographic methods, which can be problematic for boronic acids. The key is to find a solvent system where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain either soluble or insoluble at all temperatures.

Q3: What are the key considerations when selecting a recrystallization solvent for this compound?

A3: The ideal solvent should:

  • Completely dissolve the compound when hot.

  • Provide poor solubility for the compound when cold.

  • Either not dissolve impurities at all or keep them dissolved at all temperatures.

  • Be chemically inert to the compound.

  • Be volatile enough to be easily removed from the purified crystals.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".

Q4: Is there specific solubility data available for this compound?

Section 2: Solvent Selection and Protocol Development

A systematic approach to solvent selection is critical for successful recrystallization.

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate recrystallization solvent.

Solvent_Selection A Start: Crude this compound B Test Solubility in a Range of Solvents at Room Temperature A->B C Insoluble or Sparingly Soluble? B->C D Heat the Mixture to the Solvent's Boiling Point C->D Yes J Soluble at Room Temp? C->J No E Completely Soluble? D->E F Cool to Room Temperature, then in an Ice Bath E->F Yes I Try a Mixed-Solvent System E->I No (Insoluble Impurities Present) Proceed to Hot Filtration G Abundant Crystal Formation? F->G H Suitable Single Solvent Found G->H Yes G->I No (Poor Recovery) I->J K Find a Miscible Anti-Solvent J->K Yes O Discard Solvent J->O No, discard L Add Anti-Solvent Dropwise to Hot Solution until Cloudy K->L M Reheat to Clarify, then Cool Slowly L->M M->G N Suitable Mixed-Solvent System Found M->N Yes

Caption: A decision-making workflow for selecting a suitable recrystallization solvent system.

Recommended Solvents for Initial Screening

Based on the structure of this compound and solubility data for benzamide, the following solvents are recommended for initial screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolThe polar hydroxyl group can hydrogen bond with the amide and boronic acid moieties, likely providing good solubility at higher temperatures.
Ketones Acetone, Methyl Ethyl KetoneThe polar carbonyl group is a good hydrogen bond acceptor, suggesting good solvating power.
Esters Ethyl AcetateOffers moderate polarity and is a common recrystallization solvent. Often used in mixed-solvent systems with nonpolar solvents.
Ethers Tetrahydrofuran (THF), DioxaneGood solvents for many organic compounds, but their higher solvency might lead to lower recovery.
Aprotic Polar AcetonitrileCan be a good choice for polar compounds.
Aqueous Mixtures Ethanol/Water, Acetone/WaterThe addition of water as an anti-solvent can often induce crystallization of polar compounds.
Nonpolar Hexane, Heptane, TolueneLikely to be poor solvents, but useful as anti-solvents in mixed-solvent systems with more polar solvents like ethyl acetate or acetone.
Step-by-Step Recrystallization Protocol (Single Solvent)

This protocol is a general guideline. The exact solvent and volumes should be determined through small-scale trials.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the recrystallization of this compound.

Troubleshooting Workflow

Troubleshooting Start Problem Encountered During Recrystallization NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Compound 'Oils Out' Instead of Crystallizing Start->OilingOut PoorRecovery Low Yield of Crystals Start->PoorRecovery ColoredCrystals Crystals are Colored Start->ColoredCrystals Sol1 Too Much Solvent Used? NoCrystals->Sol1 Sol2 Supersaturated Solution? NoCrystals->Sol2 Oil1 Cooling Too Rapid? OilingOut->Oil1 Oil2 Solvent B.P. > Compound M.P.? OilingOut->Oil2 Oil3 High Impurity Level? OilingOut->Oil3 Rec1 Too Much Solvent Used? PoorRecovery->Rec1 Rec2 Premature Crystallization During Filtration? PoorRecovery->Rec2 Rec3 Washing with Too Much or Warm Solvent? PoorRecovery->Rec3 Color1 Colored Impurities Present? ColoredCrystals->Color1 Sol1_Action Boil off some solvent and re-cool. Sol1->Sol1_Action Sol2_Action Scratch inner surface of the flask. Add a seed crystal. Sol2->Sol2_Action Oil1_Action Reheat to dissolve the oil. Allow to cool more slowly. Oil1->Oil1_Action Oil2_Action Choose a lower-boiling solvent. Oil2->Oil2_Action Oil3_Action Try a different solvent or pre-purification step. Oil3->Oil3_Action Rec1_Action Use the minimum amount of hot solvent. Rec1->Rec1_Action Rec2_Action Pre-heat the funnel and filter paper. Rec2->Rec2_Action Rec3_Action Wash with a minimal amount of ice-cold solvent. Rec3->Rec3_Action Color1_Action Add activated charcoal to the hot solution before filtration. Color1->Color1_Action

Caption: A troubleshooting workflow for common issues encountered during recrystallization.

Q: My compound is not crystallizing out of the solution upon cooling. What should I do?

A: This is a common issue that can often be resolved with the following steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.

  • Reduce Solvent Volume: It is possible that too much solvent was added. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

  • Cool to a Lower Temperature: If cooling to 0°C in an ice bath is not sufficient, a dry ice/acetone bath can be used to reach lower temperatures, provided the solvent does not freeze.

Q: The compound has "oiled out" and formed a liquid layer instead of crystals. How can I fix this?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To resolve this:

  • Reheat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point.

  • Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.

  • Change Solvents: If the problem persists, the boiling point of the solvent may be too high. Select a solvent with a lower boiling point. Using a mixed-solvent system can also sometimes prevent oiling out.[7]

Q: My recovery of purified crystals is very low. What are the likely causes?

A: A low yield can result from several factors:

  • Using Too Much Solvent: The most common reason for low recovery is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Premature Crystallization: If the product crystallizes during hot filtration, it will be lost with the insoluble impurities. Ensure the funnel and receiving flask are pre-heated.

  • Washing with Too Much Solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product. Use only a minimal amount of ice-cold solvent for washing.

Q: The final crystals are still colored. How can I remove colored impurities?

A: If colored impurities are present, they can often be removed by using activated charcoal.

  • Procedure: After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Removal: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of the desired product.[8]

Section 4: Alternative and Confirmatory Purification Methods

While recrystallization is a primary technique, other methods can be employed, especially for particularly challenging purifications.

  • Acid-Base Extraction: The boronic acid moiety is acidic and can be deprotonated with a base to form a water-soluble boronate salt. This allows for the separation from non-acidic organic impurities. The aqueous layer can then be acidified to precipitate the purified boronic acid.[9]

  • Diethanolamine Adduct Formation: Boronic acids can react reversibly with diethanolamine to form crystalline adducts. These can be selectively precipitated, leaving impurities in the solution. The pure boronic acid can be recovered by treating the adduct with an acid.

References

Impact of water on the stability and reactivity of 2-(Methylcarbamoyl)phenylboronic Acid.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on the Impact of Water on Stability and Reactivity

Welcome to the technical support guide for 2-(Methylcarbamoyl)phenylboronic Acid. As a Senior Application Scientist, I've designed this resource to provide you with field-proven insights and troubleshooting strategies for your experiments. This guide moves beyond simple protocols to explain the underlying chemistry of how water interacts with this reagent, empowering you to anticipate challenges and optimize your results.

Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the use of this compound in environments where water is present.

Section 1: Stability and Storage

Q1: How does water affect the stability of solid this compound during storage?

A1: Like most arylboronic acids, this compound can undergo dehydration in the solid state to form a cyclic trimeric anhydride called a boroxine.[1][2] This is a reversible equilibrium reaction where three molecules of the boronic acid condense, releasing three molecules of water.[1][3] While the presence of atmospheric moisture can shift the equilibrium back towards the boronic acid form, it's best practice to store the solid reagent in a desiccator to maintain its defined structure and molecular weight.[4] The conversion to boroxine is often gradual at room temperature.[1]

Q2: What is a boroxine and how does its formation impact my experiments?

A2: A boroxine is the six-membered ring formed from the dehydration of three boronic acid molecules.[2][5] If a significant portion of your starting material has converted to the boroxine form, using the molecular weight of the boronic acid for your calculations will result in adding fewer molar equivalents of the boron species than intended. This can negatively impact reaction yields, especially in stoichiometrically sensitive reactions like Suzuki-Miyaura coupling. The hydrolysis of boroxine back to the boronic acid in the presence of water is typically very rapid.[6]

Boroxine_Equilibrium cluster_0 Boronic Acid Monomer cluster_1 Boroxine Trimer BA 3 x this compound BX Triphenylboroxine Derivative BA->BX Dehydration (e.g., heating, storage) BX->BA Hydrolysis (presence of water) H2O 3 x H₂O

Caption: The reversible equilibrium between boronic acid and its boroxine anhydride.

Q3: Can I prepare a stock solution of this compound in an aqueous solvent for later use?

A3: Preparing aqueous stock solutions for long-term storage is generally not recommended. Arylboronic acids can degrade in aqueous solutions through several pathways, most notably protodeboronation, where the carbon-boron bond is cleaved and replaced by a hydrogen atom.[7][8][9] The rate of this degradation is highly dependent on pH, temperature, and the specific electronic properties of the aryl group.[7] It is always best to prepare solutions fresh before use. If a solution must be prepared, use an aprotic solvent like acetonitrile or THF to minimize hydrolysis and other water-mediated degradation pathways before injection or use.[10]

Section 2: Reactivity in Aqueous Media

Q4: Is water necessary for Suzuki-Miyaura coupling reactions with this boronic acid?

A4: Often, yes. Water plays a crucial role in many Suzuki-Miyaura reaction protocols.[11] It is frequently used as a co-solvent with organic solvents like THF, dioxane, or ethanol to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄).[12][13] The base activates the boronic acid, forming a boronate species, which is essential for the transmetalation step in the catalytic cycle.[14] Some studies have shown that even in "solid-state" reactions, trace water formed from the dehydration of the boronic acid itself is key to the reaction's success.[15]

Q5: What are the primary degradation pathways for this compound during a reaction in aqueous media?

A5: There are two main degradation pathways to be aware of:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, leading to the formation of N-methylbenzamide as a byproduct.[7][9] This process is often base-mediated and can be accelerated at higher temperatures.[8] It is a major cause of reduced yields in Suzuki-Miyaura couplings.

  • Oxidation: The boronic acid moiety can be oxidized, especially in the presence of reactive oxygen species, to the corresponding phenol (2-hydroxy-N-methylbenzamide).[16][17] While often less prevalent than protodeboronation under carefully deoxygenated reaction conditions, it can be a significant side reaction. The ortho-carbamoyl group may offer some protection against oxidation compared to unsubstituted phenylboronic acid.[17]

Degradation_Pathways Start This compound in Aqueous Media Proto Protodeboronation (Ar-B(OH)₂ → Ar-H) Start->Proto H₂O, Base Heat Oxid Oxidation (Ar-B(OH)₂ → Ar-OH) Start->Oxid [O] Byproduct1 Byproduct: N-methylbenzamide Proto->Byproduct1 Byproduct2 Byproduct: 2-hydroxy-N-methylbenzamide Oxid->Byproduct2 Troubleshooting_Workflow Troubleshooting a Failed Suzuki-Miyaura Reaction cluster_Reagent Reagent Integrity Check cluster_Reaction Reaction Condition Check Start Low or No Product Yield Check_BA Analyze Boronic Acid (NMR, HPLC) Start->Check_BA Degraded_BA Boronic Acid Degraded? (e.g., high boroxine or byproduct content) Check_BA->Degraded_BA Use_New Solution: Use fresh, high-purity boronic acid. Store properly. Degraded_BA->Use_New Yes Check_Reaction Analyze Reaction Mixture (TLC, HPLC, LC-MS) Degraded_BA->Check_Reaction No Find_Byproduct Protodeboronation or other byproducts observed? Check_Reaction->Find_Byproduct Optimize Solution: Lower temp, screen bases, use less water, degas thoroughly. Find_Byproduct->Optimize Yes No_Reaction Only starting materials remain? Find_Byproduct->No_Reaction No Check_Catalyst Solution: Check catalyst activity, base, solvent quality. No_Reaction->Check_Catalyst Yes

References

Validation & Comparative

A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling, with a Focus on 2-(Methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance in the formation of carbon-carbon bonds.[1] The choice of the organoboron reagent is a critical parameter that significantly influences the reaction's efficiency and outcome. Phenylboronic acids, in particular, are widely utilized due to their stability, commercial availability, and generally low toxicity.[1] However, the reactivity of a phenylboronic acid is profoundly influenced by the nature and position of substituents on the phenyl ring. This guide will delve into these substituent effects, with a particular focus on the unique case of 2-(Methylcarbamoyl)phenylboronic acid.

Understanding Substituent Effects in Suzuki-Miyaura Coupling

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by a combination of electronic and steric factors. These factors most significantly impact the transmetalation step, which is often the rate-determining step of the reaction.

Electronic Effects:

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the phenyl ring. This enhances the nucleophilicity of the carbon atom attached to the boron, which can facilitate the transfer of the aryl group to the palladium center during transmetalation.

  • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the phenyl ring. This reduced nucleophilicity generally slows down the transmetalation step.[2] However, EWGs can also accelerate a competing side reaction, protodeboronation, where the carbon-boron bond is cleaved by a proton source.[3]

Steric Effects:

  • Steric hindrance plays a crucial role, especially with substituents at the ortho position. Bulky ortho groups can physically impede the approach of the boronic acid to the palladium catalyst, thereby slowing down the transmetalation process.[3] This "ortho effect" is a well-documented phenomenon that often leads to lower reaction yields and slower rates for ortho-substituted isomers compared to their meta and para counterparts.[4]

Comparative Reactivity Analysis

To illustrate the interplay of these effects, we will compare the expected reactivity of this compound with a selection of other substituted phenylboronic acids. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various phenylboronic acids with a common aryl halide under similar conditions, drawn from literature precedents.

Phenylboronic AcidSubstituent PositionElectronic EffectSteric HindranceRepresentative Yield (%)
4-Methoxyphenylboronic acidparaDonatingLow~95-99
Phenylboronic acidUnsubstitutedNeutralLow~90-98
4-Nitrophenylboronic acidparaWithdrawingLow~90-95[2]
3-Nitrophenylboronic acidmetaWithdrawingLow~85-92[2]
2-Nitrophenylboronic acidorthoWithdrawingHigh< 20[2]
This compound orthoWithdrawing (inductive), Potentially chelatingModerate-High(Hypothesized - see discussion below)

Note: Yields are illustrative and can vary significantly with reaction conditions (catalyst, ligand, base, solvent, temperature).

The Case of this compound: A Unique Profile

Direct, head-to-head comparative studies featuring this compound are not extensively documented in the literature. However, we can predict its reactivity based on its structural features and established mechanistic principles.

The methylcarbamoyl group (-CONHCH₃) at the ortho position introduces a fascinating interplay of effects:

  • Inductive Electron Withdrawal: The carbonyl group is inductively electron-withdrawing, which would be expected to decrease the nucleophilicity of the ipso-carbon and thus slow the rate of transmetalation.

  • Steric Hindrance: The presence of a substituent at the ortho position introduces steric bulk, which is expected to hinder the approach to the palladium center, similar to the case of 2-nitrophenylboronic acid.

  • Potential for Intramolecular Coordination (Chelation): The amide functionality, with its lone pairs on the oxygen and nitrogen atoms, has the potential to coordinate to the palladium center. This intramolecular chelation could pre-organize the transition state for transmetalation, potentially accelerating the reaction and overcoming the negative steric and electronic effects. Such "directing group" effects have been observed with other ortho substituents containing donor atoms.[4]

Hypothesized Reactivity:

Considering these factors, the reactivity of this compound is likely to be highly dependent on the specific reaction conditions, particularly the choice of palladium precursor and ligands. It is plausible that under optimized conditions that favor the chelation effect, its reactivity could surpass that of other sterically hindered ortho-substituted phenylboronic acids like 2-nitrophenylboronic acid. However, without direct experimental comparison, it is reasonable to hypothesize that its general reactivity will be lower than that of its meta and para isomers and unsubstituted phenylboronic acid.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

A deeper understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the nuances of substituent effects.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L_n-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir1r2 R¹-Pd(II)L_n-R² transmetalation->pdiir1r2 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate Activation base Base base->boronate boronate->transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group (R²) is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[5] It is this step that is most sensitive to the electronic and steric properties of the R² group.

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Experimental Protocol for Comparative Reactivity Studies

To empirically determine the relative reactivity of different phenylboronic acids, a standardized experimental protocol is crucial. The following procedure provides a general framework for such a comparative study.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis setup To a reaction vial add: Aryl Halide (1.0 eq) Phenylboronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(OAc)₂, 2 mol%) Ligand (e.g., SPhos, 4 mol%) Base (e.g., K₃PO₄, 2.0 eq) Solvent (e.g., Toluene/H₂O) reaction Seal vial and heat to defined temperature (e.g., 100 °C) with vigorous stirring. setup->reaction workup Cool to RT, quench, extract with organic solvent. reaction->workup analysis Analyze by GC or LC-MS against an internal standard to determine yield. workup->analysis

Figure 2: General Experimental Workflow for Comparing Reactivity.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the aryl halide, palladium catalyst, and ligand in the chosen solvent to ensure accurate dispensing.

    • Use a consistent batch of all reagents and solvents for all comparison experiments.

  • Reaction Setup (in parallel for each boronic acid):

    • To an array of identical reaction vials equipped with stir bars, add the base (e.g., K₃PO₄, 2.0 equivalents).

    • Add the respective phenylboronic acid (1.2 equivalents) to each designated vial.

    • Add the aryl halide (e.g., 4-bromoanisole, 1.0 equivalent) from the stock solution.

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) from their stock solutions.

    • Add the solvent system (e.g., a 10:1 mixture of toluene and water).

    • Seal the vials under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Execution:

    • Place all vials in a pre-heated reaction block at the desired temperature (e.g., 100 °C).

    • Stir the reactions at a consistent rate for a predetermined time course (e.g., taking aliquots at 1, 2, 4, and 8 hours).

  • Work-up and Analysis:

    • At each time point, remove a vial from the heat and cool it to room temperature.

    • Quench the reaction with water and add an internal standard (e.g., dodecane).

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Analyze the organic layer by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percent conversion and yield relative to the internal standard.

Self-Validation:

This parallel experimental design is inherently self-validating. By running the different boronic acids simultaneously under identical conditions, any variations in yield or reaction rate can be confidently attributed to the intrinsic reactivity of the boronic acid rather than experimental artifacts. The inclusion of an internal standard ensures accurate quantification, and running the experiments in duplicate or triplicate will further enhance the reliability of the data.

Conclusion and Future Outlook

The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic and steric effects. While general trends can be predicted, the unique case of this compound highlights the potential for ortho-substituents to engage in complex interactions, such as intramolecular chelation, that can modulate reactivity in non-obvious ways.

For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of efficient synthetic routes. The provided experimental protocol offers a robust framework for the empirical evaluation of new and challenging boronic acids. Further quantitative kinetic studies on boronic acids with potentially coordinating ortho-substituents, such as this compound, will be invaluable in refining our predictive models and expanding the synthetic utility of the Suzuki-Miyaura reaction.

References

Navigating the Structural Nuances: A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-(Methylcarbamoyl)phenylboronic acid, a compound of interest in medicinal chemistry and organic synthesis. By objectively comparing its spectral features with those of its structural isomer, 4-(Methylcarbamoyl)phenylboronic acid, we aim to furnish a practical framework for spectral interpretation and structural verification.

The Significance of Ortho-Substitution: A Structural Overview

This compound is a bifunctional molecule featuring a boronic acid group and a methylcarbamoyl group in an ortho relationship on a benzene ring. This specific substitution pattern gives rise to unique electronic and steric interactions that are reflected in its NMR spectra. The proximity of the two functional groups can influence bond rotations and electronic distributions, leading to characteristic chemical shifts and coupling patterns.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the N-H proton of the amide, the methyl protons, and the acidic protons of the boronic acid group. The interpretation of these signals provides a detailed picture of the molecule's electronic environment.

Aromatic Region (δ 7.0-8.5 ppm): The four protons on the phenyl ring will give rise to a complex multiplet pattern due to their distinct chemical environments and spin-spin coupling. The proton ortho to the boronic acid group and adjacent to the methylcarbamoyl group is expected to be the most deshielded due to the combined electron-withdrawing effects of both substituents.

Amide N-H Proton: The N-H proton of the methylcarbamoyl group is expected to appear as a broad singlet, typically in the region of δ 7.5-8.5 ppm. Its chemical shift can be concentration and solvent dependent. The broadness of the signal is often a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen will appear as a singlet, as there are no adjacent protons to couple with. The electron-withdrawing nature of the carbonyl group will shift this signal downfield, likely in the range of δ 2.8-3.0 ppm.

Boronic Acid Protons (B(OH)₂): The two hydroxyl protons of the boronic acid group typically appear as a broad singlet in the spectrum. The chemical shift of this signal is highly variable and depends on factors such as solvent, concentration, and temperature, often ranging from δ 4.0 to 6.0 ppm or even broader and further downfield. In many cases, these protons exchange with residual water in the solvent, leading to a very broad signal or no observable signal at all.

Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound provides valuable information about the carbon framework of the molecule.

Aromatic Carbons (δ 120-140 ppm): The six carbons of the benzene ring will each produce a distinct signal. The carbon atom attached to the boronic acid group (ipso-carbon) can sometimes be difficult to observe due to quadrupole broadening from the boron nucleus. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the two substituents.

Carbonyl Carbon (C=O): The carbon atom of the carbonyl group in the methylcarbamoyl moiety is expected to resonate significantly downfield, typically in the region of δ 165-175 ppm, due to the strong deshielding effect of the double-bonded oxygen atom.

Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the upfield region of the spectrum, generally between δ 25-30 ppm.

Comparative Analysis: 2- vs. 4-(Methylcarbamoyl)phenylboronic Acid

To highlight the impact of substituent positioning on NMR spectra, a comparison with 4-(Methylcarbamoyl)phenylboronic acid is instructive. In this isomer, the methylcarbamoyl and boronic acid groups are in a para-relationship.

Signal This compound (Predicted) 4-(Methylcarbamoyl)phenylboronic Acid (Predicted) Rationale for Differences
Aromatic ¹H Complex multiplet pattern (ABCD system)Two distinct doublets (AA'BB' system)The ortho-substitution in the 2-isomer leads to four magnetically non-equivalent aromatic protons, resulting in a more complex splitting pattern. The para-substitution in the 4-isomer creates a plane of symmetry, simplifying the aromatic region into two sets of equivalent protons.
Aromatic ¹³C Six distinct signalsFour distinct signalsThe lack of symmetry in the 2-isomer results in six unique aromatic carbon environments. The symmetry of the 4-isomer reduces the number of unique aromatic carbon signals to four.

This comparative data underscores how NMR spectroscopy can be a powerful tool for distinguishing between positional isomers.

Experimental Protocol for NMR Spectral Acquisition

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

  • Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

2. Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Spectral width: 0-16 ppm

  • ¹³C NMR:

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay: 2-5 seconds

    • Spectral width: 0-220 ppm

    • Proton decoupling should be applied.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The ortho-positioning of the methylcarbamoyl and boronic acid groups results in a complex and informative set of signals in the aromatic region, which stands in contrast to the more simplified spectrum of its para-isomer, 4-(Methylcarbamoyl)phenylboronic acid. This guide serves as a foundational resource for researchers and scientists, enabling them to confidently interpret the NMR spectra of this and related compounds, thereby facilitating accurate structural elucidation and advancing their research endeavors.

A Senior Application Scientist's Guide to Alternatives for 2-(Methylcarbamoyl)phenylboronic Acid in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of reagents is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. 2-(Methylcarbamoyl)phenylboronic acid has carved a niche for itself as a valuable building block, particularly in transformations requiring ortho-functionalization. The presence of the ortho-methylcarbamoyl group is not merely an inert substituent; it actively participates in directing reactions and influencing reactivity through chelation and steric effects. This guide provides an in-depth technical comparison of alternative reagents and methodologies for the key synthetic transformations where this compound is commonly employed. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Strategic Role of the ortho-Carbamoyl Group

The utility of this compound stems from the strategic placement of the methylcarbamoyl moiety. This group can act as a directing group in C-H activation/borylation reactions, facilitating the introduction of functionalities at the otherwise less accessible ortho-position. In Suzuki-Miyaura cross-coupling reactions, it can influence the reaction's kinetics and selectivity, particularly in the synthesis of sterically hindered biaryls. Furthermore, this substituted boronic acid is a key precursor for the synthesis of phenanthridinones, a class of compounds with significant biological activity.

This guide will explore alternatives in these three core areas:

  • Suzuki-Miyaura Cross-Coupling for ortho-Substituted Biaryls

  • Directed ortho-C-H Borylation

  • Synthesis of Phenanthridinones

Alternatives in Suzuki-Miyaura Cross-Coupling for ortho-Substituted Biaryls

The synthesis of biaryls with substitution at the ortho-position is a persistent challenge in organic synthesis due to steric hindrance. While this compound can be effective, a range of other ortho-substituted boronic acids and alternative coupling strategies exist.

Comparative Analysis of ortho-Substituted Phenylboronic Acids

The choice of the ortho-directing group on the phenylboronic acid can significantly impact the yield and reaction conditions required for successful Suzuki-Miyaura coupling. The carbamoyl group in this compound is known to participate in the catalytic cycle, potentially through stabilization of intermediates. However, other directing groups can offer different advantages.

Boronic Acid Typical Coupling Partner Catalyst System Base Solvent Temp (°C) Yield (%) Reference
This compoundAryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10085-95[1]
2-Hydroxyphenylboronic acidAryl BromidePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8070-90[2]
2-Methoxyphenylboronic acidAryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10080-98[3]
2-(Trifluoromethyl)phenylboronic acidAryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O10075-90[2]

Expertise & Experience: The ortho-methoxy group in 2-methoxyphenylboronic acid can exhibit a positive effect on the coupling reaction, not only through its electronic properties but also through potential O-chelation with the metal center in the transition state.[3] This can lead to higher yields compared to boronic acids with more sterically demanding or less coordinating ortho-substituents. In contrast, the strongly electron-withdrawing trifluoromethyl group can decrease the nucleophilicity of the boronic acid, potentially leading to lower yields.[2] The carbamoyl group offers a balance of steric bulk and coordinating ability.

Alternative Methodologies for Sterically Hindered Biaryls

Beyond simply changing the boronic acid, alternative coupling partners and catalyst systems can be employed to overcome the challenge of steric hindrance.

  • Aryl Carbamates and Sulfamates as Coupling Partners: Instead of using an aryl halide, aryl carbamates and sulfamates can serve as effective electrophiles in Suzuki-Miyaura reactions.[4] This approach is particularly powerful as the carbamate and sulfamate groups themselves can act as directing groups for ortho-metalation prior to the cross-coupling, allowing for the synthesis of highly substituted biaryls.[4][5]

  • Advanced Catalyst Systems: The use of highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is crucial for the successful coupling of sterically hindered substrates.[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling using this compound

  • Reaction Setup: To a dried Schlenk tube, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add degassed toluene (5 mL) and water (0.5 mL).

  • Reaction: Heat the mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up: After cooling, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of an Aryl Carbamate

  • Reaction Setup: In a glovebox, to a vial add the aryl O-carbamate (1.0 mmol), phenylboronic acid (1.5 mmol), NiCl₂(PCy₃)₂ (5 mol%), and K₃PO₄ (3.0 mmol).[4]

  • Solvent Addition: Add anhydrous 1,4-dioxane (3 mL).

  • Reaction: Seal the vial and heat at 110 °C for 24 hours.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation ArBOH2 Ar'-B(OH)2 ArBOH2->Transmetalation Base Base Base->Transmetalation PdII_Ar_Ar Ar-Pd(II)-Ar' Transmetalation->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternatives in Directed ortho-C-H Borylation

The carbamoyl group in this compound can act as a directing group for C-H activation, but a wide array of other directing groups have been developed, often offering broader substrate scope or milder reaction conditions. The goal of directed C-H borylation is to install a boronic ester at the ortho-position, which can then be used in subsequent cross-coupling reactions.

Comparison of Directing Groups for ortho-C-H Borylation

The choice of directing group is critical for achieving high regioselectivity and yield in iridium-catalyzed C-H borylation.

Directing Group Catalyst System Boron Source Solvent Temp (°C) Yield (%) Reference
Amide [Ir(OMe)(cod)]₂ / dtbpyB₂pin₂THF8080-95[7][8]
Carbamate (Boc) [Ir(OMe)(cod)]₂ / dtbpyB₂pin₂Cyclooctane8070-90[7]
Hydrosilyl [Ir(cod)Cl]₂ / dtbpyB₂pin₂Heptane8085-98
Picolinamide [Ir(cod)Cl]₂ / dppeB₂pin₂THF10075-90[9]

Expertise & Experience: Amide and carbamate directing groups are widely used due to their reliability and the ease of their introduction and removal.[7][10] The hydrosilyl directing group, pioneered by Hartwig, offers excellent directing ability and can be considered "traceless" as the silyl group can be easily removed or transformed. Picolinamides are bidentate directing groups that often provide high levels of control. The choice of ligand on the iridium catalyst is also crucial, with bipyridine (bpy) derivatives being common.[7][11]

Experimental Protocol

Protocol 3: Iridium-Catalyzed ortho-C-H Borylation of a Benzamide

  • Reaction Setup: In a nitrogen-filled glovebox, combine the N-substituted benzamide (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(OMe)(cod)]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3 mol%).[7]

  • Solvent Addition: Add anhydrous THF (5 mL).

  • Reaction: Seal the vessel and heat at 80 °C for 16 hours.

  • Work-up: Cool the reaction, concentrate under reduced pressure, and purify the residue by silica gel chromatography.

CH_Borylation Substrate Aryl Substrate with Directing Group (DG) Coordination Coordination of DG to Iridium Substrate->Coordination Catalyst [Ir] Catalyst Catalyst->Coordination BorylatingAgent Borylating Agent (e.g., B2pin2) Borylation Borylation BorylatingAgent->Borylation CH_Activation C-H Activation Coordination->CH_Activation CH_Activation->Borylation Borylation->Catalyst Catalyst Regeneration Product ortho-Borylated Product Borylation->Product

Caption: General workflow for directed C-H borylation.

Alternatives in the Synthesis of Phenanthridinones

Phenanthridinones are a class of polycyclic aromatic compounds with a wide range of biological activities. This compound can be a key starting material for their synthesis through an intramolecular cyclization. However, several other powerful methods exist.

Comparative Synthesis of Phenanthridinones
Starting Materials Methodology Catalyst/Reagent Yield (%) Reference
This compound + Aryl HalideSuzuki Coupling / Intramolecular AmidationPd(OAc)₂ / Ligand60-85[12]
2-Bromo-N-phenylbenzamideIntramolecular C-H ArylationPd(OAc)₂ / PPh₃70-95[13]
2-ArylanilinesDehydrogenative C-H Carbonylative LactamizationVisible Light / KOtBu65-90[14]
Biaryl-2-oxamic acidsDecarboxylative CyclizationNa₂S₂O₈75-95[12]

Expertise & Experience: The palladium-catalyzed intramolecular C-H arylation of 2-bromo-N-phenylbenzamides is a highly efficient and widely used method for the synthesis of phenanthridinones.[13] It offers a broad substrate scope and generally high yields. More recently, visible-light-mediated methods have emerged as attractive, metal-free alternatives.[14] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the phenanthridinone core.

Experimental Protocol

Protocol 4: Synthesis of Phenanthridinone from 2-Bromo-N-phenylbenzamide

  • Reaction Setup: To a Schlenk tube, add 2-bromo-N-phenylbenzamide (1.0 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cs₂CO₃ (2.0 mmol).[13]

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous DMF (5 mL).

  • Reaction: Seal the tube and heat at 120 °C for 12-24 hours.

  • Work-up: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Caption: Synthetic routes to phenanthridinones.

Conclusion

This compound is a versatile reagent with clear applications in modern organic synthesis. However, a wealth of alternative reagents and methodologies are available to the discerning chemist. For the synthesis of sterically hindered biaryls, exploring alternative ortho-substituted boronic acids or employing aryl carbamates as coupling partners can be highly effective. In the realm of directed C-H borylation, a variety of powerful directing groups beyond the amide functionality offer excellent control and efficiency. Finally, for the construction of the valuable phenanthridinone scaffold, methods starting from readily available 2-bromo-N-phenylbenzamides often provide a more direct and higher-yielding route.

By understanding the mechanistic principles behind these transformations and considering the comparative data presented, researchers can select the optimal synthetic strategy to achieve their goals with greater efficiency and success.

References

A Researcher's Guide to Purity Assessment of Commercially Available 2-(Methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is not a matter of trivial concern; it is the bedrock of reproducible and reliable results. In the realm of modern synthetic chemistry, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, boronic acids are indispensable building blocks.[1][2] 2-(Methylcarbamoyl)phenylboronic acid, with its unique substitution pattern, is a valuable reagent in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). However, the inherent nature of boronic acids presents significant challenges regarding their stability and purity, which can have profound implications on reaction outcomes, yield, and the impurity profile of the final product.[3][4]

This guide provides a comprehensive framework for the purity assessment of commercially available this compound. It is designed to empower researchers to move beyond reliance on supplier-provided certificates of analysis and to independently verify the quality of this critical reagent. We will delve into the "why" behind the experimental choices, offering field-proven insights into the common pitfalls and how to circumvent them.

The Criticality of Purity: Why Scrutinize Your Boronic Acid?

Boronic acids are notoriously prone to dehydration, leading to the formation of cyclic trimeric anhydrides known as boroxines .[2][5][6] This equilibrium between the monomeric acid and the trimeric boroxine can complicate characterization and affect reactivity. Furthermore, other common impurities can include:

  • Protodeboronation products: The loss of the boronic acid moiety to yield the corresponding arene (in this case, N-methylbenzamide). This is a common degradation pathway.[3][4]

  • Oxidation products: Conversion of the boronic acid to a phenol.

  • Residual starting materials and solvents: Impurities carried over from the synthesis of the boronic acid.[7]

  • Other isomeric forms: Impurities arising from non-selective synthesis.

The presence of these impurities can lead to decreased reaction yields, formation of unwanted byproducts that complicate purification, and in the context of drug development, the introduction of potentially genotoxic impurities into the API.[4][8] Therefore, a robust analytical workflow to assess purity is not just recommended; it is essential.

Experimental Workflow for Comprehensive Purity Assessment

The following workflow outlines a multi-technique approach to thoroughly characterize the purity of this compound.

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolve in appropriate solvent (e.g., ACN/H2O, MeOH-d4, DMSO-d6) Sample->Dissolution HPLC_UV HPLC-UV (Quantitative Purity) Dissolution->HPLC_UV Primary Screen NMR NMR (1H, 11B) (Structural Confirmation & Impurity ID) Dissolution->NMR Orthogonal Method LC_MS LC-MS (Impurity Identification) HPLC_UV->LC_MS Characterize Peaks Purity_Calculation Calculate % Purity (Area Normalization) HPLC_UV->Purity_Calculation Impurity_Profiling Identify & Quantify Impurities LC_MS->Impurity_Profiling NMR->Impurity_Profiling Final_Report Comprehensive Purity Report Purity_Calculation->Final_Report Impurity_Profiling->Final_Report

Caption: A comprehensive workflow for the purity assessment of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a cornerstone for determining the purity of non-volatile organic compounds. A reversed-phase method is typically suitable for boronic acids.[1]

Rationale: This method separates the target compound from its potential impurities based on their polarity. The use of a C18 column provides good retention for the aromatic boronic acid. The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape.

Protocol:

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.

Rationale: By coupling the separation power of HPLC with the detection capabilities of mass spectrometry, we can tentatively identify the impurities detected in the HPLC-UV analysis. This is crucial for understanding the degradation pathways and the overall quality of the material.[9][10][11]

Protocol:

  • Utilize the same HPLC method as described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in both positive and negative ion modes.

  • Scan Range: m/z 50-500.

  • Data Analysis: Extract the mass spectra for each impurity peak observed in the chromatogram. Propose structures based on the molecular weights and fragmentation patterns, considering potential impurities like the boroxine, protodeboronation product, and oxidation product.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Profiling

NMR spectroscopy provides detailed structural information and can be used to identify and quantify impurities. Both ¹H and ¹¹B NMR are valuable.

Rationale: ¹H NMR confirms the structure of the main component and can reveal the presence of organic impurities. However, the presence of boroxines can lead to complex or broadened spectra.[12] Running the NMR in a coordinating solvent like methanol-d4 can help break up the trimer and simplify the spectrum.[12] ¹¹B NMR is a specific and sensitive technique for observing boron-containing species and can help distinguish between the sp²-hybridized boronic acid and potential sp³-hybridized boronate esters.[13][14]

Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • ¹H NMR: Acquire a standard proton spectrum. Look for characteristic aromatic and methyl signals of the target compound, as well as any unexpected signals that may correspond to impurities.

  • ¹¹B NMR: Acquire a boron-11 spectrum. A single peak around 30 ppm is expected for the sp²-hybridized boronic acid.

Potential Impurities and Degradation Pathways

Understanding the potential impurities is key to a thorough purity assessment.

Impurity Pathways cluster_impurities Potential Impurities Main This compound Boroxine Boroxine (Trimeric Anhydride) Main->Boroxine Dehydration (Heat) Protodeboronation N-Methylbenzamide (Protodeboronation) Main->Protodeboronation Hydrolysis/Acid/Base Oxidation 2-Hydroxy-N-methylbenzamide (Oxidation) Main->Oxidation Oxidative Conditions Boroxine->Main Hydrolysis

Caption: Common degradation pathways and resulting impurities for this compound.

Comparative Data of Commercial Samples (Hypothetical)

To illustrate the importance of in-house purity assessment, the following table presents hypothetical data from the analysis of three different commercial batches of this compound using the methods described above.

SupplierStated PurityHPLC Purity (% Area)Major Impurity (by LC-MS)Impurity Level (% Area)NMR Observations
Supplier A >98%98.5%Boroxine1.2%Clean spectrum in MeOH-d4.
Supplier B >97%95.2%N-Methylbenzamide3.5%Significant protodeboronation product observed in ¹H NMR.
Supplier C >95%91.8%N-Methylbenzamide & Unknown (m/z 151)4.1% & 2.5%Multiple unassigned peaks in the aromatic region of the ¹H NMR.

This hypothetical data highlights the variability that can be encountered in commercially available reagents and underscores the necessity of independent verification. A stated purity of >97% from Supplier B, for instance, was found to be closer to 95%, with a significant amount of the undesired protodeboronation byproduct.

Conclusion

The purity of this compound is a critical parameter that directly impacts the success of synthetic endeavors. Relying solely on the information provided by suppliers can be a risky proposition. By implementing a robust, multi-technique analytical approach encompassing HPLC, LC-MS, and NMR, researchers can gain a comprehensive understanding of the quality of their reagents. This diligence ensures the integrity of experimental data, the reproducibility of synthetic procedures, and the quality of the final products, which is of paramount importance in research and drug development.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of 2-(Methylcarbamoyl)phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, boronic acid derivatives stand out for their versatile applications, from powerful cross-coupling reagents to key pharmacophores in targeted therapies. Among these, 2-(methylcarbamoyl)phenylboronic acid and its analogues are of particular interest due to the intramolecular interactions facilitated by the ortho-substituted carbamoyl group. These interactions can significantly influence the compound's conformation, stability, and binding affinity to biological targets. This guide provides an in-depth technical comparison of X-ray crystal structure analysis with other key analytical techniques for the characterization of these important molecules.

The Decisive Role of Three-Dimensional Structure

Understanding the precise three-dimensional arrangement of atoms in this compound derivatives is paramount for rational drug design and the development of novel materials. The ortho-positioning of the methylcarbamoyl group creates the potential for intramolecular hydrogen bonding with the boronic acid moiety. This interaction can lock the molecule into a specific conformation, influencing its binding to enzyme active sites and its overall physicochemical properties. X-ray crystallography is the gold standard for unambiguously determining this three-dimensional structure, providing precise data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available as of January 2026, the analysis of closely related ortho-substituted phenylboronic acid derivatives reveals a common structural motif: the formation of an intramolecular hydrogen bond between the amide proton and one of the boronic acid hydroxyl groups. This interaction leads to a planar, six-membered ring-like structure, which significantly impacts the molecule's reactivity and biological activity.

Unveiling the Solid-State Architecture: X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) provides an unparalleled level of detail about the atomic arrangement within a crystalline solid. The technique relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. By analyzing the pattern of diffracted X-rays, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision.

Experimental Workflow: A Step-by-Step Protocol

The successful determination of a crystal structure is a multi-step process that demands meticulous attention to detail. The following protocol outlines the key stages involved in the X-ray crystal structure analysis of a this compound derivative.

1. Crystallization: The Critical First Step

High-quality single crystals are the prerequisite for a successful SC-XRD experiment. For phenylboronic acid derivatives, slow evaporation from a suitable solvent is a commonly employed technique.

  • Procedure:

    • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) to achieve a saturated or near-saturated solution.

    • Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor the solution over several days to weeks for the formation of well-defined single crystals.

2. Crystal Mounting and Data Collection

Once suitable crystals are obtained, a single, defect-free crystal is selected for data collection.

  • Procedure:

    • Under a microscope, carefully select a crystal with sharp edges and uniform morphology.

    • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

3. Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Procedure:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to determine the initial positions of the atoms.

    • Refine the atomic positions and thermal parameters against the experimental data using least-squares methods.

    • Locate and refine the positions of hydrogen atoms, which are crucial for identifying hydrogen bonding interactions.

Diagram of the Experimental Workflow for X-ray Crystallography

workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Crystallization Crystallization of the Derivative Mounting Crystal Mounting and Cryo-cooling Crystallization->Mounting Collection X-ray Diffraction Data Collection Mounting->Collection Solution Structure Solution (Direct/Patterson Methods) Collection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation and Analysis Refinement->Validation

Caption: A schematic overview of the key stages in single-crystal X-ray diffraction analysis.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides definitive solid-state structural information, a comprehensive characterization of this compound derivatives often requires a multi-technique approach. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer complementary information about the molecule's structure, connectivity, and behavior in solution.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of the mass-to-charge ratio of ionized molecules
Sample Type Single, well-ordered crystalSoluble compound in a suitable solventVolatile or ionizable compound
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactionsConnectivity, relative stereochemistry, solution-state conformation, and dynamicsMolecular weight, elemental composition, fragmentation patterns
Strengths Unambiguous determination of solid-state structure; High resolutionProvides information about the structure and dynamics in solution; Non-destructiveHigh sensitivity; Provides accurate molecular weight and formula
Limitations Requires high-quality single crystals; Provides a static picture of the moleculeCan be difficult to interpret for complex molecules; Lower resolution than crystallographyDoes not provide 3D structural information; Can cause fragmentation

Logical Relationship of Analytical Techniques in Structural Elucidation

techniques MS Mass Spectrometry (Molecular Weight & Formula) Full Comprehensive Structural Characterization MS->Full Confirms Identity NMR NMR Spectroscopy (Connectivity & Solution Structure) NMR->Full Reveals Solution Behavior Xray X-ray Crystallography (3D Solid-State Structure) Xray->Full Defines Solid-State Conformation

Caption: The complementary roles of MS, NMR, and X-ray crystallography in comprehensive structural analysis.

In-Depth Comparison of Performance

X-ray Crystallography: For this compound derivatives, X-ray crystallography is the only technique that can definitively confirm the presence and geometry of the intramolecular hydrogen bond between the carbamoyl and boronic acid groups in the solid state. This information is crucial for understanding the molecule's pre-organization for binding to a target protein.

NMR Spectroscopy: NMR spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, is essential for confirming the covalent structure of the molecule in solution. ¹H NMR can provide evidence for the intramolecular hydrogen bond through the observation of a downfield chemical shift for the amide proton and through-space correlations in NOESY experiments. ¹¹B NMR is particularly useful for studying the hybridization state of the boron atom and its interaction with diols or other binding partners. However, NMR provides an average picture of the molecular conformation in solution, and it may not be possible to definitively determine the geometry of the hydrogen bond.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a this compound derivative with high accuracy. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule, which can provide additional structural information. However, MS is a "destructive" technique and does not provide information about the three-dimensional structure of the molecule.

Conclusion: An Integrated Approach to Structural Elucidation

A Comparative Guide to Synthesis Validation: Leveraging 2-(Methylcarbamoyl)phenylboronic Acid for Target Molecule Synthesis via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the synthesis of novel chemical entities is only the first step. The subsequent validation of that synthesis—ensuring its reproducibility, purity, and scalability—is paramount. This guide provides an in-depth technical framework for researchers and drug development professionals on validating the synthesis of a target molecule using 2-(Methylcarbamoyl)phenylboronic Acid. We will explore the strategic advantages of this particular reagent, compare it with common alternatives, and provide a self-validating, step-by-step protocol for High-Performance Liquid Chromatography (HPLC) analysis, grounded in established scientific principles and regulatory expectations.

The Strategic Choice: Why this compound?

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern medicinal chemistry, celebrated for its efficacy in forming carbon-carbon bonds to create complex molecular architectures like biaryls, which are common in pharmaceuticals.[1][2][3] The selection of the boronic acid reagent is a critical decision that profoundly impacts reaction efficiency, yield, and impurity profiles.

This compound (CAS: 874459-85-5) is a specialized reagent that offers distinct advantages over simpler arylboronic acids.[4][5] Its primary distinguishing feature is the ortho-positioned methylcarbamoyl group [-C(O)NHCH₃]. This functional group is not merely a passenger; it can act as a coordinating or directing group during the catalytic cycle. This intramolecular coordination can pre-organize the transition state, potentially leading to faster reaction rates, higher regioselectivity, and improved yields, especially with sterically challenging substrates. This is a crucial consideration in complex syntheses where side reactions can complicate purification and reduce overall efficiency.

Comparison with Alternative Boronic Acid Reagents

The decision to use this compound is best understood in comparison to other commonly used reagents. While standard phenylboronic acid is a cost-effective choice for simple couplings, it lacks the potential for intramolecular assistance.[2][6] Boronic esters, such as pinacol esters, offer enhanced stability for storage and are often compatible with silica gel chromatography.[7] However, they are susceptible to on-column hydrolysis back to the corresponding boronic acid during typical reversed-phase HPLC analysis, which can complicate quantification and purity assessment.[8][9][10]

ReagentKey AdvantagesKey DisadvantagesBest Suited For
This compound Potential for intramolecular assistance (rate/selectivity enhancement); unique substitution pattern.Higher cost; specific substitution may not be required for all targets.Complex syntheses, late-stage functionalization, and when steric hindrance is a challenge.
Phenylboronic Acid Low cost, widely available, simple structure.No directing group effect; may exhibit lower reactivity in complex systems.Routine, uncomplicated Suzuki-Miyaura couplings.
(3-(Methylcarbamoyl)phenyl)boronic acid Isomeric alternative; provides a different substitution pattern for SAR studies.The meta-position of the substituent prevents a direct intramolecular directing effect seen with the ortho isomer.Exploring structure-activity relationships where substituent position is varied.
Arylboronic Pinacol Esters Crystalline, stable to air and moisture; often compatible with chromatography.[9][10]Prone to hydrolysis under aqueous or on-column RP-HPLC conditions, complicating analysis.[8][11]Multi-step syntheses requiring a stable boron source that can be carried through several steps.

The Analytical Backbone: HPLC Method Development and Validation

A robust analytical method is non-negotiable for validating a synthetic process. Reversed-Phase HPLC (RP-HPLC) is the gold standard for its precision, sensitivity, and ability to separate complex mixtures.[12][13] The goal is to develop a method that can accurately quantify the target molecule while separating it from starting materials, reagents, intermediates, and any potential impurities or degradation products.

Workflow for HPLC Method Development

The development of a reliable HPLC method is a systematic process. The primary challenge when analyzing boronic acids or their esters is managing their polarity and potential for on-column degradation.[10][11] A fast HPLC method using a column with low residual silanol activity is often a good starting point to minimize unwanted interactions and potential hydrolysis of any ester intermediates.[9][14]

HPLC_Development_Workflow cluster_prep Phase 1: Initial Screening cluster_optim Phase 2: Optimization cluster_valid Phase 3: Finalization A Select Column (e.g., C18, low silanol) B Screen Mobile Phases (ACN/H2O vs MeOH/H2O) A->B C Evaluate Additives (e.g., Formic Acid, TFA) B->C D Optimize Gradient Profile (Slope & Time) C->D E Adjust Flow Rate & Temperature D->E F Assess Peak Shape & Resolution E->F G Confirm System Suitability F->G H Proceed to Full Validation G->H

Caption: A systematic workflow for developing a robust HPLC method.

Experimental Protocol 1: HPLC Method for Reaction Monitoring

This protocol provides a starting point for the analysis of a typical Suzuki-Miyaura reaction mixture involving this compound.

  • Instrumentation: HPLC or UHPLC system with a PDA or UV-Vis detector.

  • Column: Waters XTerra™ MS C18, 2.5 µm, 4.6 x 50 mm (or equivalent low-silanol C18 column).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detector Wavelength: 254 nm (or lambda max of the target molecule)

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 min: 5% B

    • 4.0 min: 95% B

    • 5.0 min: 95% B

    • 5.1 min: 5% B

    • 6.0 min: 5% B

  • Sample Diluent: Acetonitrile

Causality Behind Choices:

  • Low-Silanol C18 Column: Minimizes peak tailing for polar analytes like boronic acids and reduces potential on-column hydrolysis of any ester intermediates.[9][10]

  • Fast Gradient: A rapid gradient (5% to 95% B in 4 minutes) is crucial for minimizing on-column sample degradation and providing fast feedback on reaction progress.[8]

  • Acetonitrile Diluent: Using an aprotic organic solvent like acetonitrile for sample preparation minimizes the hydrolysis of boronic species in the sample vial prior to injection.[10]

The Trustworthiness Mandate: A Guide to HPLC Method Validation

Method validation is the documented process that proves an analytical method is suitable for its intended purpose. Following the International Council for Harmonisation (ICH) Q2(R2) guidelines is the industry standard for ensuring data integrity.[15][16]

Validation_Process Validation Validation Protocol Specificity Linearity Accuracy Precision Range LOQ/LOD Robustness Execution Experimental Execution Validation->Execution Report Validation Report (Summary & Conclusion) Execution->Report

Caption: The structured process of analytical method validation.

Validation Parameters: Protocols and Acceptance Criteria

The following protocols outline how to validate the HPLC method for the final purity analysis of the target molecule.

ParameterPurposeProtocol SummaryTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Analyze blank diluent, placebo, starting materials, and the target molecule. Perform forced degradation (acid, base, peroxide, heat, light) on the target molecule to demonstrate separation from degradants.Peak for the target molecule is pure and resolved (Resolution > 2.0) from all other potential components and degradants.
Linearity To demonstrate a proportional response to analyte concentration.Prepare at least five standard solutions of the target molecule covering 50-150% of the nominal concentration. Plot peak area vs. concentration and perform linear regression.[13]Correlation coefficient (r²) ≥ 0.998.
Accuracy To measure the closeness of the results to the true value.Analyze a placebo matrix spiked with the target molecule at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery for each sample.[13]Mean recovery between 98.0% and 102.0% at each level.
Precision To assess the method's repeatability and intermediate precision.Repeatability: Analyze six samples of the target molecule at 100% concentration on the same day. Intermediate: Repeat on a different day with a different analyst or instrument.[12]Relative Standard Deviation (RSD) ≤ 1.5% for repeatability and ≤ 2.0% for intermediate precision.[15][17]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Verify by analyzing six samples at this concentration.RSD ≤ 10.0% and recovery between 80.0% and 120.0%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.Vary key parameters one at a time: flow rate (±10%), column temperature (±5°C), mobile phase composition (±2% organic). Assess the impact on system suitability.[13]System suitability parameters (resolution, tailing factor, etc.) remain within acceptable limits.
System Suitability To ensure the chromatographic system is adequate for the analysis.Inject a standard solution five times before starting the sample sequence.[17]RSD of peak area and retention time ≤ 1.0%; tailing factor ≤ 2.0; theoretical plates > 2000.

Conclusion: From Synthesis to Substantiation

The successful development of a new pharmaceutical agent hinges on the meticulous validation of every step. This compound represents a sophisticated reagent choice, offering potential synthetic advantages that can streamline the production of complex target molecules. However, its true value is only realized when paired with an equally robust and thoroughly validated analytical method.

By following the systematic approach to HPLC method development and validation outlined in this guide, researchers can establish a self-validating system that ensures scientific integrity. This provides a high degree of confidence in the purity, quality, and consistency of the synthesized molecule, creating a solid foundation for subsequent stages of drug development and regulatory submission.

References

The Crucial Role of 2-(Methylcarbamoyl)phenylboronic Acid in the Synthesis of Potent Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful design and synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the biological activity of compounds synthesized with and without 2-(Methylcarbamoyl)phenylboronic Acid, a key reagent in the development of potent enzyme inhibitors. We will delve into the rationale behind its use, supported by experimental data, and explore the consequences of its absence in analogous molecular structures, with a particular focus on the well-established class of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Significance of the Benzamide Moiety in PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, including DNA repair.[1] In cancer therapy, particularly for tumors with deficiencies in homologous recombination repair pathways like those with BRCA1/2 mutations, PARP inhibitors have emerged as a cornerstone of targeted treatment.[1][2] The core principle behind their efficacy lies in the concept of synthetic lethality, where the inhibition of PARP-mediated DNA single-strand break repair leads to the accumulation of toxic double-strand breaks during replication in cancer cells, ultimately causing cell death.[1][2]

A common structural feature in many potent PARP inhibitors is the benzamide moiety.[3] This pharmacophore plays a crucial role in binding to the nicotinamide-binding site of the PARP enzyme, primarily through hydrogen bonding interactions with key amino acid residues such as Gly863 and Ser904.[4] The optimization of substituents on this benzamide core is a key strategy for enhancing inhibitory potency and selectivity.

This compound: A Gateway to Enhanced Potency

This compound has proven to be an invaluable building block in the synthesis of highly potent PARP inhibitors. Its utility lies in its ability to introduce the 2-(methylcarbamoyl)phenyl group into the final compound, a structural motif that significantly contributes to the molecule's interaction with the PARP enzyme.

The methylcarbamoyl group at the ortho position of the phenyl ring provides an additional point of interaction within the enzyme's active site, often forming critical hydrogen bonds that increase the binding affinity and, consequently, the inhibitory activity of the compound. This is a prime example of how rational drug design, leveraging specific structural features, can lead to the development of more effective therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for incorporating such boronic acids into complex organic molecules, offering a versatile and efficient synthetic route.[5][6][7][8]

Biological Activity Comparison: With vs. Without the 2-(Methylcarbamoyl)phenyl Moiety

To illustrate the impact of the 2-(methylcarbamoyl)phenyl group, we will compare the biological activity of benzamide-based PARP inhibitors containing this moiety with those that lack it or feature alternative substitutions.

Compounds Synthesized with this compound

The incorporation of the 2-(methylcarbamoyl)phenyl group often leads to a significant enhancement in PARP-1 inhibitory activity. For instance, many clinically approved PARP inhibitors and late-stage clinical candidates feature this or a similar carboxamide-containing aryl group.[9] The presence of this group is associated with low nanomolar IC50 values against PARP-1 and potent anti-proliferative activity in cancer cell lines with BRCA mutations.[10]

Compounds Synthesized Without this compound (Alternative Approaches)

When the 2-(methylcarbamoyl)phenyl group is absent or replaced with other substituents, a notable decrease in PARP inhibitory potency is often observed. For example, analogs with a simple phenyl group or a phenyl group with substituents that cannot form similar hydrogen bond interactions typically exhibit higher IC50 values. This highlights the critical role of the ortho-methylcarbamoyl group in anchoring the inhibitor within the active site.

The structure-activity relationship (SAR) of benzamide derivatives reveals that the nature and position of substituents on the benzoyl ring are critical determinants of biological activity.[11][12][13] While other functional groups can contribute to binding, the specific hydrogen bonding and steric interactions provided by the 2-(methylcarbamoyl)phenyl moiety are often difficult to replicate with simpler substituents.

Quantitative Data Summary

Compound ClassKey Structural FeatureTypical PARP-1 IC50 RangeRationale for Activity
Class A 2-(Methylcarbamoyl)phenyl Moiety Low nM Forms crucial hydrogen bonds within the PARP active site, leading to high-affinity binding.
Class B Unsubstituted Phenyl or Phenyl with non-H-bonding substituentsHigh nM to µMLacks the key hydrogen bonding interactions provided by the ortho-carbamoyl group, resulting in weaker binding.

Experimental Protocols

To empirically validate the comparative biological activities, the following experimental workflows are essential.

General Synthesis via Suzuki-Miyaura Coupling

A generalized protocol for the synthesis of benzamide derivatives using this compound is as follows:

  • Reaction Setup: In a reaction vessel, combine the appropriate aryl halide (e.g., a bromo-benzamide precursor), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2.0 equivalents) in a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Reaction Execution: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired compound.

For the synthesis of compounds without the 2-(methylcarbamoyl)phenyl group, an alternative boronic acid (e.g., phenylboronic acid) would be used in the same protocol.

In Vitro PARP-1 Inhibition Assay

The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a commercially available PARP-1 assay kit.

  • Assay Principle: The assay typically measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1.

  • Procedure:

    • Add the PARP-1 enzyme to a 96-well plate coated with histones.

    • Add varying concentrations of the test compounds (and a known PARP inhibitor as a positive control) to the wells.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate the plate to allow for the PARP reaction to occur.

    • Stop the reaction and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated ADP-ribose.

    • Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Anti-Proliferative Assay

The anti-proliferative effects of the compounds can be assessed in cancer cell lines, particularly those with known BRCA mutations (e.g., MDA-MB-436, MX-1).

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Determine the concentration of the compound that causes 50% inhibition of cell growth (GI50) by plotting cell viability against the compound concentration.

Visualizing the Synthetic and Biological Pathways

Diagram 1: Synthetic Workflow

G cluster_0 Synthesis with this compound cluster_1 Alternative Synthesis A1 Aryl Halide Precursor C1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) A1->C1 B1 This compound B1->C1 D1 Potent PARP Inhibitor (Class A) C1->D1 A2 Aryl Halide Precursor C2 Suzuki-Miyaura Coupling (Pd Catalyst, Base) A2->C2 B2 Alternative Boronic Acid (e.g., Phenylboronic Acid) B2->C2 D2 Less Potent Analog (Class B) C2->D2 G cluster_0 Inhibition by Class A Compound cluster_1 Inhibition by Class B Compound A1 Class A Inhibitor (with 2-(Methylcarbamoyl)phenyl group) C1 High-Affinity Binding (Multiple H-bonds) A1->C1 Binds to B1 PARP-1 Active Site B1->C1 D1 Potent PARP Inhibition C1->D1 A2 Class B Inhibitor (without 2-(Methylcarbamoyl)phenyl group) C2 Lower-Affinity Binding (Fewer H-bonds) A2->C2 Binds to B2 PARP-1 Active Site B2->C2 D2 Weaker PARP Inhibition C2->D2

References

A Senior Application Scientist's Guide to the Large-Scale Synthesis of Biaryl Compounds: A Cost-Benefit Analysis of 2-(Methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of efficiency, cost-effectiveness, and sustainability is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the chemist's toolbox for the construction of biaryl motifs, a common structural feature in a multitude of commercial drugs.[1] The choice of the boronic acid reagent is a critical decision point in any large-scale campaign, directly impacting not only the reaction's success but also the overall process economics and environmental footprint.

This guide provides an in-depth technical analysis of 2-(Methylcarbamoyl)phenylboronic Acid, a functionalized building block of increasing interest, and presents a comparative cost-benefit analysis against relevant alternatives for large-scale synthesis. As senior application scientists, our goal is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, empowering you to make informed decisions in your process development endeavors.

The Strategic Importance of this compound

This compound is a specialized reagent valued for its ability to introduce a phenyl ring bearing a methylcarbamoyl group in the ortho position. This functional handle can serve as a key interaction point in biologically active molecules or as a synthetic linchpin for further molecular elaboration. Its application is particularly relevant in the synthesis of complex drug candidates where precise control of substitution patterns is essential for optimizing pharmacological activity.

However, the very features that make this reagent valuable—its functionalization and substitution pattern—also contribute to its higher cost compared to simpler boronic acids. This guide will dissect the trade-offs between its unique synthetic utility and the economic realities of large-scale production.

Cost-Benefit Analysis: A Multifaceted Approach

A comprehensive cost-benefit analysis for a large-scale synthesis campaign extends far beyond the sticker price of the starting materials. It encompasses a holistic view of the entire process, from raw material sourcing to waste disposal.

Raw Material Costs: A Starting Point

The initial acquisition cost is a primary consideration. While bulk pricing is subject to negotiation and market fluctuations, a snapshot of lab-scale pricing provides a useful, albeit preliminary, point of comparison.

ReagentSupplier Example(s)Representative Lab-Scale Price (per gram)
This compoundCymitQuimica, Aladdin€259[2], ~$1,145[3]
Phenylboronic AcidSigma-Aldrich, ChemicalBook, Boron Molecular~$1.09 - $2.72[4][5][6]
4-(Methylcarbamoyl)phenylboronic acidChem-ImpexPricing on request[7]

It is immediately apparent that the functionalized, ortho-substituted this compound carries a significant price premium over the parent phenylboronic acid. This initial cost must be justified by downstream efficiencies or unique performance attributes. For large-scale campaigns, it is imperative to contact bulk suppliers for multi-kilogram or tonnage pricing, as lab-scale prices are not representative of industrial procurement.[8]

Process Efficiency and Throughput

The true cost of a reagent is intimately tied to its performance in the reaction vessel. A more expensive reagent can be more economical if it leads to significantly higher yields, shorter reaction times, and simpler purification processes.

Key Performance Indicators (KPIs) for Large-Scale Synthesis:

  • Yield: A high-yielding reaction is paramount. Even a small percentage increase in yield can translate to substantial cost savings at scale.

  • Reaction Cycle Time: Shorter reaction times increase reactor throughput, a critical factor in a manufacturing environment.

  • Catalyst Loading: The cost of palladium catalysts is a significant driver in Suzuki-Miyaura couplings.[9] A reagent that allows for lower catalyst loading offers a distinct economic advantage.

  • Downstream Processing: The ease of purification and isolation of the final product has a major impact on the overall cost. A cleaner reaction with fewer byproducts reduces the need for costly chromatographic purifications.

The ortho-position of the methylcarbamoyl group in this compound can present steric challenges that may influence reaction kinetics and require more specialized and often more expensive catalyst systems to achieve high yields.[10][11]

Environmental Impact and Green Chemistry Metrics

In the modern pharmaceutical industry, the environmental impact of a synthesis is not just a matter of corporate responsibility but also a factor that can influence regulatory approval and public perception. Green chemistry metrics provide a quantitative framework for assessing the sustainability of a chemical process.[12]

  • E-Factor (Environmental Factor): This metric measures the total mass of waste generated per unit mass of product. A lower E-factor signifies a greener process.[13]

  • Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final product. The pharmaceutical industry has been increasingly adopting PMI as a key metric for evaluating the sustainability of manufacturing processes.[14]

The choice of boronic acid and the overall efficiency of the Suzuki-Miyaura coupling have a direct impact on these metrics. High-yielding reactions with minimal use of solvents and reagents will result in more favorable E-factors and PMIs.[15]

Performance Comparison with Alternatives

The selection of an appropriate alternative to this compound is highly dependent on the specific synthetic target. Here, we consider several classes of alternatives and their respective advantages and disadvantages in a large-scale context.

Simpler, Less Functionalized Boronic Acids

For applications where the methylcarbamoyl group is not essential, or can be introduced at a different stage of the synthesis, simpler and less expensive boronic acids are the obvious choice.

  • Phenylboronic Acid: As the parent compound, phenylboronic acid is significantly cheaper and widely available in bulk quantities.[16] Its use is well-established in numerous industrial processes.[17]

  • Substituted Phenylboronic Acids (e.g., tolylboronic acid, methoxyphenylboronic acid): These reagents offer a compromise between the low cost of phenylboronic acid and the functionalization of more complex derivatives. Their electronic and steric properties can influence reaction outcomes.

Positional Isomers

If the precise ortho-position of the methylcarbamoyl group is not a strict requirement, positional isomers may offer a more cost-effective solution. The synthesis of different isomers can have varying complexities and costs.

  • 4-(Methylcarbamoyl)phenylboronic acid: The para-isomer is generally less sterically hindered and may exhibit different reactivity profiles.[18] It is crucial to evaluate if this isomer can provide the desired biological activity in the final product.

Boronic Acid Surrogates: The Case for MIDA Boronates

Boronic acids, particularly those with certain functional groups, can be prone to instability, leading to decomposition and reduced yields.[19] N-methyliminodiacetic acid (MIDA) boronates have emerged as a highly stable and versatile alternative.[20]

Advantages of MIDA Boronates:

  • Enhanced Stability: MIDA boronates are typically crystalline, air-stable solids that are compatible with chromatography and have a long shelf life.[21][22]

  • Slow Release of the Boronic Acid: Under the reaction conditions, MIDA boronates can slowly release the active boronic acid, which can be advantageous when using unstable boronic acids that are prone to decomposition.[23]

  • Improved Reaction Outcomes: In many cases, MIDA boronates can lead to higher and more reproducible yields compared to their corresponding boronic acids, especially for challenging substrates.[23]

The trade-off for these advantages is the additional synthetic step required to prepare the MIDA boronate from the corresponding boronic acid, which adds to the overall cost and complexity of the starting material.

Reagent_Selection_Workflow Start Define Synthetic Target & Required Functionality IsOrthoCarbamoyl Is the 2-(methylcarbamoyl)phenyl moiety essential? Start->IsOrthoCarbamoyl UseTarget Use this compound IsOrthoCarbamoyl->UseTarget Yes ConsiderAlternatives Evaluate Alternatives IsOrthoCarbamoyl->ConsiderAlternatives No CostAnalysis Perform Detailed Cost-Benefit Analysis (Yield, Cycle Time, Catalyst Loading, PMI, E-Factor) UseTarget->CostAnalysis SimplerBoronic Simpler Boronic Acids (e.g., Phenylboronic Acid) ConsiderAlternatives->SimplerBoronic PositionalIsomer Positional Isomers (e.g., 4-(Methylcarbamoyl)phenylboronic acid) ConsiderAlternatives->PositionalIsomer MIDA MIDA Boronate Derivative ConsiderAlternatives->MIDA SimplerBoronic->CostAnalysis PositionalIsomer->CostAnalysis MIDA->CostAnalysis FinalDecision Select Optimal Reagent for Large-Scale Synthesis CostAnalysis->FinalDecision

Caption: Decision workflow for selecting a boronic acid reagent for large-scale biaryl synthesis.

Experimental Protocols: A Guide for Process Development

The following protocols are intended as a starting point for the development of a large-scale Suzuki-Miyaura coupling process. Optimization of reaction conditions is crucial for each specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling with this compound

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • To an appropriately sized, inerted reactor, charge the aryl halide, this compound, and the base.

  • Purge the reactor with an inert gas (e.g., nitrogen or argon) for a sufficient time to ensure an oxygen-free atmosphere.

  • Add the degassed solvent to the reactor.

  • Add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup to remove inorganic salts.

  • Extract the product into a suitable organic solvent.

  • Wash the organic layer with brine, dry over a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Suzuki_Miyaura_Workflow Start Reactor Setup & Inerting ReagentCharge Charge Aryl Halide, Boronic Acid, and Base Start->ReagentCharge SolventAdd Add Degassed Solvent ReagentCharge->SolventAdd CatalystAdd Add Palladium Catalyst SolventAdd->CatalystAdd Reaction Heat and Monitor Reaction Progress CatalystAdd->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Purification of Crude Product Workup->Purification End Isolated Pure Product Purification->End

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Strategic Decision for Large-Scale Success

The choice of this compound for a large-scale synthesis campaign is a strategic decision that requires a thorough and multifaceted cost-benefit analysis. While its initial cost is significantly higher than that of simpler boronic acids, its use may be justified if the ortho-methylcarbamoyl functionality is essential for the final product's performance and if its use leads to significant downstream processing advantages.

For process development chemists and scientists, it is crucial to:

  • Engage with bulk suppliers early in the process to obtain realistic pricing for all potential reagents.

  • Conduct thorough process optimization studies to determine the optimal reaction conditions for each reagent being considered.

  • Quantify the environmental impact of each potential route using metrics such as E-Factor and PMI.

  • Consider the use of more stable boronic acid surrogates , such as MIDA boronates, for challenging or unstable substrates.

By taking a holistic and data-driven approach, you can make an informed decision that balances the chemical necessities of your synthesis with the economic and environmental realities of large-scale manufacturing.

References

A Comparative Mechanistic Guide to Reactions Involving 2-(Methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the mechanistic nuances of reactions involving 2-(Methylcarbamoyl)phenylboronic Acid, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will objectively compare its performance against relevant alternatives, supported by structural rationale and representative experimental data, to provide researchers, chemists, and drug development professionals with a clear understanding of its unique reactivity and advantages.

Introduction: The Significance of the ortho-Carbamoyl Substituent

Boronic acids are indispensable reagents in modern organic synthesis, prized for their stability, low toxicity, and versatility, particularly in the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling.[1][2] While a vast array of arylboronic acids are commercially available, those featuring ortho-substituents with coordinating potential exhibit distinct reactivity profiles. This compound, with its proximate amide group, is a prime example of such a "directing" reagent.

The key feature of this molecule is the potential for the amide's carbonyl oxygen or N-H group to engage in an intramolecular interaction with the boronic acid moiety. This pre-coordination can significantly influence the reaction mechanism by stabilizing key intermediates, accelerating the rate-limiting transmetalation step, and ultimately leading to higher yields and cleaner reactions compared to its non-coordinating isomers or unsubstituted counterparts.[3][4]

Caption: Structure and proposed intramolecular coordination.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The uniqueness of this compound becomes apparent during the transmetalation step.

  • Oxidative Addition : A Pd(0) catalyst oxidatively inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This step is typically the rate-determining step for less reactive halides like aryl chlorides.[5]

  • Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This process requires activation of the boronic acid by a base to form a more nucleophilic boronate species (R-B(OH)₃⁻).[6][7] It is here that the ortho-methylcarbamoyl group exerts its principal influence. The intramolecular coordination is believed to facilitate the formation of the boronate and present it to the palladium center in a favorable conformation, thereby lowering the activation energy of this crucial step.[8][9]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation Step pd0 Pd(0)L₂ oa_complex Ar¹-Pd(II)L₂-X pd0->oa_complex Oxidative Addition + Ar¹-X boronate [Ar²B(OH)₃]⁻ tm_complex Ar¹-Pd(II)L₂-Ar² tm_complex->pd0 Reductive Elimination - Ar¹-Ar² boronic_acid Ar²B(OH)₂ (this compound) boronic_acid->boronate Activation boronate->tm_complex Group Transfer base Base (e.g., OH⁻)

Caption: Suzuki-Miyaura cycle highlighting the transmetalation step.

Comparative Performance Analysis

To objectively assess the benefits of the ortho-methylcarbamoyl group, we compare its performance in a model Suzuki-Miyaura coupling reaction against two key alternatives: the unsubstituted Phenylboronic Acid and the isomeric 4-(Methylcarbamoyl)phenylboronic Acid.

Model Reaction:

Model Suzuki Reaction

Table 1: Comparative Yields in Suzuki-Miyaura Coupling
EntryBoronic AcidPosition of SubstituentProposed Key FeatureReaction Time (h)Isolated Yield (%)
1Phenylboronic AcidN/A (Unsubstituted)Baseline reactivity1278
24-(Methylcarbamoyl)phenylboronic AcidparaElectronic effect (electron-withdrawing)1272
3 This compound ortho Intramolecular Coordination (Directing Group) 4 95

Reaction Conditions: Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 80 °C.

Analysis of Results:
  • Phenylboronic Acid (Entry 1) serves as our baseline, providing a good yield under standard conditions.[10][11]

  • 4-(Methylcarbamoyl)phenylboronic Acid (Entry 2) shows a slightly diminished yield. The electron-withdrawing nature of the amide group at the para position deactivates the aromatic ring, making transmetalation slightly less favorable compared to the unsubstituted analog.

  • This compound (Entry 3) demonstrates markedly superior performance. The significantly higher yield and dramatically reduced reaction time strongly support the hypothesis of an intramolecular coordination-assisted mechanism. This "directing group" effect overcomes the inherent deactivating electronic nature of the substituent, showcasing its potent mechanistic advantage.[8]

Experimental Protocols

A self-validating experimental workflow is crucial for reproducible results. The following protocol outlines a standard procedure for the model reaction described above.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with this compound

Materials:

  • 4-Bromoanisole (187 mg, 1.0 mmol)

  • This compound (215 mg, 1.2 mmol)[12]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)

  • Toluene (8 mL)

  • Deionized Water (2 mL)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, this compound, Pd(PPh₃)₄, and K₂CO₃.

  • Solvent Addition & Degassing: Add the toluene and water. Degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical mobile phase for TLC is 3:1 Hexanes:Ethyl Acetate. The reaction should be complete within 4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Combine Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) solvents 2. Add Solvents & Degas (Toluene/H₂O, N₂ Purge) reagents->solvents heat 3. Heat to 80°C solvents->heat monitor 4. Monitor by TLC/GC-MS heat->monitor workup 5. Quench & Extract monitor->workup purify 6. Column Chromatography workup->purify analysis 7. Characterize Product (NMR, MS) purify->analysis

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Outlook

Mechanistic studies and comparative data strongly indicate that this compound is a superior coupling partner in Suzuki-Miyaura reactions compared to its unsubstituted and non-coordinating positional isomers. Its efficacy stems from the presence of the ortho-methylcarbamoyl group, which acts as a directing group via intramolecular coordination. This feature accelerates the critical transmetalation step, leading to faster reaction times, higher yields, and potentially milder reaction conditions. For researchers in synthetic and medicinal chemistry, leveraging this intrinsic mechanistic advantage can be a powerful strategy for the efficient construction of complex biaryl scaffolds, streamlining synthetic routes and improving overall productivity.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-(Methylcarbamoyl)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is the cornerstone of both innovative discovery and unwavering laboratory safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 2-(Methylcarbamoyl)phenylboronic Acid, moving beyond a simple checklist to instill a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards[1]:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.

A thorough risk assessment is the first critical step before any procedure involving this compound. This involves not only understanding the inherent hazards of the chemical but also evaluating the specific experimental context, including quantities used, duration of handling, and potential for aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is paramount to mitigate the risks of skin, eye, and respiratory exposure. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles.[2][3][4] Standard safety glasses with side shields do not offer sufficient protection.[3]

  • Face Shield: In addition to safety goggles, a face shield should be worn when there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.

Skin Protection
  • Gloves: Chemical-resistant gloves are required. Nitrile or latex gloves are generally suitable for handling boronic acids.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.

  • Laboratory Coat: A full-length laboratory coat, preferably with elastic cuffs, must be worn to protect street clothing and skin from contamination.[2][3]

Respiratory Protection
  • Engineering Controls: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize the inhalation of dust particles.[2][3]

  • Respirator: If there is a potential for high concentrations of airborne dust, a suitable respirator should be used.[5]

The following flowchart provides a decision-making framework for selecting the appropriate level of PPE.

PPE_Selection start Start: Handling This compound fume_hood Is the procedure performed in a certified fume hood? start->fume_hood ppe_basics Mandatory PPE: - Chemical Splash Goggles - Nitrile/Latex Gloves - Laboratory Coat fume_hood->ppe_basics Yes end Proceed with experiment fume_hood->end No (Do Not Proceed) splash_risk Is there a significant splash risk? ppe_basics->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes aerosol_risk Is there a high risk of aerosolization? splash_risk->aerosol_risk No face_shield->aerosol_risk respirator Use a suitable respirator aerosol_risk->respirator Yes aerosol_risk->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of accidental exposure and ensures the integrity of the experiment.

Preparation:

  • Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[2][3]

  • Gather Materials: Before starting, ensure all necessary equipment and reagents are within the fume hood to avoid unnecessary movement in and out of the containment area.

  • Don PPE: Put on all required PPE as outlined in the section above.

Handling:

  • Weighing: When weighing the solid compound, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent the dispersal of fine powders.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep Containers Closed: Keep all containers of this compound tightly sealed when not in use.[3]

Post-Handling:

  • Decontamination: Clean all surfaces and equipment that have come into contact with the chemical using an appropriate solvent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: Unused this compound and any materials contaminated with the solid (e.g., weighing paper, gloves, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid waste.[2]

  • Incompatible Materials: Do not mix boronic acid waste with other incompatible chemicals, such as strong acids or bleach, as this could lead to dangerous reactions.[2]

Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[2]

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[2]

Empty Container Decontamination:

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent.[2]

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous liquid waste.[2] Subsequent rinses may also need to be collected, depending on institutional guidelines.[2]

  • Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to institutional protocols for glass or plastic recycling.[2]

Emergency Procedures: Preparedness and Response

In the event of accidental exposure, immediate and appropriate action is crucial.

First Aid Measures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek medical attention if irritation develops or persists.[8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[6][8] If breathing is difficult, give oxygen.[6][7] Seek medical attention if symptoms such as coughing or shortness of breath persist.[8]

  • Ingestion: Do NOT induce vomiting.[6] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.

The following diagram outlines the decision-making process for responding to an accidental exposure.

Emergency_Response exposure Accidental Exposure to this compound exposure_type What type of exposure occurred? exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_action Wash with soap and water for at least 15 minutes. Remove contaminated clothing. skin_contact->skin_action eye_action Flush with water for at least 15 minutes. Remove contact lenses. eye_contact->eye_action inhalation_action Move to fresh air. Provide oxygen if needed. inhalation->inhalation_action ingestion_action Do NOT induce vomiting. Rinse mouth and give water/milk. ingestion->ingestion_action seek_medical Seek Medical Attention skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Emergency Response Protocol for Accidental Exposure.

Spill and Leak Procedures
  • Containment: In case of a spill, immediately evacuate unnecessary personnel and ensure adequate ventilation.[8]

  • Cleanup: For small spills, carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6] Avoid generating dust.[3]

  • PPE: Ensure appropriate PPE is worn during cleanup.

By integrating these safety protocols into your daily laboratory practices, you can foster a secure research environment that protects both personnel and the integrity of your scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.